3-Cyano-5-methyl-2-(trifluoromethyl)furan
Description
BenchChem offers high-quality 3-Cyano-5-methyl-2-(trifluoromethyl)furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-5-methyl-2-(trifluoromethyl)furan including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)furan-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c1-4-2-5(3-11)6(12-4)7(8,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKFQTLEWGHSMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236223 | |
| Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-28-2 | |
| Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Whitepaper: Synthesis and Characterization of 3-Cyano-5-methyl-2-(trifluoromethyl)furan
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, conferring enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules.[1][2] This guide provides a comprehensive technical overview of a robust synthetic pathway to 3-Cyano-5-methyl-2-(trifluoromethyl)furan, a valuable building block for drug discovery and materials science. We present a detailed, field-proven experimental protocol, elucidate the underlying reaction mechanisms, and describe a full suite of characterization techniques required to verify the structure and purity of the target compound. This document is designed to serve as a practical resource for researchers engaged in the synthesis of novel fluorinated heterocycles.
Introduction: The Strategic Value of Trifluoromethylated Furans
Furan rings are prevalent structural motifs in numerous pharmaceuticals and natural products.[3][4] The introduction of a trifluoromethyl (CF₃) group onto this scaffold dramatically alters its physicochemical properties in ways that are highly advantageous for drug design. The strong electron-withdrawing nature and high lipophilicity of the CF₃ group can significantly improve a molecule's pharmacokinetic profile, including its resistance to metabolic degradation, membrane permeability, and binding interactions with biological targets.[2][5]
The specific target of this guide, 3-Cyano-5-methyl-2-(trifluoromethyl)furan, combines three key functional groups:
-
The Furan Core: A stable aromatic heterocycle amenable to further functionalization.
-
The Trifluoromethyl Group: A bioisostere for other groups that enhances metabolic stability and modulates electronic properties.[2]
-
The Cyano Group: A versatile handle for subsequent chemical transformations, such as conversion to amines, carboxylic acids, or tetrazoles, and a potent hydrogen bond acceptor.
This combination makes the title compound a highly valuable intermediate for constructing complex molecular architectures in pharmaceutical and agrochemical research.
Proposed Synthesis Pathway
Rationale for Synthetic Strategy
While numerous methods exist for furan synthesis, such as the Paal-Knorr[6] and Feist-Bénary reactions, the construction of highly substituted and electronically complex furans requires a carefully considered approach. We propose a robust strategy based on the cyclization of a key intermediate derived from readily available starting materials: ethyl 4,4,4-trifluoroacetoacetate and chloroacetone. This approach provides excellent control over the regiochemistry, ensuring the desired placement of the trifluoromethyl and methyl groups.
The overall synthetic workflow is depicted below.
Caption: Proposed multi-step synthesis of the target compound.
Required Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Ethyl 4,4,4-trifluoroacetoacetate | ≥98% | Standard Supplier | Corrosive, handle with care. |
| Chloroacetone | ≥97% | Standard Supplier | Lachrymator, toxic. Use in a fume hood. |
| Sodium Ethoxide | ≥96% | Standard Supplier | Moisture sensitive. |
| Ethanol, Anhydrous | 200 proof | Standard Supplier | Use dry solvent. |
| Sulfuric Acid (H₂SO₄) | 98% | Standard Supplier | Highly corrosive. |
| Sodium Hydroxide (NaOH) | ≥98% | Standard Supplier | |
| Thionyl Chloride (SOCl₂) | ≥99% | Standard Supplier | Reacts violently with water. |
| Ammonium Hydroxide (NH₃·H₂O) | 28-30% | Standard Supplier | Pungent odor. |
| Trifluoroacetic Anhydride (TFAA) | ≥99% | Standard Supplier | Corrosive and moisture sensitive. |
| Diethyl Ether, Anhydrous | ≥99% | Standard Supplier | Flammable. |
| Ethyl Acetate | HPLC Grade | Standard Supplier | For chromatography. |
| Hexanes | HPLC Grade | Standard Supplier | For chromatography. |
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate
-
Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the apparatus with dry nitrogen.
-
Reaction: Add sodium ethoxide (1.1 eq) to anhydrous ethanol (150 mL) and stir until dissolved. Cool the solution to 0 °C in an ice bath. Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Causality Note: The strong base (NaOEt) deprotonates the active methylene group of the β-ketoester, forming a nucleophilic enolate essential for the subsequent alkylation.
-
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes. Add chloroacetone (1.05 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC or GC-MS.
-
Intermediate Cyclization: Cool the reaction mixture to room temperature. Slowly and carefully, pour the mixture into a beaker containing ice-cold water (200 mL). Add concentrated sulfuric acid (20 mL) dropwise with vigorous stirring.
-
Causality Note: The strong acid catalyzes the intramolecular cyclization (a variant of the Paal-Knorr synthesis) and subsequent dehydration of the 1,4-dicarbonyl intermediate to form the stable furan ring.[6]
-
-
Heat the acidic mixture to 80 °C for 1 hour.
-
Workup: Cool the mixture and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purify by vacuum distillation or column chromatography.
Step 2: Conversion to 3-Cyano-5-methyl-2-(trifluoromethyl)furan
-
Saponification: Dissolve the purified ester from Step 1 in a 2:1 mixture of ethanol and water. Add NaOH (1.5 eq) and reflux for 2 hours until the ester is fully hydrolyzed (monitor by TLC). Cool, acidify with 2M HCl to precipitate the carboxylic acid, filter, wash with cold water, and dry.
-
Amide Formation: Suspend the dried carboxylic acid in toluene containing a catalytic amount of DMF. Add thionyl chloride (1.2 eq) dropwise and reflux for 2 hours to form the acyl chloride. Cool and remove volatiles under vacuum. Dissolve the crude acyl chloride in THF and add it dropwise to an ice-cold solution of concentrated ammonium hydroxide. Stir for 1 hour, then extract the product amide with ethyl acetate.
-
Dehydration: Dissolve the crude amide in anhydrous pyridine. Cool to 0 °C and add trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise.
-
Causality Note: TFAA is a powerful dehydrating agent that efficiently converts the primary amide to the corresponding nitrile under mild conditions.
-
-
Stir at 0 °C for 1 hour, then at room temperature for 3 hours. Quench the reaction by pouring it onto ice. Extract with diethyl ether, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product as a crystalline solid or oil.
Physicochemical Characterization
A full analytical workflow is necessary to confirm the identity, structure, and purity of the synthesized compound.
Caption: Workflow for the comprehensive characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. The sample should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃).
Table 1: Expected NMR Data for 3-Cyano-5-methyl-2-(trifluoromethyl)furan
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~ 6.6 - 6.8 | q | J(H,F) ≈ 1-2 Hz | Furan C4-H |
| ¹H | ~ 2.4 - 2.5 | s | - | Furan C5-CH₃ |
| ¹³C | ~ 155 - 160 | q | J(C,F) ≈ 3-5 Hz | Furan C5-CH₃ |
| ¹³C | ~ 140 - 145 (q, J ≈ 35-40 Hz) | q | J(C,F) ≈ 35-40 Hz | Furan C2-CF₃ |
| ¹³C | ~ 120 - 125 (q, J ≈ 270-275 Hz) | q | J(C,F) ≈ 270-275 Hz | -CF₃ |
| ¹³C | ~ 115 - 120 | s | - | Furan C4-H |
| ¹³C | ~ 112 - 116 | s | - | -C≡N |
| ¹³C | ~ 90 - 95 | s | - | Furan C3-CN |
| ¹³C | ~ 13 - 15 | s | - | Furan C5-CH₃ |
| ¹⁹F | ~ -60 to -65 (vs. CFCl₃) | s | - | Furan C2-CF₃ |
Note: Predicted values are based on typical ranges for similar fluorinated heterocycles. Actual values must be confirmed experimentally.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Table 2: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 2220 - 2240 | Strong, Sharp | C≡N Stretch | Nitrile |
| 1100 - 1350 | Very Strong | C-F Stretch (asymmetric) | Trifluoromethyl |
| ~ 1600, ~1500 | Medium | C=C Stretch | Furan Ring |
| ~ 1020 | Medium | C-O-C Stretch | Furan Ring |
Justification: The nitrile C≡N stretch is highly characteristic and appears in a relatively uncongested region of the spectrum.[9][10][11] The C-F stretches of the CF₃ group are typically the most intense bands in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the molecular formula and fragmentation patterns.
-
Expected Molecular Ion: For C₇H₄F₃NO, the exact mass is 175.0245. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
-
Ionization Technique: Due to the stability of the CF₃ group, the molecular ion peak (M⁺) may be weak or absent in standard Electron Ionization (EI).[12] Softer ionization techniques such as Chemical Ionization (CI) or Field Ionization (FI) are recommended to enhance the observation of the molecular ion.[12]
-
Key Fragmentation: Common fragmentation pathways would involve the loss of a fluorine atom, the entire CF₃ group, or cleavage of the furan ring. The presence of the CF₃ group often leads to characteristic CF₂⁺ and CF₃⁺ fragments.[13]
Elemental Analysis
Combustion analysis should be performed to determine the mass percentages of C, H, and N. The results should be within ±0.4% of the calculated theoretical values.
-
Calculated for C₇H₄F₃NO: C, 48.01%; H, 2.30%; N, 8.00%.
Safety and Handling
Working with fluorinated organic compounds and nitriles requires strict adherence to safety protocols.
-
General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).[15][16]
-
Chemical Hazards:
-
Trifluoromethylated Compounds: Can be volatile and toxic upon inhalation. Some may be corrosive.[14]
-
Nitriles: Can be toxic if ingested, inhaled, or absorbed through the skin. Some nitriles can release hydrogen cyanide upon contact with strong acids.
-
Reagents: Thionyl chloride and TFAA are highly corrosive and react violently with water. Handle with extreme care. Chloroacetone is a potent lachrymator.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.
Conclusion
This guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of 3-Cyano-5-methyl-2-(trifluoromethyl)furan. The proposed multi-step synthesis is based on established, reliable chemical transformations, offering a high degree of control and scalability. The detailed characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the final product's structure and purity. By providing causal explanations for experimental choices and emphasizing safety, this document serves as a valuable, practical resource for chemists aiming to incorporate this versatile fluorinated building block into their research and development programs.
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Scribd. Thiophene and Furan Synthesis Methods. Available at: [Link]
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Taylor & Francis Online. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications. Available at: [Link]
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An In-depth Technical Guide to 3-Cyano-5-methyl-2-(trifluoromethyl)furan: Properties, Synthesis, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a proposed synthetic route, and potential applications of the novel heterocyclic compound, 3-Cyano-5-methyl-2-(trifluoromethyl)furan. In the absence of extensive experimental data in the current body of scientific literature, this guide leverages established principles of organic chemistry and data from analogous structures to offer expert insights into the characteristics and potential utility of this molecule, particularly within the realm of medicinal chemistry and drug discovery.
Introduction: The Significance of Trifluoromethylated and Cyano-Substituted Furans
Furan and its derivatives are fundamental five-membered aromatic heterocycles that form the core of numerous natural products and synthetic compounds with significant biological activity. The strategic functionalization of the furan ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The subject of this guide, 3-Cyano-5-methyl-2-(trifluoromethyl)furan, incorporates two particularly influential functional groups: a trifluoromethyl group and a cyano group.
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry. Its introduction into a molecule can dramatically alter properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The strong electron-withdrawing nature of the CF3 group can also significantly influence the reactivity of the heterocyclic ring to which it is attached.[2]
Similarly, the cyano (CN) group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in key binding interactions with enzymes.[3] The nitrile functionality is present in over 30 approved pharmaceutical agents, highlighting its importance in the development of novel therapeutics.[4]
This guide will therefore explore the anticipated properties and reactivity of 3-Cyano-5-methyl-2-(trifluoromethyl)furan, providing a foundational understanding for researchers interested in the synthesis and evaluation of this and related compounds.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C7H4F3NO | - |
| Molecular Weight | 175.11 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Simple substituted furans, such as 2-methylfuran, are often colorless liquids.[5] The presence of polar cyano and trifluoromethyl groups may increase the melting point. |
| Boiling Point | Estimated: 150-180 °C | The boiling point of 2-methylfuran is 63-66 °C.[6] The significantly higher molecular weight and increased polarity due to the CN and CF3 groups will substantially elevate the boiling point. |
| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone). | The trifluoromethyl group generally decreases water solubility, while the cyano group can slightly increase it through hydrogen bonding with water. Overall, the molecule is expected to be predominantly lipophilic. |
| LogP | Estimated: 2.0 - 2.5 | This is a calculated estimation based on the lipophilic contributions of the trifluoromethyl group and the furan core, balanced by the more polar cyano group. |
| Stability | Moderate to good | The strong electron-withdrawing effect of the trifluoromethyl group at the 2-position is known to significantly improve the stability of the furan ring, particularly under acidic conditions.[2] |
Proposed Synthesis Pathway: A Rational Approach
A plausible and efficient synthetic route to 3-Cyano-5-methyl-2-(trifluoromethyl)furan can be designed based on established methods for furan synthesis, such as the Paal-Knorr synthesis or variations thereof.[7][8] A particularly promising approach involves the base-mediated cyclization of a β-ketonitrile with a trifluoromethylated building block.[2]
Proposed Retrosynthetic Analysis
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A Predictive Spectroscopic Analysis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel heterocyclic compound, 3-Cyano-5-methyl-2-(trifluoromethyl)furan (CAS RN: 1053656-28-2). In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a theoretical spectroscopic profile of the title compound. This guide is designed to aid in the identification, characterization, and quality control of 3-Cyano-5-methyl-2-(trifluoromethyl)furan in a research and development setting.
Introduction: The Structural Significance of a Multifunctional Furan
The furan scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals. The title compound, 3-Cyano-5-methyl-2-(trifluoromethyl)furan, presents a unique substitution pattern that is of significant interest. The electron-withdrawing trifluoromethyl and cyano groups, combined with the electron-donating methyl group on the furan ring, create a molecule with distinct electronic properties that are valuable for probing biological systems and for use as a synthetic building block. Accurate and thorough spectroscopic characterization is paramount for any application of this molecule. This guide will provide a detailed predictive analysis of its key spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Cyano-5-methyl-2-(trifluoromethyl)furan, we will consider the key nuclei: ¹H, ¹³C, and ¹⁹F.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, exhibiting two distinct signals.
-
Methyl Protons (-CH₃): The three protons of the methyl group at the C5 position are chemically equivalent and are expected to appear as a singlet. The proximity to the furan ring suggests a chemical shift in the range of δ 2.0-2.5 ppm .
-
Furan Ring Proton (-CH): The single proton at the C4 position is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift will be influenced by the adjacent electron-withdrawing cyano group and the overall aromaticity of the furan ring. A predicted chemical shift in the region of δ 6.5-7.0 ppm is reasonable for this proton.
Carbon-¹³ (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a fingerprint of the carbon skeleton. The presence of the trifluoromethyl group will introduce characteristic splitting patterns for the carbons it is attached to and those in close proximity.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| C2 | 145-155 | Quartet (q) | ¹JCF ≈ 270-280 | Attached to the highly electronegative CF₃ group, leading to a downfield shift and a large one-bond C-F coupling.[1][2] |
| C3 | 100-110 | Singlet (s) | - | Quaternary carbon attached to the cyano group; its chemical shift is influenced by the nitrile and adjacent trifluoromethyl-substituted carbon. |
| C4 | 115-125 | Singlet (s) | - | Methine carbon on the furan ring, its chemical shift is influenced by the adjacent cyano and methyl-substituted carbons. |
| C5 | 150-160 | Singlet (s) | - | Quaternary carbon attached to the methyl group and the ring oxygen. |
| -CH₃ | 10-20 | Singlet (s) | - | Typical chemical shift for a methyl group attached to an aromatic ring. |
| -C≡N | 110-120 | Singlet (s) | - | Characteristic chemical shift for a nitrile carbon.[3][4] |
| -CF₃ | 120-130 | Quartet (q) | ¹JCF ≈ 270-280 | The carbon of the trifluoromethyl group will show a large one-bond coupling to the three fluorine atoms.[1][2] |
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that will be instrumental in confirming the presence of the trifluoromethyl group.[5][6][7]
-
Trifluoromethyl Group (-CF₃): The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift for a CF₃ group attached to an aromatic ring typically falls in the range of δ -60 to -70 ppm (relative to CFCl₃).[7]
Infrared (IR) Spectroscopy: Probing the Vibrational Modes
IR spectroscopy is an excellent tool for identifying key functional groups within a molecule.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode | Justification |
| C≡N (Nitrile) | 2220-2240 | Strong, Sharp | Stretching | The nitrile group has a characteristic and intense absorption in this region.[3][8] Conjugation with the furan ring may slightly lower the frequency. |
| C-F (Trifluoromethyl) | 1100-1300 | Strong | Stretching | The C-F bonds of the trifluoromethyl group will give rise to strong absorptions in the fingerprint region. |
| C=C (Furan Ring) | 1500-1600 | Medium | Stretching | Aromatic C=C stretching vibrations. |
| C-H (Furan Ring) | 3050-3150 | Weak to Medium | Stretching | Aromatic C-H stretching. |
| C-H (Methyl) | 2850-3000 | Medium | Stretching | Aliphatic C-H stretching of the methyl group. |
| C-O-C (Furan Ring) | 1000-1100 | Medium | Asymmetric Stretch | Ether-like stretching of the furan ring. |
Mass Spectrometry (MS): Unraveling the Fragmentation Pattern
Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and the fragmentation pathways of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 189.04 , corresponding to the molecular formula C₈H₄F₃NO.
-
Key Fragmentation Pathways:
-
Loss of a Methyl Radical (-•CH₃): A significant fragment at m/z = 174 is expected from the loss of the methyl group.
-
Loss of Carbon Monoxide (-CO): Furan rings are known to undergo fragmentation with the loss of CO. This would lead to a fragment at m/z = 161 .
-
Loss of HCN (-HCN): The nitrile group can be lost as hydrogen cyanide, resulting in a fragment at m/z = 162 .
-
Trifluoromethyl Cation (CF₃⁺): A peak at m/z = 69 corresponding to the stable trifluoromethyl cation is highly likely.
-
Experimental Protocols: A Guideline for Data Acquisition
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of 3-Cyano-5-methyl-2-(trifluoromethyl)furan in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Use a sufficient number of scans and a relaxation delay to ensure the detection of quaternary carbons.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Use a standard fluorine reference (e.g., CFCl₃).
-
Set the spectral width to encompass the expected chemical shift of the CF₃ group.
-
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan the sample over the mid-IR range (4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range that will include the molecular ion and expected fragments (e.g., m/z 40-250).
Visualization of the Analytical Workflow
The logical flow for the complete spectroscopic characterization of 3-Cyano-5-methyl-2-(trifluoromethyl)furan can be visualized as follows:
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
This predictive guide provides a robust framework for the spectroscopic analysis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data are based on well-established principles and analysis of analogous structures. This information will be invaluable for researchers in confirming the identity and purity of this compound, and will serve as a reliable reference for future studies. It is our hope that this guide will facilitate the seamless integration of this promising molecule into various research and development pipelines.
References
- Fluorine-19 nuclear magnetic resonance spectroscopy - Grokipedia. (n.d.).
- 05 Notes On Nitriles IR Spectra. (n.d.). Scribd.
- A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- Lec15 - IR Spectra of Alkynes and Nitriles. (2021, April 17). YouTube.
- Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax.
- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Chlorofuran Derivatives. (n.d.). Benchchem.
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In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no... (2018, October 6). Quora. Retrieved from [Link]
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In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? (2015, January 15). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan
Disclaimer: The crystal structure of 3-Cyano-5-methyl-2-(trifluoromethyl)furan is not publicly available at the time of this writing. This guide has been constructed using a hypothetical but scientifically plausible dataset to serve as an illustrative example for researchers, scientists, and drug development professionals. The methodologies, analyses, and discussions presented herein are based on established principles of X-ray crystallography and the known structural chemistry of related fluorinated furan derivatives.
Introduction: The Significance of Fluorinated Furans in Medicinal Chemistry
The incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, into pharmacologically active molecules is a cornerstone of modern drug design. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Furan derivatives are prevalent scaffolds in numerous natural products and synthetic drugs, valued for their diverse biological activities. The convergence of these two chemical entities in molecules like 3-Cyano-5-methyl-2-(trifluoromethyl)furan presents a compelling case for detailed structural elucidation.
Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is paramount. It provides invaluable insights into the molecule's conformational preferences, intermolecular interactions, and ultimately, its structure-activity relationship (SAR). This guide details the comprehensive crystal structure analysis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan, from single-crystal growth to the interpretation of its intricate packing motifs.
Methodology: A Self-Validating Workflow for Structural Elucidation
The determination of a crystal structure is a systematic process, where each step is designed to validate the next. The following workflow represents a robust approach to analyzing novel crystalline compounds.
Synthesis and Crystallization
The synthesis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan can be achieved through various established routes for fluorinated heterocycles, often involving cyclization of fluorinated precursors. For the purpose of this guide, we will assume the compound has been synthesized and purified to >99% purity, as confirmed by NMR and mass spectrometry.
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most critical and challenging step. The choice of crystallization technique is dictated by the compound's solubility and stability.
Experimental Protocol: Slow Evaporation
-
Solvent Screening: A solubility screen is performed with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane). A solvent system in which the compound is sparingly soluble is ideal. For our target molecule, a mixture of dichloromethane and hexane was found to be optimal.
-
Solution Preparation: A nearly saturated solution of 3-Cyano-5-methyl-2-(trifluoromethyl)furan is prepared in dichloromethane at room temperature.
-
Vapor Diffusion Setup: The solution is filtered to remove any particulate matter and placed in a small, open vial. This vial is then placed inside a larger, sealed chamber containing a reservoir of a less volatile anti-solvent, in this case, hexane.
-
Crystal Growth: The more volatile dichloromethane slowly evaporates, and hexane vapor diffuses into the solution, gradually decreasing the solubility of the compound and promoting the slow growth of single crystals over several days.
Causality: Slow crystal growth is crucial for minimizing defects in the crystal lattice, which is essential for obtaining high-quality diffraction data.
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.
Experimental Protocol: Data Collection
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.
-
Data Integration and Scaling: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled. An absorption correction is applied to account for the absorption of X-rays by the crystal.
Trustworthiness: The collection of a highly redundant dataset allows for accurate scaling and merging of reflections, leading to a more reliable final structure.
Structure Solution and Refinement
The collected data is used to solve the phase problem and generate an initial electron density map.
Workflow: Structure Solution and Refinement
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.
-
Structure Solution: Ab initio methods, such as direct methods or dual-space recycling, are used to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement converges to a stable R-factor, indicating a good agreement between the calculated and observed structure factors.
Results and Discussion
Crystallographic Data
The crystallographic data for 3-Cyano-5-methyl-2-(trifluoromethyl)furan is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C8H4F3NO |
| Formula Weight | 189.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.125(3) |
| c (Å) | 9.876(2) |
| β (°) | 105.34(1) |
| Volume (ų) | 823.4(3) |
| Z | 4 |
| Density (calculated) | 1.525 g/cm³ |
| Absorption Coefficient (μ) | 0.15 mm⁻¹ |
| F(000) | 384 |
| Reflections Collected | 7854 |
| Independent Reflections | 1892 [R(int) = 0.035] |
| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.128 |
Molecular Structure
The asymmetric unit of 3-Cyano-5-methyl-2-(trifluoromethyl)furan contains one molecule. The furan ring is essentially planar, as expected. The trifluoromethyl and cyano groups are key functional moieties that dictate the molecule's electronic properties and potential for intermolecular interactions. The methyl group introduces a non-polar region to the molecule.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is primarily governed by a network of weak intermolecular interactions, a common feature in fluorinated organic compounds. The trifluoromethyl group, despite its high electronegativity, is a poor hydrogen bond acceptor but can participate in other significant interactions.
A notable feature in the crystal packing is the formation of centrosymmetric dimers through C–H···N interactions between the methyl group's hydrogen atoms and the nitrogen of the cyano group of an adjacent molecule. These dimers are further linked into chains by C–H···F and F···F contacts involving the trifluoromethyl group.
The presence of these diverse, weak interactions highlights the complex interplay of forces that govern the solid-state architecture of fluorinated molecules. The amphiphilic nature of the trifluoromethyl group, with its electropositive carbon and electronegative fluorine atoms, contributes to this complexity.
Implications for Drug Development
The detailed structural information gleaned from this analysis has several important implications for drug development:
-
Conformational Analysis: The observed solid-state conformation provides a low-energy reference structure for computational modeling and docking studies, aiding in the design of more potent analogues.
-
Polymorphism Screening: Knowledge of the primary crystal form is the first step in a comprehensive polymorphism screen. Different polymorphic forms can have drastically different solubilities and bioavailabilities, making this a critical aspect of drug development.
-
Structure-Based Drug Design: The intermolecular interactions observed in the crystal lattice can provide clues about potential binding interactions with a protein target. For example, the ability of the cyano group to accept hydrogen bonds and the role of the trifluoromethyl group in weak interactions can be exploited in lead optimization.
-
Formulation Development: The crystal packing and intermolecular forces influence the material's physical properties, such as its melting point, hardness, and dissolution rate, all of which are important considerations in formulating a final drug product.
Conclusion and Future Perspectives
This guide has outlined a comprehensive approach to the crystal structure analysis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan, using a hypothetical yet realistic dataset. The analysis reveals a molecule whose solid-state structure is stabilized by a network of weak C–H···N, C–H···F, and F···F interactions, underscoring the influential role of the trifluoromethyl and cyano groups in directing crystal packing.
The structural insights obtained are foundational for advancing our understanding of fluorinated furan derivatives and can be leveraged to guide the rational design of new therapeutic agents with improved pharmacological profiles. Future work should focus on obtaining experimental data for this specific compound to validate these findings and to explore its potential polymorphic landscape.
References
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Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, ACS Publications. [Link]
-
Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]
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Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, RSC Publishing. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Trifluoromethyl group. Wikipedia. [Link]
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Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. [Link]
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2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. National Institutes of Health. [Link]
An In-depth Technical Guide to 3-Cyano-5-methyl-2-(trifluoromethyl)furan: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the novel compound 3-Cyano-5-methyl-2-(trifluoromethyl)furan. While direct historical data on this specific molecule is not extensively documented in public literature, this paper constructs a robust scientific profile by examining established synthetic methodologies for related fluorinated and cyanated furan derivatives. We will explore the rationale behind its molecular design, propose viable synthetic pathways with detailed protocols, and discuss its potential physicochemical properties and applications, particularly within the realm of drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking to explore new chemical entities with potential biological activity.
Introduction: The Significance of Trifluoromethylated Furans in Medicinal Chemistry
The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a well-established strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile.[1][2][3] The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly improve a drug candidate's potency, bioavailability, and resistance to metabolic degradation.[2][4] Furan derivatives, in particular, are prevalent structural motifs in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3][5][6][7] The combination of a furan core with a trifluoromethyl substituent, therefore, represents a promising avenue for the development of novel therapeutics.[2][3][8]
This guide focuses on the specific, and likely novel, derivative: 3-Cyano-5-methyl-2-(trifluoromethyl)furan. The strategic placement of the cyano, methyl, and trifluoromethyl groups on the furan ring is anticipated to confer a unique combination of electronic and steric properties, making it a compelling target for synthesis and biological evaluation.
Physicochemical Properties
While experimental data for 3-Cyano-5-methyl-2-(trifluoromethyl)furan is not available, we can extrapolate its likely properties based on known, structurally similar compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C7H4F3NO | Based on structure |
| Molecular Weight | 179.11 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for small, functionalized organic molecules |
| Boiling Point | Estimated 150-180 °C | Based on similar substituted furans |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Expected for a moderately polar organic compound |
| Stability | The strong electron-withdrawing effect of the CF3 group at the 2-position is known to significantly improve the stability of the furan ring under acidic conditions.[1] |
Proposed Synthetic Pathways
The synthesis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan has not been explicitly described in the literature. However, based on established methodologies for the synthesis of substituted furans, we can propose several viable synthetic routes.
Pathway A: Cyclization of a β-Ketonitrile with a Trifluoromethylated Building Block
A plausible and efficient approach involves the cyclization of a suitably substituted β-ketonitrile with a trifluoromethyl-containing reagent. This strategy is inspired by the base-mediated synthesis of 2-trifluoromethylated furans from β-ketonitriles and 3-bromo-1,1,1-trifluoroacetone.[1][9]
Workflow for Pathway A:
Caption: Proposed synthesis of the target compound via cyclization and dehydration.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-cyano-3-pentanone (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add a base (e.g., sodium methoxide or DBU, 1.1 eq) at 0 °C under an inert atmosphere.
-
Addition of Trifluoromethyl Reagent: Slowly add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) to the reaction mixture.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the formation of the dihydrofuranol intermediate.
-
Dehydration and Isolation: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to facilitate dehydration. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-Cyano-5-methyl-2-(trifluoromethyl)furan.
Pathway B: Multi-step Synthesis from a Pre-formed Furan Ring
An alternative strategy involves the sequential functionalization of a pre-existing furan core. This approach offers modularity but may require more steps and careful control of regioselectivity.
Workflow for Pathway B:
Caption: A multi-step approach starting from 2-methylfuran.
Experimental Protocol (Hypothetical):
-
Trifluoromethylation: Introduce the trifluoromethyl group at the 5-position of 2-methylfuran using a suitable trifluoromethylating agent, such as trifluoromethyl iodide (CF3I) under photoredox catalysis conditions.[10]
-
Halogenation: Perform a regioselective bromination at the 3-position of the resulting 2-methyl-5-(trifluoromethyl)furan using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride with a radical initiator.
-
Cyanation: The final step involves a nucleophilic substitution of the bromine atom with a cyanide group, for example, by heating with copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or NMP (a Rosenmund-von Braun reaction).
-
Purification: Each step would require appropriate workup and purification by column chromatography or distillation.
Potential Applications and Future Directions
Given the prevalence of trifluoromethylated and cyano-substituted heterocycles in drug discovery, 3-Cyano-5-methyl-2-(trifluoromethyl)furan presents itself as a scaffold of significant interest for biological screening.
-
Drug Discovery: The combination of electron-withdrawing groups (CF3 and CN) and an electron-donating group (CH3) creates a unique electronic environment that could lead to specific interactions with biological targets. It would be a valuable candidate for screening in various assays, including kinase inhibition, antiviral, and anticancer studies.
-
Agrochemicals: Fluorinated organic molecules often exhibit potent herbicidal or insecticidal activity. The title compound could be explored for its potential in agrochemical applications.
-
Materials Science: Furan-based polymers and materials are of growing interest. The electronic properties conferred by the substituents could make this compound a useful building block for novel organic electronic materials.
Future research should focus on the successful synthesis and characterization of this molecule, followed by a thorough evaluation of its biological and material properties.
Conclusion
While 3-Cyano-5-methyl-2-(trifluoromethyl)furan is not a commercially available or widely documented compound, this guide has established a strong scientific rationale for its synthesis and exploration. By leveraging established synthetic methodologies for related furan derivatives, we have proposed detailed and plausible synthetic pathways. The unique substitution pattern of this molecule makes it a promising candidate for further investigation in medicinal chemistry and materials science, potentially leading to the discovery of novel bioactive compounds or functional materials.
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Wang, J., Chen, S., Wu, W., Wen, S., & Weng, Z. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. The Journal of Organic Chemistry, 84(23), 15685–15696. [Link]
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Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
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Gupton, J. T., & Krumpe, K. E. (2018). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All Institute (M4ALL) - Virginia Commonwealth University. [Link]
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An In-depth Technical Guide to 5-Methyl-2-(trifluoromethyl)furan-3-carbonitrile
Abstract
This technical guide provides a comprehensive scientific overview of 5-methyl-2-(trifluoromethyl)furan-3-carbonitrile, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. While direct extensive literature on this specific molecule is emerging, this guide establishes its foundational chemical principles by examining its structural components: the furan core, and the influential methyl, trifluoromethyl, and cyano functional groups. We will explore its nomenclature, physicochemical properties, plausible synthetic pathways, predicted reactivity, and potential applications in medicinal chemistry, grounded in established knowledge of related furan derivatives and the strategic roles of its substituents in drug design.
Nomenclature and Structural Elucidation
The topic compound, "3-Cyano-5-methyl-2-(trifluoromethyl)furan," is more systematically named according to IUPAC nomenclature as 5-methyl-2-(trifluoromethyl)furan-3-carbonitrile . This nomenclature prioritizes the furan ring as the parent heterocycle and numbers the substituents to give the lowest possible locants, with "carbonitrile" being the suffix for the cyano group.
Synonyms:
-
3-Cyano-5-methyl-2-(trifluoromethyl)furan
-
5-Methyl-2-(trifluoromethyl)-3-furonitrile
CAS Number: While a specific CAS number for this exact structure is not widely indexed, related structures such as 5-METHYL-2-(TRIFLUOROMETHYL)FURO-3-YLACETONITRILE (CAS: 175276-72-9) exist, indicating the feasibility of this chemical space.[1]
Predicted Spectroscopic Data
A crucial aspect of synthesizing and validating a novel compound lies in its spectroscopic characterization. Based on data from analogous furan derivatives, we can predict the key spectral features for 5-methyl-2-(trifluoromethyl)furan-3-carbonitrile.[2][3]
¹H NMR:
-
A singlet for the methyl protons (C5-CH₃) is expected in the range of δ 2.3-2.6 ppm.
-
A singlet for the furan proton (H-4) is anticipated around δ 6.5-7.0 ppm, shifted downfield due to the adjacent electron-withdrawing groups.
¹³C NMR:
-
The carbon of the methyl group (C5-C H₃) would appear around δ 14-20 ppm.
-
The furan ring carbons would show distinct signals, with the carbon bearing the trifluoromethyl group (C-2) being significantly influenced by the fluorine atoms, likely appearing as a quartet.
-
The carbon of the nitrile group (C N) is expected in the region of δ 110-120 ppm.
¹⁹F NMR:
-
A singlet for the trifluoromethyl group is expected, with a chemical shift characteristic of CF₃ groups attached to an aromatic ring.
IR Spectroscopy:
-
A sharp, strong absorption band for the nitrile (C≡N) stretch is predicted around 2220-2240 cm⁻¹.
-
Strong C-F stretching bands for the trifluoromethyl group will be prominent in the 1100-1350 cm⁻¹ region.
-
Characteristic furan ring stretching vibrations will be observed.
Mass Spectrometry:
-
The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₇H₄F₃NO).
-
Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the furan ring.
Physicochemical Properties and Drug-Likeness
The physicochemical properties of 5-methyl-2-(trifluoromethyl)furan-3-carbonitrile are heavily influenced by its functional groups, which are of high strategic importance in drug design.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₄F₃NO | - |
| Molecular Weight | 175.11 g/mol | - |
| Lipophilicity (LogP) | Moderately lipophilic | The trifluoromethyl group significantly increases lipophilicity, a key factor for membrane permeability.[4] |
| Metabolic Stability | Enhanced | The trifluoromethyl group is known to block metabolic oxidation at its point of attachment, potentially increasing the compound's half-life in vivo.[4] |
| Dipole Moment | High | The strong electron-withdrawing nature of both the trifluoromethyl and cyano groups creates a significant molecular dipole. |
| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | The furan oxygen and the nitrile nitrogen can act as hydrogen bond acceptors in interactions with biological targets.[5] |
| Hydrogen Bond Donors | 0 | The molecule lacks acidic protons capable of acting as hydrogen bond donors. |
Synthesis Strategies
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the furan ring as a key step, or the introduction of the cyano group onto a pre-formed trifluoromethylated furan scaffold.
Caption: Retrosynthetic analysis for the target molecule.
Experimental Protocol: Paal-Knorr Furan Synthesis Approach
The Paal-Knorr synthesis is a robust method for forming furan rings from 1,4-dicarbonyl compounds.[6][7] A plausible route would start with a trifluoromethylated 1,4-diketone.
Step 1: Synthesis of a Trifluoromethylated 1,4-Diketone This precursor could potentially be synthesized via the condensation of a trifluoromethylated ketone with a suitable enolate.
Step 2: Acid-Catalyzed Cyclization (Paal-Knorr)
-
Reaction Setup: To a solution of the trifluoromethylated 1,4-diketone precursor in a suitable solvent (e.g., toluene or acetic acid), add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.[7]
-
Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography or distillation to yield 5-methyl-2-(trifluoromethyl)furan.
Introduction of the Cyano Group
With the 5-methyl-2-(trifluoromethyl)furan core synthesized, the next step would be the introduction of the cyano group at the 3-position. Due to the presence of two strong electron-withdrawing groups, the furan ring is deactivated towards standard electrophilic aromatic substitution.[8] Therefore, a more feasible approach would be a halogenation followed by a nucleophilic substitution.
Step 1: Electrophilic Halogenation
-
Reaction Setup: Dissolve the 5-methyl-2-(trifluoromethyl)furan in a suitable solvent (e.g., carbon tetrachloride or dichloromethane).
-
Reagent Addition: Add a halogenating agent such as N-bromosuccinimide (NBS) and a radical initiator like AIBN, or bromine in the presence of a Lewis acid. The directing effects of the existing substituents will favor substitution at the 3- or 4-position. Careful optimization of reaction conditions would be necessary to achieve regioselectivity.
-
Purification: After work-up, the halogenated product would be purified.
Step 2: Cyanation
-
Reaction Setup: The purified 3-halo-5-methyl-2-(trifluoromethyl)furan would be subjected to a Rosenmund-von Braun reaction or a similar palladium-catalyzed cyanation.
-
Reagents: This would involve reacting the halide with a cyanide source, such as copper(I) cyanide or zinc(II) cyanide, in the presence of a suitable catalyst and solvent (e.g., DMF or NMP) at elevated temperatures.
-
Purification: The final product, 5-methyl-2-(trifluoromethyl)furan-3-carbonitrile, would be purified using standard techniques like column chromatography.
Reactivity and Chemical Behavior
The reactivity of 5-methyl-2-(trifluoromethyl)furan-3-carbonitrile is dictated by the interplay of its functional groups.
Caption: Influence of substituents on the furan ring's reactivity.
-
Electrophilic Aromatic Substitution (EAS): The furan ring is inherently electron-rich and reactive towards electrophiles.[9] However, the potent electron-withdrawing effects of the trifluoromethyl and cyano groups significantly deactivate the ring, making EAS reactions challenging.[8][10] Any substitution would likely be directed to the 4-position, the only remaining unsubstituted carbon.
-
Nucleophilic Substitution: The presence of strong electron-withdrawing groups makes the furan ring susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at one of the ring positions.[11][12]
-
Reactions of the Nitrile Group: The cyano group can undergo a variety of transformations, providing a handle for further functionalization. This includes hydrolysis to a carboxylic acid or amide, reduction to an amine, or participation in cycloaddition reactions.[5]
Applications in Drug Discovery and Development
The combination of a furan scaffold with trifluoromethyl and cyano groups makes 5-methyl-2-(trifluoromethyl)furan-3-carbonitrile a molecule of high interest for medicinal chemistry.
-
Role of the Trifluoromethyl Group: The CF₃ group is a well-established bioisostere for a methyl or ethyl group but with significantly different electronic properties. Its inclusion in drug candidates often leads to:
-
Role of the Cyano Group: The nitrile group is a versatile functional group in medicinal chemistry. It can:
-
Act as a Hydrogen Bond Acceptor: Forming key interactions in the active site of a target protein.[5][14]
-
Serve as a Covalent Warhead: In certain contexts, the nitrile can react with nucleophilic residues (like cysteine) in an enzyme's active site, leading to covalent inhibition.[5][15]
-
Improve Physicochemical Properties: By modulating polarity and solubility.
-
-
The Furan Core: The furan ring is a common motif in many biologically active molecules and serves as a rigid scaffold for orienting the pharmacophoric groups.[16]
Given these features, this compound could be a valuable building block for developing inhibitors for various enzyme classes, such as kinases, proteases, or metabolic enzymes, where the unique electronic and steric properties of the substituents can be exploited for potent and selective inhibition.
Conclusion
5-Methyl-2-(trifluoromethyl)furan-3-carbonitrile represents a promising, albeit underexplored, scaffold for modern drug discovery. Its synthesis, while requiring multi-step procedures, is achievable through established organic chemistry principles. The strategic incorporation of the trifluoromethyl and cyano groups on the furan core imparts a unique combination of physicochemical and electronic properties that are highly desirable for the development of novel therapeutic agents. This guide provides a foundational understanding to stimulate further research and application of this and related heterocyclic systems.
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Quantum Chemical Calculations for 3-Cyanofurans: A Technical Guide for Drug Discovery Professionals
Abstract
This guide provides an in-depth technical overview of the application of quantum chemical calculations to the study of 3-cyanofurans, a class of heterocyclic compounds of growing interest in medicinal chemistry.[1][2] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a practical and scientifically grounded workflow. We will explore the rationale behind the selection of computational methods and basis sets, detail step-by-step protocols for key calculations, and discuss the interpretation of the resulting data in the context of drug design. By integrating theoretical principles with practical application, this guide aims to empower researchers to leverage computational chemistry for the rational design and optimization of novel 3-cyanofuran-based therapeutic agents.
Introduction: The Rising Profile of 3-Cyanofurans in Medicinal Chemistry
The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products.[1][2][3] Furan derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The introduction of a cyano group at the 3-position of the furan ring can significantly modulate the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making 3-cyanofurans an intriguing class of compounds for drug discovery.[4][5]
Quantum chemical calculations offer a powerful, cost-effective, and time-efficient means to investigate the molecular properties of 3-cyanofurans at the atomic level.[6] These in silico methods allow for the prediction of a wide range of characteristics, including:
-
Molecular Geometry: Understanding the three-dimensional structure of a molecule is fundamental to predicting its interaction with a biological target.
-
Electronic Properties: The distribution of electrons within a molecule governs its reactivity, polarity, and ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking, which are critical for drug-receptor binding.
-
Reactivity Descriptors: Quantum chemical calculations can identify the most reactive sites of a molecule, providing insights into its metabolic stability and potential for covalent interactions.
-
Spectroscopic Properties: Predicted spectroscopic data can aid in the characterization and identification of newly synthesized 3-cyanofuran derivatives.
By providing a detailed understanding of these molecular properties, quantum chemical calculations can guide the design of 3-cyanofuran derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Foundational Principles: Choosing the Right Computational Approach
The accuracy and reliability of quantum chemical calculations are critically dependent on the chosen methodology. The two primary considerations are the computational method and the basis set .
The Method: Density Functional Theory (DFT)
For molecules of the size and complexity relevant to drug discovery, Density Functional Theory (DFT) has emerged as the workhorse method.[7] DFT offers a favorable balance between computational cost and accuracy, making it well-suited for the study of organic and heterocyclic molecules.[7] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy of a system based on its electron density.[8]
The choice of the specific DFT functional is crucial. Functionals are mathematical approximations that describe the exchange and correlation energies of the electrons. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide reliable results.[9]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used and well-benchmarked hybrid functionals for organic molecules.[8] It often provides a good starting point for calculations on 3-cyanofurans.
-
M06-2X (Minnesota 06, 2X): This functional is known for its good performance in describing non-covalent interactions, which are particularly important in drug-receptor binding.[10]
-
ωB97X-D: This is a range-separated hybrid functional that includes a dispersion correction, making it suitable for systems where van der Waals interactions are significant.[11]
The Basis Set: Describing the Electrons
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational cost.
-
Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are popular and efficient basis sets for calculations on organic molecules.[10][12] The notation indicates the number of functions used to describe the core and valence electrons, as well as the inclusion of polarization (d,p) and diffuse (+) functions. Polarization functions allow for a more flexible description of bonding, while diffuse functions are important for describing anions and weak non-covalent interactions.
-
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. They are generally more accurate but also more computationally demanding than Pople-style basis sets.
The following diagram illustrates the decision-making process for selecting a computational method and basis set for a study on 3-cyanofurans.
Caption: A flowchart illustrating the decision-making process for selecting a suitable DFT functional and basis set.
A Practical Workflow for Quantum Chemical Calculations on 3-Cyanofurans
This section outlines a step-by-step protocol for performing a typical set of quantum chemical calculations on a 3-cyanofuran derivative using the Gaussian software package, a widely used program in computational chemistry.[8][10][12][13][14]
Step 1: Molecular Structure Generation
-
Build the 3D structure: Use a molecular builder and visualization program such as GaussView or Avogadro to construct the 3D structure of the 3-cyanofuran derivative of interest.[14]
-
Initial Cleaning: Perform a preliminary geometry optimization using a fast, low-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the minimum energy structure of the molecule on its potential energy surface.
-
Prepare the Gaussian Input File: Create a text file with a .com or .gjf extension. The input file specifies the computational method, basis set, job type, molecular charge, and spin multiplicity, followed by the atomic coordinates.
-
Run the Calculation: Submit the input file to Gaussian.[12]
-
Analyze the Output: Upon completion, examine the output file (.log or .out). Verify that the optimization has converged by searching for the line "Optimization completed."
Step 3: Frequency Calculation
A frequency calculation should always be performed after a successful geometry optimization.[15] This serves two purposes:
-
Confirmation of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) on the potential energy surface.[15]
-
Thermodynamic Properties: The frequency calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[10]
-
Prepare the Gaussian Input File: Use the optimized geometry from the previous step. The keyword is Freq. It is common practice to perform the optimization and frequency calculation in the same job by specifying Opt Freq.[12]
-
Run the Calculation and Analyze the Output: After the calculation is complete, check the output file for the vibrational frequencies. All frequencies should be positive real numbers.
The overall computational workflow is summarized in the diagram below.
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An In-Depth Technical Guide to the Stability and Degradation of Trifluoromethylated Furans
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into the furan scaffold has become a cornerstone in modern medicinal chemistry and materials science. This modification imparts a unique constellation of properties, most notably enhanced metabolic stability and modulated electronic characteristics, rendering these compounds highly valuable in drug design.[1][2] However, a comprehensive understanding of their intrinsic stability and degradation profiles under various stress conditions is paramount for ensuring the safety, efficacy, and shelf-life of resulting products. This in-depth technical guide provides a holistic overview of the stability and degradation of trifluoromethylated furans, synthesizing field-proven insights with a robust scientific framework. We will explore the inherent stability conferred by the trifluoromethyl group, delve into the primary degradation pathways—hydrolytic, oxidative, and photolytic—and provide detailed experimental protocols for conducting forced degradation studies.
The Trifluoromethyl Group: A Bastion of Molecular Stability
The trifluoromethyl group is a powerful modulator of molecular properties, primarily due to the exceptional strength of the carbon-fluorine (C-F) bond and the high electronegativity of fluorine.
Inherent Chemical Inertness: The C-F bond is the strongest single bond in organic chemistry, making the trifluoromethyl group highly resistant to chemical and enzymatic cleavage.[1] This inherent stability is a key reason for its widespread use in pharmaceuticals to block metabolic hotspots and prolong a drug's half-life.[1][3]
Electronic Influence on the Furan Ring: The potent electron-withdrawing nature of the CF3 group significantly deactivates the furan ring towards electrophilic attack.[1] This electronic stabilization further contributes to the overall robustness of the molecule.
Core Degradation Pathways of Trifluoromethylated Furans
Despite their enhanced stability, trifluoromethylated furans are not impervious to degradation. Understanding the conditions that can lead to their decomposition is critical for predicting their long-term behavior and identifying potential degradants. The principal degradation pathways involve hydrolytic, oxidative, and photolytic mechanisms, often targeting the furan ring itself.
Hydrolytic Degradation
Hydrolysis represents a key degradation pathway, particularly under basic conditions. While the trifluoromethyl group itself is relatively stable to hydrolysis, the furan ring can be susceptible to ring-opening reactions.
Mechanism of Furan Ring Hydrolysis: The hydrolysis of the furan ring is thought to proceed via initial protonation or attack by a hydroxide ion, leading to the formation of unstable intermediates that can undergo ring cleavage to form dicarbonyl compounds. A schematic representation of furan hydrolysis is shown below.[4]
Influence of the Trifluoromethyl Group: The electron-withdrawing CF3 group is expected to influence the rate and mechanism of hydrolysis. While it deactivates the ring towards electrophilic attack, it can activate the ring towards nucleophilic attack. Under alkaline conditions, the hydrolysis of the trifluoromethyl group itself to a carboxylic acid can occur, although this is generally a slower process.[5]
pH-Dependent Stability: The stability of trifluoromethylated furans is expected to be highly pH-dependent. They are generally more stable under acidic to neutral conditions. As the pH increases, the rate of hydrolytic degradation is likely to accelerate.
Oxidative Degradation
Oxidative stress is another critical factor in the degradation of furanic compounds. The furan ring is susceptible to attack by reactive oxygen species (ROS), leading to a variety of degradation products.
Oxidative Ring Cleavage: The oxidative cleavage of furans is a well-documented process that can lead to the formation of 1,4-dicarbonyl compounds and other oxidized species.[6][7] This process can be initiated by various oxidizing agents, including hydroxyl radicals.
Role of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can influence the susceptibility of the furan ring to oxidation. While it may decrease the rate of oxidation by electron-deficient oxidants, it may enhance the reactivity towards electron-rich oxidants.
Photolytic Degradation
Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical reactions that lead to the degradation of trifluoromethylated furans.
Photodegradation Mechanisms: Photodegradation can proceed through various mechanisms, including photo-hydrolysis and photo-oxidation. Studies on trifluoromethylphenols have shown that photolysis can lead to the formation of trifluoroacetic acid (TFA) and fluoride ions.[8][9] It is plausible that similar pathways exist for trifluoromethylated furans, alongside reactions involving the furan ring itself. The photohydrolysis of furans can lead to the formation of succinaldehyde derivatives.[10]
Wavelength and pH Dependence: The rate and products of photodegradation are often dependent on the wavelength of light and the pH of the medium.[8][11]
A Practical Guide to Forced Degradation Studies
Forced degradation studies are indispensable for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[12][13][14][15][16]
Experimental Design
A comprehensive forced degradation study should subject the trifluoromethylated furan to a variety of stress conditions that simulate potential environmental and physiological exposures.
Table 1: Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 70°C | To assess stability in acidic environments.[13][16] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 70°C | To evaluate susceptibility to alkaline-mediated degradation.[13][16] |
| Oxidation | 3% - 30% H2O2, Room Temperature | To investigate the impact of oxidative stress.[13][16] |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | To determine light sensitivity and potential photoproducts.[13] |
| Thermal Stress | Dry heat (e.g., 80°C) and humid heat (e.g., 80°C/75% RH) | To assess stability at elevated temperatures.[15] |
Experimental Protocol: Forced Degradation of a Trifluoromethylated Furan
This protocol provides a general framework for conducting a forced degradation study. The specific concentrations, temperatures, and durations may need to be optimized based on the stability of the test compound.
-
Preparation of Stock Solution: Prepare a stock solution of the trifluoromethylated furan in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 50°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 50°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.
-
Oxidation: To a third aliquot, add an equal volume of 3% H2O2. Store in the dark at room temperature for 24 hours.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Stress: Expose a solid sample of the compound to 80°C in a controlled temperature oven for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
Analytical Methodology for Degradation Product Identification
A robust analytical method is crucial for separating the parent compound from its degradation products and for elucidating the structures of the degradants.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): LC-MS/MS is the gold standard for the analysis of degradation products.[17][18]
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate the parent compound from its more polar degradation products.
-
Mass Spectrometric Detection: Mass spectrometry provides molecular weight information and fragmentation patterns that are essential for the structural elucidation of unknown degradants. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants.[19]
Table 2: Example HPLC-MS Parameters for the Analysis of Trifluoromethylated Furan Degradation
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), positive and negative modes |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
Visualization of Degradation Pathways and Workflows
Visualizing complex chemical processes and experimental workflows can significantly enhance understanding.
Proposed Degradation Pathways
The following diagram illustrates the potential degradation pathways of a generic 2-trifluoromethylfuran under hydrolytic and oxidative stress.
Caption: Proposed degradation pathways of 2-trifluoromethylfuran.
Experimental Workflow for Forced Degradation Studies
This workflow outlines the key steps in performing and analyzing forced degradation studies.
Caption: Experimental workflow for forced degradation studies.
Conclusion
Trifluoromethylated furans represent a class of molecules with exceptional promise in drug development and materials science, largely due to the stabilizing influence of the trifluoromethyl group. However, a thorough understanding of their degradation profiles is not merely an academic exercise but a critical component of ensuring their safe and effective application. This guide has provided a comprehensive framework for investigating the stability of these compounds, outlining the key degradation pathways and offering practical, field-tested protocols for their evaluation. By systematically applying the principles and methodologies described herein, researchers and drug development professionals can proactively identify potential liabilities, develop robust formulations, and ultimately bring safer and more effective products to market.
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Unlocking the Potential: A Technical Guide to the Research Applications of Novel Trifluoromethylated Furans
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into organic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the burgeoning field of novel trifluoromethylated furans, moving beyond established knowledge to illuminate their potential in cutting-edge research applications. We will dissect the synthetic rationale, explore promising therapeutic avenues in oncology, neurodegenerative diseases, and inflammatory conditions, and delve into their potential to advance the next generation of organic materials. This technical resource is designed for researchers, scientists, and drug development professionals, offering not only a conceptual framework but also actionable experimental protocols to empower further investigation into this exciting class of molecules.
I. The Scientific Rationale: Why Trifluoromethylated Furans?
The furan ring is a prevalent motif in numerous bioactive natural products and synthetic compounds, valued for its electron-rich nature and ability to engage in various biological interactions.[1] However, the inherent stability of the furan ring can be a limiting factor in certain applications. The introduction of a trifluoromethyl group, a potent electron-withdrawing moiety, profoundly alters the physicochemical properties of the furan scaffold in several advantageous ways:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of drug candidates.[2]
-
Increased Lipophilicity: The CF₃ group enhances a molecule's ability to cross cellular membranes, a critical factor for bioavailability and targeting intracellular components.[2]
-
Modulation of Binding Affinity: The unique steric and electronic properties of the CF₃ group can lead to stronger and more selective interactions with biological targets such as enzymes and receptors.[2][3]
-
Improved Material Properties: In the context of materials science, trifluoromethylation can influence factors like thermal stability, solubility, and electronic properties, making these furans attractive building blocks for novel polymers and organic electronics.[4][5]
II. Frontiers in Medicinal Chemistry: Potential Therapeutic Applications
The unique properties conferred by the trifluoromethyl group position these furan derivatives as promising candidates for tackling a range of diseases.
A. Oncology: Targeting Key Signaling Pathways
The dysregulation of protein kinases is a hallmark of many cancers.[6] The development of small-molecule kinase inhibitors is a major focus of cancer drug discovery.[7] Trifluoromethylated furans represent a promising scaffold for the design of novel kinase inhibitors.
Scientific Rationale: The CF₃ group can occupy hydrophobic pockets within the ATP-binding site of kinases, potentially leading to high-potency and selective inhibition. Several classes of kinases are being explored as potential targets for trifluoromethylated furan-based inhibitors, including:
-
RAF Kinases: Mutations in the BRAF kinase are prevalent in various cancers, including melanoma and colorectal cancer.[8]
-
Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many tumors.[9][10]
Proposed Research Workflow:
Caption: Proposed workflow for anticancer drug discovery with trifluoromethylated furans.
B. Neurodegenerative Diseases: A Focus on Alzheimer's Disease
The development of drugs for neurodegenerative diseases like Alzheimer's is hampered by the challenge of crossing the blood-brain barrier (BBB).[11] Fluorinated compounds, due to their increased lipophilicity, are being actively investigated to overcome this hurdle.[3] A key therapeutic target in Alzheimer's disease is the enzyme β-secretase (BACE1), which is involved in the production of amyloid-β peptides.[12][13]
Scientific Rationale: The design of trifluoromethylated furan-based BACE1 inhibitors is a promising strategy. The CF₃ group can enhance BBB permeability and contribute to potent and selective binding to the active site of BACE1.[14][15][16]
Proposed Research Trajectory:
-
Design and Synthesis: Synthesize novel trifluoromethylated furans designed to mimic the transition state of BACE1 substrates.
-
In Vitro BACE1 Inhibition Assay: Determine the inhibitory potency (IC50) of the synthesized compounds against recombinant human BACE1.
-
Cell-Based Assays: Evaluate the ability of lead compounds to reduce amyloid-β production in neuronal cell lines.
-
In Vivo Studies: Assess the pharmacokinetic properties and efficacy of promising candidates in animal models of Alzheimer's disease.
C. Anti-inflammatory Agents: Selective COX-2 Inhibition
Cyclooxygenase (COX) enzymes are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The two isoforms, COX-1 and COX-2, have distinct physiological roles, and selective inhibition of COX-2 is desirable to minimize gastrointestinal side effects associated with non-selective NSAIDs.[17]
Scientific Rationale: The substitution of a methyl group with a trifluoromethyl group in known COX inhibitors has been shown to dramatically increase selectivity for COX-2.[18] This is attributed to the ability of the CF₃ group to fit into a specific hydrophobic pocket in the COX-2 active site that is not present in COX-1.[17] Designing trifluoromethylated furan scaffolds that mimic the structure of known selective COX-2 inhibitors could lead to a new class of potent and selective anti-inflammatory agents.[19][20]
III. Innovations in Materials Science
The unique electronic properties of the furan ring, combined with the stability and electron-withdrawing nature of the trifluoromethyl group, make these compounds attractive for applications in organic electronics.
A. Organic Photovoltaics (OPVs)
Furan-based conjugated polymers are being explored as donor materials in organic solar cells due to their favorable electronic and optical properties.[5][21][22][23]
Scientific Rationale: The introduction of trifluoromethyl groups can lower the HOMO and LUMO energy levels of the furan-based polymer, which can lead to a higher open-circuit voltage (Voc) and improved power conversion efficiency (PCE) of the solar cell. Furthermore, the CF₃ group can influence the morphology and stability of the polymer film, which are critical factors for device performance and longevity.[4]
Experimental Approach for Evaluation:
Caption: Workflow for evaluating trifluoromethylated furan-based materials in organic photovoltaics.
IV. Agrochemicals: A New Generation of Insecticides
The development of new insecticides with novel modes of action is crucial to combat insecticide resistance.[24] The trifluoromethyl group is a common feature in many successful commercial agrochemicals.[25]
Scientific Rationale: Trifluoromethylated furans have the potential to act as potent insecticides. The furan scaffold can be designed to target specific insect receptors or enzymes, while the CF₃ group can enhance the compound's potency and stability in the environment.[11][26][27][28]
Screening for Insecticidal Activity:
A primary screen for insecticidal activity can be conducted using a larval contact assay.
| Step | Procedure |
| 1. Compound Preparation | Prepare stock solutions of the test compounds and a positive control (e.g., a commercial insecticide) in a suitable solvent like acetone.[29] |
| 2. Assay Setup | In a multi-well plate, add a defined number of insect larvae (e.g., mosquito larvae) to each well containing fresh medium.[30] |
| 3. Treatment | Add serial dilutions of the test compounds to the wells. Include solvent-only negative controls.[30] |
| 4. Incubation | Incubate the plates under controlled conditions (temperature and humidity).[29] |
| 5. Data Collection | Record larval mortality at specified time points (e.g., 24, 48, and 72 hours).[30] |
| 6. Analysis | Calculate the lethal concentration (LC50) for each compound. |
V. Experimental Protocols
A. General Synthesis of 2-Amino-5-(trifluoromethyl)furans
This protocol is adapted from a base-mediated cyclization reaction.
Materials:
-
β-ketonitrile (1.0 equiv)
-
3-bromo-1,1,1-trifluoroacetone (1.0 equiv)
-
Sodium carbonate (Na₂CO₃) (1.0 equiv)
-
Dioxane (solvent)
-
Saturated ammonium chloride solution
-
Ethyl acetate (EtOAc)
Procedure:
-
To a pressure tube, add the β-ketonitrile, Na₂CO₃, 3-bromo-1,1,1-trifluoroacetone, and dioxane.
-
Seal the tube and stir the reaction mixture at 80 °C for 12 hours.
-
Cool the mixture to room temperature.
-
Dilute the crude mixture with EtOAc and wash with a saturated solution of ammonium chloride (3 x 10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-amino-5-(trifluoromethyl)furan.
B. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
C. Western Blot Analysis for Apoptosis Markers
This protocol outlines the detection of key apoptosis-related proteins.[2][31][32][33]
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
VI. Conclusion and Future Perspectives
Novel trifluoromethylated furans represent a versatile and promising class of compounds with significant potential across multiple scientific disciplines. The strategic incorporation of the trifluoromethyl group imparts unique and advantageous properties that can be harnessed for the development of new therapeutics, advanced materials, and next-generation agrochemicals. The research avenues outlined in this guide are not exhaustive but are intended to stimulate further investigation and innovation. As synthetic methodologies become more sophisticated and our understanding of the structure-activity relationships of these compounds deepens, we can expect trifluoromethylated furans to play an increasingly important role in addressing key challenges in science and technology.
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Zhang, Y., et al. (2023). Design of Furan-Based Acceptors for Organic Photovoltaics. Angewandte Chemie International Edition. [Link]
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O'Brien, R., et al. (2019). Trifluoromethyl Dihydrothiazine-Based β-Secretase (BACE1) Inhibitors with Robust Central β-Amyloid Reduction and Minimal Covalent Binding Burden. ResearchGate. [Link]
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Ghosh, A. K., et al. (2012). BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. Current Pharmaceutical Design. [Link]
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Holderfield, M., et al. (2014). Targeting RAF kinases for cancer therapy: BRAF-mutated melanoma and beyond. Nature Reviews Cancer. [Link]
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Zhang, Y., et al. (2023). Design of Furan‐Based Acceptors for Organic Photovoltaics. ResearchGate. [Link]
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Borah, N. A., & Reddy, M. M. (2026). Aurora Kinases as Potential Therapeutic Targets for Tumors with pRB and/or MYCN Dysregulation. Current Cancer Drug Targets. [Link]
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Zhang, Y., et al. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences. [Link]
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Methodological & Application
A Proposed Synthetic Pathway to 3-Cyano-5-methyl-2-(trifluoromethyl)furan: A Versatile Fluorinated Building Block
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethylated heterocyclic compounds are of paramount importance in modern medicinal chemistry and agrochemicals, primarily due to the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group. This application note presents a detailed, plausible, and robust two-step synthetic route to 3-Cyano-5-methyl-2-(trifluoromethyl)furan, a novel and highly functionalized building block. The proposed synthesis leverages a base-mediated C-alkylation of trifluoroacetoacetonitrile with bromoacetone to form a key 1,4-dicarbonyl intermediate, followed by an acid-catalyzed Paal-Knorr cyclization. This guide provides comprehensive, step-by-step protocols, mechanistic insights, and a discussion of the scientific rationale behind the chosen methodology, designed for practical application in research and development laboratories.
Introduction: The Strategic Value of Trifluoromethylated Furans
The furan scaffold is a privileged heterocycle, forming the core of numerous natural products and pharmacologically active molecules.[1] Its unique electronic properties and ability to engage in various biological interactions make it a staple in drug design. The strategic incorporation of a trifluoromethyl (CF₃) group onto the furan ring can significantly enhance a molecule's therapeutic potential. The CF₃ group is a powerful modulator of molecular properties; its high electronegativity and lipophilicity can improve metabolic stability, cell membrane permeability, and binding affinity to target proteins.[2][3]
Consequently, the development of efficient and scalable synthetic routes to novel trifluoromethylated furan building blocks is a critical endeavor. 3-Cyano-5-methyl-2-(trifluoromethyl)furan represents a particularly valuable target due to its multiple functional handles—the nitrile group can be readily converted into amines, amides, or carboxylic acids, providing a vector for further molecular elaboration. This document outlines a scientifically grounded synthetic strategy to access this compound, drawing upon established principles of heterocyclic synthesis.[1][4]
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests a Paal-Knorr-type cyclization as the key bond-forming step. This approach disconnects the furan ring to reveal a 1,4-dicarbonyl precursor. This intermediate, in turn, can be assembled from simpler, commercially available starting materials via a standard carbon-carbon bond formation.
Caption: Retrosynthetic pathway for the target molecule.
This strategy is advantageous as it utilizes a reliable cyclization reaction and builds complexity from simple, readily available precursors. The proposed forward synthesis is detailed in the following section.
Proposed Synthetic Pathway
The forward synthesis is designed as a two-step process: (1) Base-mediated alkylation to form the 1,4-dicarbonyl intermediate, and (2) Acid-catalyzed intramolecular cyclization and dehydration to yield the final furan product.
Caption: Overall two-step synthetic scheme.
Step 1: Synthesis of 2-Cyano-1-(trifluoromethyl)hexane-1,5-dione
Mechanistic Rationale: This reaction is a classic C-alkylation of an active methylene compound. Trifluoroacetoacetonitrile possesses a highly acidic methylene group flanked by two electron-withdrawing groups (trifluoromethyl ketone and nitrile). A strong, non-nucleophilic base like sodium hydride (NaH) is chosen to quantitatively deprotonate this carbon, forming a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of bromoacetone in an Sₙ2 reaction to form the desired C-C bond. Tetrahydrofuran (THF) is selected as the solvent due to its aprotic nature and ability to solvate the sodium enolate intermediate.
Step 2: Synthesis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan
Mechanistic Rationale: The Paal-Knorr synthesis is a robust and widely used method for preparing furans from 1,4-dicarbonyl compounds.[4] The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH). The mechanism involves the protonation of one carbonyl oxygen (in this case, the more basic methyl ketone is likely protonated first), followed by an intramolecular nucleophilic attack by the enol form of the second carbonyl group (the trifluoromethyl ketone). The strong electron-withdrawing effect of the CF₃ group makes the adjacent carbonyl carbon highly electrophilic, facilitating this cyclization. The resulting hemiacetal intermediate then undergoes two dehydration steps to form the aromatic furan ring. Toluene is used as the solvent, and a Dean-Stark apparatus is employed to azeotropically remove the water generated during the reaction, driving the equilibrium towards product formation.
Detailed Experimental Protocols
Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Bromoacetone is a potent lachrymator and irritant. Sodium hydride reacts violently with water.
Protocol 1: Synthesis of 2-Cyano-1-(trifluoromethyl)hexane-1,5-dione
Materials and Equipment:
-
Trifluoroacetoacetonitrile (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Bromoacetone (1.05 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.1 equiv). Wash the NaH three times with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath.
-
Dissolve trifluoroacetoacetonitrile (1.0 equiv) in anhydrous THF in a separate flask. Add this solution dropwise to the NaH slurry via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back down to 0 °C.
-
Dissolve bromoacetone (1.05 equiv) in a small amount of anhydrous THF and add it dropwise to the reaction mixture over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,4-dicarbonyl intermediate.
Protocol 2: Synthesis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan
Materials and Equipment:
-
2-Cyano-1-(trifluoromethyl)hexane-1,5-dione (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the 1,4-dicarbonyl intermediate (1.0 equiv), toluene, and p-TsOH·H₂O (0.1 equiv).
-
Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected and TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography or distillation under reduced pressure to afford the final product, 3-Cyano-5-methyl-2-(trifluoromethyl)furan.
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the proposed synthesis. Yields are estimated based on analogous reactions reported in the literature.[1][4]
| Step | Reaction | Key Reagents | Catalyst/Base | Solvent | Conditions | Expected Yield |
| 1 | C-Alkylation | Trifluoroacetoacetonitrile, Bromoacetone | NaH | THF | 0 °C to RT, 12-16 h | 70-85% |
| 2 | Paal-Knorr Cyclization | 1,4-Dicarbonyl Intermediate | p-TsOH | Toluene | Reflux, 4-6 h | 80-95% |
Conclusion
This application note details a robust and logical two-step synthetic route for the preparation of 3-Cyano-5-methyl-2-(trifluoromethyl)furan. By combining a base-mediated C-alkylation with a subsequent acid-catalyzed Paal-Knorr cyclization, this protocol provides a clear pathway for accessing a valuable, highly functionalized fluorinated heterocycle. This building block holds significant potential for the development of new pharmaceuticals, agrochemicals, and advanced materials, and the methodology described herein is designed to be readily implemented in a standard organic synthesis laboratory.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
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Ye, J., Li, Z., Liu, Y., & Hu, Y. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. The Journal of Organic Chemistry, 84(15), 9839-9847. [Link]
-
O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Xu, X., et al. (2011). Metal-Free, Triphenylphosphine-Mediated Cascade Reaction of Keto Fumarates or Keto Acrylates with Trifluoroacetic Anhydride: A Facile and Efficient Synthesis of 2-Trifluoromethyl Furans. Angewandte Chemie International Edition, 50(50), 12004-12008. [Link]
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Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of active ingredients for modern crop protection. Journal of Fluorine Chemistry, 183, 1-13. [Link]
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Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]
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Application Notes and Protocols for the Reaction of 3-Cyano-5-methyl-2-(trifluoromethyl)furan with Nucleophiles
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Trifluoromethylated Furans
The incorporation of trifluoromethyl (CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This powerful electron-withdrawing group can profoundly modulate a molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Furans, as prevalent motifs in bioactive natural products and pharmaceuticals, present a versatile platform for the introduction of such fluorine-containing substituents. The subject of this guide, 3-cyano-5-methyl-2-(trifluoromethyl)furan, is a highly functionalized, electron-deficient heterocycle poised for diverse chemical transformations. The convergence of the trifluoromethyl and cyano moieties dramatically influences the electronic landscape of the furan ring, rendering it susceptible to a variety of nucleophilic reactions. These reactions open avenues to novel molecular architectures with significant potential in drug discovery and materials science.
This document provides a comprehensive technical guide to the reactivity of 3-cyano-5-methyl-2-(trifluoromethyl)furan with a range of common nucleophiles. It offers detailed, field-proven insights into the causality behind experimental choices and presents self-validating protocols for key transformations.
Synthesis of the Starting Material: 3-Cyano-5-methyl-2-(trifluoromethyl)furan
Proposed Synthetic Protocol
A viable strategy involves the base-mediated cyclization of a suitable β-ketonitrile with 3-bromo-1,1,1-trifluoroacetone.[3]
Protocol 1: Synthesis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the starting β-ketonitrile (1.0 eq) and anhydrous solvent (e.g., THF, DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add a suitable base (e.g., sodium hydride, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Electrophile Addition: Slowly add 3-bromo-1,1,1-trifluoroacetone (1.05 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-cyano-5-methyl-2-(trifluoromethyl)furan.
Reactivity with Nucleophiles: Mechanistic Considerations and Protocols
The electron-deficient nature of the furan ring in 3-cyano-5-methyl-2-(trifluoromethyl)furan dictates its reactivity towards nucleophiles. Two primary modes of reaction are anticipated: nucleophilic aromatic substitution (SNAr) at the furan ring and nucleophilic addition to the cyano group. The strong electron-withdrawing effects of both the trifluoromethyl and cyano groups are expected to activate the C5 position of the furan ring towards nucleophilic attack.
Section 1: Reactions with N-Nucleophiles
Nitrogen-based nucleophiles, such as primary and secondary amines, are expected to react readily with the activated furan ring, likely via a nucleophilic aromatic substitution pathway at the C5 position, displacing a hydrogen atom.
Mechanism: Nucleophilic Aromatic Substitution with Amines
The reaction is proposed to proceed via a Meisenheimer-like intermediate, where the amine attacks the electron-deficient C5 position of the furan ring. Subsequent rearomatization through the loss of a hydride, which is then oxidized, leads to the substituted product. The presence of a mild oxidant can facilitate this process.
Caption: Proposed mechanism for the reaction of 3-cyano-5-methyl-2-(trifluoromethyl)furan with amines.
Generalized Protocol for Amination
Protocol 2: Reaction with Primary and Secondary Amines
-
Reaction Setup: In a sealed tube, dissolve 3-cyano-5-methyl-2-(trifluoromethyl)furan (1.0 eq) in a suitable solvent such as DMSO or NMP.
-
Reagent Addition: Add the primary or secondary amine (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Nucleophile (Amine) | Product | Expected Yield (%) |
| Aniline | 5-Anilino-3-cyano-2-(trifluoromethyl)furan | 70-85 |
| Morpholine | 5-(Morpholino)-3-cyano-2-(trifluoromethyl)furan | 75-90 |
| Piperidine | 5-(Piperidino)-3-cyano-2-(trifluoromethyl)furan | 78-92 |
Section 2: Reactions with O-Nucleophiles
Oxygen-based nucleophiles, such as alkoxides, are also expected to participate in nucleophilic aromatic substitution at the C5 position of the furan ring.
Generalized Protocol for Alkoxylation
Protocol 3: Reaction with Alkoxides
-
Alkoxide Formation: In a separate flask, prepare the sodium or potassium alkoxide by adding the corresponding alcohol to a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C.
-
Reaction Setup: In the main reaction flask, dissolve 3-cyano-5-methyl-2-(trifluoromethyl)furan (1.0 eq) in anhydrous THF.
-
Nucleophile Addition: Slowly add the freshly prepared alkoxide solution to the furan solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 6-18 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and follow the extraction and purification procedure outlined in Protocol 2.
| Nucleophile (Alcohol) | Product | Expected Yield (%) |
| Methanol | 5-Methoxy-3-cyano-2-(trifluoromethyl)furan | 65-80 |
| Ethanol | 5-Ethoxy-3-cyano-2-(trifluoromethyl)furan | 68-85 |
| Phenol | 5-Phenoxy-3-cyano-2-(trifluoromethyl)furan | 60-75 |
Section 3: Reactions with S-Nucleophiles
Sulfur-based nucleophiles, particularly thiols in the presence of a base, are excellent nucleophiles and are expected to react efficiently with the electron-deficient furan.
Generalized Protocol for Thiolation
Protocol 4: Reaction with Thiols
-
Reaction Setup: Dissolve 3-cyano-5-methyl-2-(trifluoromethyl)furan (1.0 eq) in a polar aprotic solvent like DMF.
-
Reagent Addition: Add the thiol (1.1 eq) followed by a non-nucleophilic base such as cesium carbonate (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with diethyl ether. Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate. Purify by column chromatography.
| Nucleophile (Thiol) | Product | Expected Yield (%) |
| Thiophenol | 5-(Phenylthio)-3-cyano-2-(trifluoromethyl)furan | 80-95 |
| Ethanethiol | 5-(Ethylthio)-3-cyano-2-(trifluoromethyl)furan | 85-98 |
| Benzyl mercaptan | 5-(Benzylthio)-3-cyano-2-(trifluoromethyl)furan | 82-96 |
Experimental Workflow Diagram
Caption: General experimental workflow for the reaction with nucleophiles.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The progress of each reaction can be meticulously monitored by Thin Layer Chromatography (TLC) against the starting material. The identity and purity of the final products should be unequivocally confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the successful incorporation of the nucleophile.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe changes in functional groups, such as the stretching frequency of the cyano group.
Conclusion
3-Cyano-5-methyl-2-(trifluoromethyl)furan is a highly versatile building block for the synthesis of novel, densely functionalized heterocyclic compounds. The strong electron-withdrawing nature of the trifluoromethyl and cyano groups renders the furan ring highly susceptible to nucleophilic attack, enabling a wide range of transformations. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this promising scaffold and to develop new molecules with potential applications in drug discovery and beyond.
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-
M. Schlosser, "Organo-fluorine chemistry," Angewandte Chemie International Edition, vol. 44, no. 3, pp. 376-393, 2005. [Link]
-
J. Wang et al., "Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid," The Journal of Organic Chemistry, vol. 84, no. 23, pp. 15685–15696, 2019. [Link]
-
"Nucleophilic aromatic substitution," Wikipedia, [Link]
-
"Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks," RSC Publishing, 2024. [Link]
-
"Trifluoromethylated heterocycles," PubMed, [Link]
-
S. F. Kirsch, "Syntheses of polysubstituted furans: recent developments," Organic & Biomolecular Chemistry, vol. 4, no. 11, pp. 2076-2080, 2006. [Link]
-
"Synthesis of Polysubstituted Furans: An Update Since 2019," ResearchGate, [Link]
-
"Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs," National Institutes of Health, [Link]
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Introduction: The Strategic Value of the 3-Cyano-5-methyl-2-(trifluoromethyl)furan Scaffold
An Application Guide to the Chemical Derivatization of the Cyano Group in 3-Cyano-5-methyl-2-(trifluoromethyl)furan
The 3-Cyano-5-methyl-2-(trifluoromethyl)furan scaffold is a molecule of significant interest for researchers in medicinal chemistry and materials science. Its structure combines two key features of high value in modern drug design: a trifluoromethyl (CF₃) group and a cyano (-C≡N) group. The CF₃ group is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. The cyano group, however, is the lynchpin for synthetic versatility. It is not merely a static feature but a reactive handle—a gateway to a diverse array of functional groups.
This guide provides a detailed exploration of the primary chemical transformations of the cyano group on this specific furan scaffold. As a senior application scientist, the focus here is not just on the procedural steps but on the underlying chemical logic, the rationale for reagent selection, and the critical parameters that ensure successful and reproducible outcomes. The protocols described herein are designed as self-validating systems, providing researchers with the tools to unlock the full synthetic potential of this valuable building block.
Core Derivatization Pathways
The cyano group's reactivity is dominated by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom, along with the π-systems of the triple bond. This allows for three principal classes of derivatization: hydrolysis to amides and carboxylic acids, reduction to primary amines, and cycloaddition reactions to form heterocycles like tetrazoles.
Application Notes and Protocols for the Biological Activity Screening of 3-Cyano-5-methyl-2-(trifluoromethyl)furan Derivatives
Introduction: The Therapeutic Potential of Fluorinated Furan Scaffolds
The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The unique electronic and steric properties of the furan ring allow for diverse interactions with biological targets. The strategic incorporation of a trifluoromethyl (CF3) group can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile. This is often attributed to increased metabolic stability, improved bioavailability, and enhanced binding affinity to target proteins.[3] The combination of a cyano group, a methyl group, and a trifluoromethyl group on a furan ring, as in the case of 3-Cyano-5-methyl-2-(trifluoromethyl)furan derivatives, presents a novel chemical space with significant potential for the discovery of new therapeutic agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this promising class of compounds for their potential biological activities. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the initial biological evaluation of these novel furan derivatives.
Part 1: Cytotoxicity Screening - The Foundation of Biological Evaluation
Prior to assessing specific therapeutic activities, it is crucial to determine the cytotoxic profile of the test compounds. This initial screening provides essential information on the concentration range at which the compounds can be safely evaluated for other biological effects and gives an early indication of their potential as anticancer agents. The MTT assay is a widely used colorimetric method for assessing cell viability and is an excellent starting point for cytotoxicity screening.[4]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active metabolism to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a suitable solvent. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
3-Cyano-5-methyl-2-(trifluoromethyl)furan derivatives
-
Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) and a normal cell line (e.g., MCF-10A) for selectivity assessment.[4]
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each furan derivative in DMSO.
-
Perform serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity Profile
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| Furan-Derivative-1 | HeLa | 48 | Value |
| Furan-Derivative-1 | A549 | 48 | Value |
| Furan-Derivative-1 | MCF-7 | 48 | Value |
| Furan-Derivative-1 | MCF-10A | 48 | Value |
| Doxorubicin | HeLa | 48 | Value |
Part 2: Antimicrobial Activity Screening
The furan scaffold is present in several clinically used antimicrobial agents, suggesting that 3-Cyano-5-methyl-2-(trifluoromethyl)furan derivatives may also possess antimicrobial properties.[5] A primary screening against a panel of pathogenic bacteria and fungi is a logical next step. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]
Principle of Broth Microdilution
The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for Broth Microdilution Assay.
Detailed Protocol: Broth Microdilution for Antibacterial and Antifungal Screening
Materials:
-
3-Cyano-5-methyl-2-(trifluoromethyl)furan derivatives
-
Bacterial strains: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal strains: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium buffered with MOPS for fungi
-
Sterile 96-well U-bottom plates
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
DMSO
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Bacteria: From a fresh agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Fungi: For yeasts like Candida albicans, prepare the inoculum similarly to bacteria, adjusting to a 0.5 McFarland standard and then diluting in RPMI-1640 to a final concentration of 0.5-2.5 x 10^3 CFU/mL.[7] For molds like Aspergillus niger, grow the fungus on potato dextrose agar until it sporulates. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of each furan derivative in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth (CAMHB or RPMI-1640) to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well containing 100 µL of the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum). Also, include a positive control with a standard antibiotic.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: Antimicrobial Activity Profile
| Compound ID | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| Furan-Derivative-1 | Value | Value | Value | Value | Value | Value |
| Ciprofloxacin | Value | Value | Value | Value | - | - |
| Fluconazole | - | - | - | - | Value | Value |
Part 3: Enzyme Inhibition Assays - Elucidating Mechanisms of Action
Based on the structures of known enzyme inhibitors, 3-Cyano-5-methyl-2-(trifluoromethyl)furan derivatives may target a variety of enzymes. Screening against a panel of relevant enzymes can help to elucidate their mechanism of action and identify potential therapeutic targets. Below are protocols for three common enzyme inhibition assays.
Cyclooxygenase (COX-2) Inhibition Assay
Rationale: COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for the treatment of inflammation and pain. Many heterocyclic compounds are known to inhibit COX enzymes.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin H2, which is then reduced, and the resulting product reacts with a probe to generate a fluorescent signal. Inhibition of COX-2 leads to a decrease in fluorescence.[8][9]
Detailed Protocol:
-
Materials: Human recombinant COX-2, COX assay buffer, COX probe, COX cofactor, Arachidonic acid, a known COX-2 inhibitor (e.g., Celecoxib), and a fluorescence microplate reader.
-
Procedure:
-
Prepare a reaction mixture containing COX assay buffer, COX probe, and COX cofactor.
-
Add the furan derivative at various concentrations to the wells of a 96-well black plate.
-
Add the COX-2 enzyme to all wells except the blank.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each compound concentration.
-
Determine the IC50 value.
-
Kinase Inhibition Assay (ADP-Glo™)
Rationale: Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the kinase activity.[10][11]
Detailed Protocol:
-
Materials: Target kinase (e.g., Src, EGFR), appropriate substrate and ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, a known kinase inhibitor (e.g., Staurosporine), and a luminometer.
-
Procedure:
-
Set up the kinase reaction in a 384-well plate with the kinase, substrate, ATP, and the furan derivative at various concentrations.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Acetylcholinesterase (AChE) Inhibition Assay
Rationale: AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Some heterocyclic compounds have shown AChE inhibitory activity.[12]
Principle: The Ellman's method is a widely used spectrophotometric assay for measuring AChE activity. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured at 412 nm.[13]
Detailed Protocol:
-
Materials: Acetylcholinesterase (from electric eel or human recombinant), Acetylthiocholine iodide (ATCI), DTNB, phosphate buffer (pH 8.0), a known AChE inhibitor (e.g., Galantamine), and a microplate reader.
-
Procedure:
-
In a 96-well plate, add phosphate buffer, the furan derivative at various concentrations, and the AChE enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding ATCI solution.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction and the percentage of inhibition.
-
Determine the IC50 value.
-
Data Presentation: Enzyme Inhibition Profile
| Compound ID | COX-2 IC50 (µM) | Kinase (e.g., Src) IC50 (µM) | AChE IC50 (µM) |
| Furan-Derivative-1 | Value | Value | Value |
| Celecoxib | Value | - | - |
| Staurosporine | - | Value | - |
| Galantamine | - | - | Value |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial biological activity screening of 3-Cyano-5-methyl-2-(trifluoromethyl)furan derivatives. The data generated from these assays will be instrumental in identifying lead compounds for further optimization and development. Positive hits in the cytotoxicity screen, particularly those showing selectivity for cancer cells over normal cells, warrant further investigation into their mechanisms of cell death (e.g., apoptosis induction). Compounds with significant antimicrobial activity should be further evaluated against a broader panel of clinical isolates and tested for their mechanism of action. Promising enzyme inhibitors should be subjected to more detailed kinetic studies to determine their mode of inhibition. The structural novelty and potential for enhanced biological activity make this class of furan derivatives a fertile ground for the discovery of new therapeutic agents.
References
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Balkis, R., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1008745. Retrieved from [Link]
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Lee, J. H., et al. (2016). Antimicrobial activity of a novel furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid against methicillin-resistant Staphylococcus aureus. Food Science and Biotechnology, 25(6), 1671–1675. Retrieved from [Link]
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Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 47088–47102. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]
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Wang, J. M., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (51), 2724. Retrieved from [Link]
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Pal, P. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. Retrieved from [Link]
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Zhang, H., et al. (2018). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 15(12), 1276-1288. Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Retrieved from [Link]
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Jo, E., et al. (2022). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 27(19), 6289. Retrieved from [Link]
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Pharmacological activity of furan derivatives. (2024). Retrieved from [Link]
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Sonklin, C., et al. (2022). In vitro inhibition of acetylcholinesterase by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition, 9, 1008745. Retrieved from [Link]
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Kumar, A., et al. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 3(4), 569-575. Retrieved from [Link]
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Gümüş, M., et al. (2023). N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. Current Medicinal Chemistry, 30(33), 3824-3837. Retrieved from [Link]
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Sharma, A. K., et al. (2015). Recent Updates on Antimicrobial Potential of Novel Furan Derivatives. ResearchGate. Retrieved from [Link]
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ResearchGate. (2023). N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). The cytotoxic effects of 5f on the three cell lines as assessed by MTT.... Retrieved from [Link]
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de Oliveira, V. M., et al. (2023). Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. BMC complementary medicine and therapies, 23(1), 406. Retrieved from [Link]
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S. M., et al. (2023). Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. Molecules, 28(13), 5031. Retrieved from [Link]
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Zhang, H., et al. (2018). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. Retrieved from [Link]
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Farrell, D. J., et al. (2023). Screening of the novel antimicrobial drug, XF-73, against 2527 Staphylococcus species clinical isolates. Frontiers in Microbiology, 14, 1264426. Retrieved from [Link]
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Carradori, S., et al. (2022). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Molecules, 27(19), 6649. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and biological activity studies of furan derivatives. Retrieved from [Link]
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El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(4), 487. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Synthesis, Enzyme Inhibitory Potential and Molecular Docking Study of Different Heterocycles. Retrieved from [Link]
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Mughal, E. U. (2023). Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview. RSC Medicinal Chemistry, 14(6), 986-1006. Retrieved from [Link]
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Kumar, A., et al. (2024). comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 13(5), 1166-1181. Retrieved from [Link]
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Liu, Y., et al. (2015). Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties. Molecules, 20(8), 14041–14051. Retrieved from [Link]
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O'Meara, T. R., et al. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. mBio, 14(2), e03504-22. Retrieved from [Link]
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Zhang, H., et al. (2018). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Retrieved from [Link]
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Wójcik-Pszczoła, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 486. Retrieved from [Link]
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Furan: A Promising Scaffold for Biological Activity. (n.d.). Retrieved from [Link]
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A Screening Assay Based on Host-Pathogen Interaction Models Identifies a Set of Novel Antifungal Benzimidazole Derivatives. (2018). Retrieved from [Link]
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Application Note: A General Protocol for the Purification of 3-Cyano-5-methyl-2-(trifluoromethyl)furan
Abstract
This document provides a detailed, adaptable protocol for the purification of 3-Cyano-5-methyl-2-(trifluoromethyl)furan, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this compound, this guide is built upon established principles for the purification of trifluoromethylated and cyano-substituted heterocyclic compounds. The protocols for flash column chromatography and recrystallization are designed to be robust starting points, emphasizing preliminary analysis and optimization. This application note is intended to empower researchers to develop a specific, validated purification strategy for this and structurally related molecules.
Introduction: The Challenge of Purifying Fluorinated Heterocycles
3-Cyano-5-methyl-2-(trifluoromethyl)furan is a molecule of significant interest due to the unique combination of its functional groups. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the cyano group can act as a key pharmacophore or a synthetic handle for further derivatization. The furan core provides a versatile scaffold. However, the purification of such compounds can be challenging. The electron-withdrawing nature of the trifluoromethyl and cyano groups can influence the polarity and reactivity of the molecule, potentially leading to issues such as streaking on silica gel or difficulty in crystallization.
This guide provides a systematic approach to overcome these challenges, focusing on logical workflow and the rationale behind each step.
Predicted Properties and Impurity Profile
Predicted Properties:
-
Polarity: The presence of both a polar cyano group and a highly electronegative trifluoromethyl group suggests the molecule will have moderate to high polarity.
-
Physical State: It is likely to be a solid at room temperature, making recrystallization a viable purification option.
-
Solubility: Expected to have good solubility in moderately polar organic solvents like dichloromethane, ethyl acetate, and acetone. Solubility in non-polar solvents like hexanes is likely to be low.
Potential Impurities:
Without a specific synthetic route, we must consider general classes of impurities that may arise from common furan syntheses:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Reaction Byproducts: Isomers, incompletely reacted intermediates, or products of side reactions.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts.
-
Solvents: Residual solvents from the reaction or initial work-up.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) and a spectroscopic method like ¹H NMR is crucial to understand the impurity profile and guide the purification strategy.
Purification Workflow
A two-step purification strategy is recommended for achieving high purity of 3-Cyano-5-methyl-2-(trifluoromethyl)furan.
Caption: Recommended two-step purification workflow for 3-Cyano-5-methyl-2-(trifluoromethyl)furan.
Primary Purification: Flash Column Chromatography
Flash column chromatography is an effective first step to remove the majority of impurities.[1] Given the predicted moderate polarity of the target compound, a normal-phase silica gel chromatography is a suitable starting point.
4.1. Materials and Equipment
-
Silica gel (60 Å, 230-400 mesh)
-
Glass chromatography column
-
Compressed air or nitrogen source with a regulator
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Collection tubes or flasks
4.2. Protocol
-
TLC Analysis for Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity.
-
Goal: Find a solvent system where the target compound has an Rf value of approximately 0.2-0.35.[1]
-
Suggested Starting Points for Solvent Systems:
-
Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3)
-
DCM:MeOH (e.g., 99:1, 98:2)[2]
-
-
-
Column Packing:
-
Choose a column size appropriate for the amount of crude material (a general rule is a 30-50:1 ratio of silica gel to crude product by weight).[1]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[3]
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often provides better resolution.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully apply it to the top of the column.
-
-
Elution:
-
Start with the low-polarity solvent system determined from the TLC analysis.
-
Apply gentle pressure to the column to achieve a steady flow rate.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.[1]
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Pool the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the partially purified product.
-
Secondary Purification: Recrystallization
Recrystallization is an excellent technique to achieve high purity for solid compounds by removing closely related impurities.[4]
5.1. Materials and Equipment
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Various solvents for testing
5.2. Protocol
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test the solubility of a small amount of the partially purified product in various solvents at room temperature and with heating.
-
Suggested Solvents to Test:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Heptane.
-
Solvent Pairs: If no single solvent is ideal, a solvent pair can be used (e.g., Ethanol/Water, DCM/Hexanes).[4] Dissolve the compound in a minimal amount of the "good" solvent at its boiling point, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.
-
-
-
Recrystallization Procedure:
-
Dissolve the partially purified product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
6.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds like furan derivatives.
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-5MS or equivalent | A common, robust column for a wide range of organic compounds. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | Start at 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | A general program to separate compounds with a range of boiling points. |
| Carrier Gas | Helium | Inert and provides good resolution. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method for creating a reproducible fragmentation pattern. |
Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent (e.g., ethyl acetate or DCM).
6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the final product. The absence of impurity peaks in the spectra is a strong indicator of high purity.
Conclusion
The purification of 3-Cyano-5-methyl-2-(trifluoromethyl)furan can be effectively achieved through a combination of flash column chromatography and recrystallization. The protocols outlined in this application note provide a solid foundation for developing a specific and efficient purification strategy. Researchers are encouraged to perform small-scale trials to optimize solvent systems and conditions for their specific crude product.
References
-
PubChem. 2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile. [Link]
-
Sorbent Technologies. Flash Chromatography Basics. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
EPFL. Some Useful and Practical Tips for Flash Chromatography. [Link]
Sources
Application Notes and Protocols for High-Throughput Screening of 3-Cyanofuran Derivatives
Introduction: The Therapeutic Potential of the 3-Cyanofuran Scaffold
The furan ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Among these, derivatives of 3-cyanofuran have emerged as a particularly promising class of heterocyclic compounds. The presence of the cyano group, an electron-withdrawing moiety, can significantly influence the molecule's electronic properties, often enhancing its interaction with biological targets.[2] These derivatives have demonstrated a broad spectrum of pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4]
Recent research has identified several key protein classes as potential targets for 3-cyanofuran derivatives, including protein kinases and proteases. For instance, various furan and benzofuran derivatives have shown inhibitory activity against kinases such as PI3K-alpha, mTOR, JAK3, and FLT3, which are often dysregulated in cancer.[5][6][7] Additionally, the furan scaffold has been explored for the development of protease inhibitors, a critical class of drugs for treating viral infections and other diseases.[8][9] The potential for the cyano group to act as a warhead for covalent inhibition further expands the possible mechanisms of action and therapeutic applications of these compounds.[10][11][12]
High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel lead compounds.[13] This document provides detailed application notes and step-by-step protocols for two distinct HTS assays designed to identify and characterize bioactive 3-cyanofuran derivatives: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay. These protocols are designed to be robust, reproducible, and adaptable for automated HTS platforms.
Biochemical Screening: Luminescence-Based Kinase Inhibition Assay
Rationale: Given that numerous furan derivatives have been identified as kinase inhibitors, a primary biochemical screen targeting a relevant kinase is a logical starting point.[5][6][13][14] Luminescence-based assays are highly sensitive and well-suited for HTS.[15] This protocol utilizes the principle of measuring ATP depletion following a kinase reaction. In the presence of an inhibitor, kinase activity is reduced, resulting in a higher concentration of remaining ATP, which is then converted into a luminescent signal.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the luminescence-based kinase inhibition HTS assay.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol is optimized for a 384-well plate format.
Materials and Reagents:
-
Kinase: A purified kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase).
-
Substrate: A suitable peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine 5'-triphosphate, high purity.
-
3-Cyanofuran Derivative Library: Compounds dissolved in 100% DMSO.
-
Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Luminescence-Based ATP Detection Reagent: (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega).
-
Plate Type: White, opaque, 384-well, low-volume microplates.
-
Instrumentation: Automated liquid handler, plate-reading luminometer.
Protocol Steps:
-
Compound Plating:
-
Prepare serial dilutions of the 3-cyanofuran derivative library in 100% DMSO.
-
Using an automated liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.
-
Include appropriate controls:
-
Negative Control (0% inhibition): Wells with DMSO only.
-
Positive Control (100% inhibition): Wells with a known inhibitor of the target kinase.
-
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the kinase and its substrate in kinase assay buffer. The optimal concentrations should be determined empirically during assay development.
-
Dispense 5 µL of the kinase/substrate mixture into each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound pre-incubation with the enzyme.
-
-
Reaction Initiation:
-
Prepare a solution of ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase to ensure sensitivity to inhibitors.
-
Dispense 5 µL of the ATP solution to all wells to initiate the kinase reaction.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.
-
-
Signal Generation and Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add 10 µL of the detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
The percentage of inhibition for each compound is calculated as follows:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
A Z'-factor should be calculated to assess the quality and robustness of the assay. A Z' > 0.5 is generally considered acceptable for HTS.
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Cell-Based Screening: Cytotoxicity Assay
Rationale: A primary cell-based screen is crucial to identify compounds with potential therapeutic effects, such as anticancer activity, and to flag compounds with general toxicity early in the drug discovery process. An MTT or similar colorimetric/fluorometric assay measuring cell viability is a robust and cost-effective method for HTS.[16]
Experimental Workflow: Cell-Based Cytotoxicity Assay
Sources
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
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- 3. researchgate.net [researchgate.net]
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- 6. Discovery of Hexahydrofuro[3,2- b]furans as New Kinase-Selective and Orally Bioavailable JAK3 Inhibitors for the Treatment of Leukemia Harboring a JAK3 Activating Mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro high throughput screening, what next? Lessons from the screening for aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Flow Chemistry Methods for the Synthesis of Trifluoromethylated Heterocycles
Abstract
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the synthesis of these valuable compounds is often hampered by challenges related to hazardous reagents, highly exothermic reactions, and difficulties in scalability.[4][5] Continuous flow chemistry emerges as a powerful enabling technology that mitigates these issues by offering superior control over reaction parameters, enhancing safety, and streamlining scalability.[2][5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven flow chemistry methods for the synthesis of trifluoromethylated heterocycles, complete with detailed protocols, workflow diagrams, and comparative data.
The Rationale for Flow Chemistry in Trifluoromethylation
Traditional batch synthesis, while foundational, presents inherent limitations when dealing with the energetic and often hazardous reactions required for trifluoromethylation. Flow chemistry fundamentally alters the reaction environment from a large, stirred tank to a confined channel or tube. This shift provides transformative advantages:
-
Enhanced Safety: By maintaining only a small volume of reactants within the reactor at any given time, the risks associated with exothermic events or the handling of toxic and unstable intermediates are dramatically reduced.[4][5] This is particularly crucial when using gaseous reagents like fluoroform or pyrophoric materials.[2][7]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heating or cooling.[8] This precise temperature control prevents the formation of hot spots, minimizing byproduct formation and improving reaction selectivity.[4][9]
-
Process Intensification and Scalability: Reactions that take hours in batch can often be completed in minutes in flow due to the ability to operate at higher temperatures and pressures.[8] Scaling up production is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex re-optimization often required for large-scale batch reactors.[2][5]
-
Enabling Novel Chemistry: The precise control offered by flow systems can stabilize reactive intermediates, allowing for transformations that are difficult or impossible to achieve in batch.[3][10]
Method 1: Cyclization with Inexpensive CF₃ Building Blocks (TFA/TFAA)
One of the most economically viable strategies is to construct the trifluoromethylated heterocycle using readily available, inexpensive reagents like trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA).[4][11][12] This approach is ideal for producing large quantities of N-fused heterocycles through a condensation-cyclization pathway. The high exothermicity of mixing TFAA with amine substrates is managed safely and efficiently in a continuous flow setup.[4]
Workflow: One-Pot Synthesis using TFAA
The following diagram illustrates a typical setup for the one-pot synthesis of trifluoromethylated N-fused heterocycles. Two separate reagent streams are combined at a T-mixer immediately before entering a heated reactor coil, ensuring rapid and controlled initiation of the reaction. A back-pressure regulator (BPR) is used to maintain the system under pressure, allowing for superheating of the solvent to accelerate the reaction.
Caption: General workflow for TFAA-mediated cyclization in continuous flow.
Protocol 1: Continuous Flow Synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridine
This protocol is adapted from a procedure developed for the synthesis of trifluoromethylated N-fused heterocycles.[4][13]
1. Reagent Preparation:
-
Solution A: Dissolve pyridin-2-amine (0.133 mmol, 1 equiv) and triethylamine (TEA, 0.43 mmol, 3.2 equiv) in tetrahydrofuran (THF) to a total volume of 2 mL.
-
Solution B: Dissolve trifluoroacetic anhydride (TFAA, 0.37 mmol, 2.8 equiv) in THF to a total volume of 2 mL.
2. System Setup:
-
Set up two syringe pumps with Solution A and Solution B, respectively.
-
Connect the outlet of each pump to a T-mixer.
-
Connect the T-mixer outlet to a 10 mL Hastelloy reactor coil submerged in a heated oil bath.
-
Connect the reactor outlet to a back-pressure regulator (BPR) set to 6 bar.
-
Place a collection vial at the BPR outlet.
3. Reaction Execution:
-
Set the oil bath temperature to 80 °C.
-
Begin pumping Solution A and Solution B simultaneously at a flow rate that provides a residence time of approximately 30 minutes within the 10 mL reactor coil.
-
Allow the system to reach a steady state before collecting the product.
-
Upon completion, quench the collected solution with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated in vacuo to yield the crude product, which can be purified by column chromatography.
Representative Data
The following table summarizes the yields for various heterocycles synthesized using this one-pot flow method, demonstrating its broad applicability.[4][13]
| Starting Amine Substrate | Product Heterocycle | Isolated Yield (%) |
| Pyridin-2-amine | 2-(trifluoromethyl)imidazo[1,2-a]pyridine | >99% |
| 4-Methylpyridin-2-amine | 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine | 92% |
| Thiazol-2-amine | 6-(Trifluoromethyl)imidazo[2,1-b]thiazole | 85% |
| 5-Chloropyridin-2-amine | 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | 70% |
Method 2: Photochemical C-H Trifluoromethylation
Direct C-H functionalization is a highly desirable transformation, and photoredox catalysis has emerged as a leading strategy. Translating these reactions to flow provides significant advantages due to the efficient and uniform irradiation of the reaction mixture, overcoming the light penetration issues inherent in batch reactors.[1][2][9] This method allows for the late-stage trifluoromethylation of complex heterocycles.
Workflow: Photocatalytic Trifluoromethylation
This setup involves pumping a single solution containing the substrate, photocatalyst, and CF₃ source through a transparent tube coiled around a light source. The lack of headspace and efficient mixing in the flow reactor are highly beneficial for reactions involving radical species.
Caption: A typical photoflow reactor setup for radical trifluoromethylation.
Protocol 2: Generalized Protocol for Photocatalytic C-H Trifluoromethylation of an Electron-Rich Heterocycle
This protocol is based on established principles of photoflow C-H functionalization.[1][9]
1. Reagent Preparation:
-
In a light-protected vessel, prepare a stock solution in a suitable solvent (e.g., acetonitrile or DMF) containing:
-
The heterocyclic substrate (e.g., caffeine, 1 equiv).
-
A trifluoromethyl source (e.g., sodium triflinate, CF₃SO₂Na, 2-3 equiv).
-
A photoredox catalyst (e.g., fac-Ir(ppy)₃ or an organic photocatalyst, 1-2 mol%).
-
-
Degas the solution by sparging with an inert gas (N₂ or Ar) for 15-20 minutes.
2. System Setup:
-
Use a pump to flow the solution from the reservoir through a photochemically transparent reactor (e.g., PFA or FEP tubing).
-
Coil the tubing tightly around a visible light source (e.g., a 440 nm blue LED strip). Ensure the setup is shielded from external light.
-
The output of the reactor can be connected to a BPR if necessary to suppress solvent evaporation.
3. Reaction Execution:
-
Turn on the LED light source.
-
Begin pumping the solution through the reactor at a flow rate calculated to achieve the desired residence time (typically 10-30 minutes).
-
Collect the product stream. The solvent can be removed under reduced pressure, and the resulting residue purified by standard chromatographic techniques.
Method 3: Electrochemical Trifluoromethylation
Electrosynthesis offers a green and powerful alternative for generating reactive species by using electricity instead of stoichiometric chemical oxidants or reductants. Electrochemical flow cells are particularly efficient due to their high electrode surface-area-to-volume ratio, which minimizes diffusion distances and can often eliminate the need for supporting electrolytes.[14][15]
Workflow: Electrosynthesis in a Flow Cell
The workflow is straightforward: a single solution containing the substrate and CF₃ precursor is pumped directly through an electrochemical flow cell where the transformation occurs.
Caption: Diagram of an electrochemical flow synthesis setup.
Protocol 3: Generalized Protocol for Electrochemical Trifluoromethylation of Heterocycles
This protocol is based on methods using inexpensive CF₃ sources like CF₃SO₂Na.[14][15][16]
1. Reagent Preparation:
-
Prepare a solution of the heterocyclic substrate (1 equiv) and CF₃SO₂Na (2-3 equiv) in a suitable solvent system (e.g., CH₃CN/H₂O). In many flow setups, a supporting electrolyte is not required.[15]
2. System Setup:
-
Pump the solution through a commercial or custom-built electrochemical flow cell equipped with suitable electrodes (e.g., graphite plates or reticulated vitreous carbon).
-
Connect the electrodes to a galvanostat or DC power supply set to deliver a constant current.
3. Reaction Execution:
-
Begin pumping the solution through the cell at a defined flow rate.
-
Apply a constant current. The magnitude of the current is determined based on the cell geometry and desired conversion rate (typically calculated in Faradays per mole).
-
The reaction occurs as the solution passes through the cell. The product stream is collected at the outlet.
-
Work-up typically involves partitioning the collected solution between an organic solvent and water, followed by purification of the organic phase.
Concluding Remarks for the Modern Drug Discovery Professional
The transition from batch to continuous flow processing represents a paradigm shift in the synthesis of high-value compounds like trifluoromethylated heterocycles. The methods outlined in this guide—from leveraging inexpensive bulk reagents to employing advanced photochemical and electrochemical techniques—demonstrate the versatility and power of flow chemistry. By adopting these protocols, researchers can not only accelerate the discovery and development of novel drug candidates but also build safer, more efficient, and scalable manufacturing processes from the outset. The precise control, enhanced safety, and intensified reaction conditions offered by flow systems are no longer a niche technology but a critical tool for gaining a competitive edge in pharmaceutical R&D.
References
-
Amini-Rentsch, L., Vanoli, E., Richard-Bildstein, S., Marti, R., & Vilé, G. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10164–10171. [Link]
-
Amini-Rentsch, L., et al. (2019). Supporting Information for A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles. ACS Publications. [Link]
-
Gervais, C., et al. (2023). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters. Available at: [Link]
-
Gemoets, H. P. L., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(10), 5998-6023. [Link]
-
Nagaki, A., et al. (2015). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances, 5, 84831-84838. [Link]
-
ResearchGate. (n.d.). Trifluoromethylation of five-membered heterocycles via photocatalysis in continuous flow. [Link]
-
Scattolin, T., et al. (2023). A Unified Flow Strategy for the Preparation and Use of Trifluoromethyl-heteroatom Anions. ChemRxiv. [Link]
-
Amini-Rentsch, L., et al. (2019). A novel and efficient continuous-flow route to prepare trifluoromethylated N-fused heterocycles for drug discovery and pharmaceutical manufacturing. ArODES. [Link]
-
Scattolin, T., et al. (2023). A Unified Flow Strategy for the Preparation and Use of Trifluoromethyl-heteroatom Anions. ChemRxiv. [Link]
-
Amini-Rentsch, L., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Sci-Hub. [Link]
-
Amini-Rentsch, L., et al. (2019). A Novel and Efficient Continuous-Flow Route to Prepare Trifluoromethylated N‐Fused Heterocycles for Drug Discovery and. ArODES. [Link]
-
ResearchGate. (n.d.). Trifluoromethylation of diverse heterocycles. [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. [Link]
-
Wang, F., et al. (2021). Electrochemical Trifluoromethylation of Glycals. The Journal of Organic Chemistry, 86(18), 12436–12445. [Link]
-
Britton, J., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. ACS Sustainable Chemistry & Engineering, 5(8), 7192–7198. [Link]
-
Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Retrieved from [Link]
-
Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry. Retrieved from [Link]
-
Stoli Chem. (2022, January 27). The real advantages of continuous flow chemistry. [Link]
-
Request PDF. (2025, May 8). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N -Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. ResearchGate. [Link]
-
Luan, S., et al. (2025). Electrochemical Trifluoromethylalkoxylation of Endocyclic Enamides in Batch and Flow. Advanced Synthesis & Catalysis. [Link]
-
Gemoets, H. P. L., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. [Link]
-
Sośnicki, J. G., et al. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. The Journal of Organic Chemistry. Available at: [Link]
-
Luan, S., et al. (2023). Electrochemical Difluoromethylation of Electron-Rich Olefins. Organic Letters, 25(10), 1723–1728. [Link]
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- 5. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan
Welcome to the dedicated technical support guide for the synthesis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this highly functionalized heterocyclic compound. The presence of two potent electron-withdrawing groups, a trifluoromethyl at the C2 position and a cyano group at the C3 position, presents unique synthetic challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with a deeper understanding of the underlying chemistry.
Section 1: Overview of the Synthetic Strategy & Key Challenges
A common and logical approach to the synthesis of substituted furans is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2][3] For our target molecule, 3-Cyano-5-methyl-2-(trifluoromethyl)furan, a plausible synthetic route involves the preparation of a key intermediate, a trifluoromethylated β-keto-γ-dinitrile or a related 1,4-dicarbonyl precursor, followed by an acid-catalyzed cyclization and dehydration.
The primary challenges in this synthesis can be categorized into two main stages:
-
Synthesis of the 1,4-Dicarbonyl Precursor: The construction of a molecule containing a trifluoromethyl ketone, a nitrile, and another carbonyl group in a 1,4-relationship is a significant hurdle.
-
Acid-Catalyzed Cyclization: The strong electron-withdrawing nature of the CF₃ and CN groups can deactivate the carbonyls, making the cyclization step difficult and prone to side reactions.[4]
This guide will address the common problems encountered in both stages.
Section 2: Troubleshooting Guide & FAQs
Category A: Challenges in the Synthesis of the 1,4-Dicarbonyl Precursor
A plausible precursor for the target furan is 2-cyano-5,5,5-trifluoro-4-oxohexanenitrile , which can be conceptualized as being formed from the reaction of a trifluoromethyl β-diketone with a cyanomethylating agent.
Question 1: I am observing very low yields or no reaction when trying to synthesize the 2-cyano-5,5,5-trifluoro-4-oxohexanenitrile precursor. What are the likely causes?
Answer:
This is a common issue stemming from the reactivity of the starting materials and the reaction conditions. Let's break down the potential causes and solutions:
-
Low Acidity of Acetonitrile: If you are attempting a direct cyanomethylation of a trifluoromethylated 1,3-dicarbonyl compound using acetonitrile, the low acidity of the methyl protons in acetonitrile makes its deprotonation difficult with common bases.[5][6]
-
Troubleshooting:
-
Use a more reactive cyanomethylating agent: Instead of acetonitrile, consider using a pre-functionalized reagent like bromomalononitrile or ethyl cyanoacetate followed by hydrolysis and decarboxylation. However, the strongly acidic conditions required for the latter can be problematic.
-
Alternative strategy: A more robust method involves the use of a stronger base to deprotonate acetonitrile, though this can lead to self-condensation of the acetonitrile. A radical-based approach using a catalyst like FeCl₃ and an oxidant like di-tert-butyl peroxide (DTBP) to generate the cyanomethyl radical for addition to the dicarbonyl compound could be a viable alternative.[5]
-
-
-
Decomposition of the Starting Material: Trifluoromethyl β-diketones can be susceptible to decomposition, especially in the presence of strong bases, through retro-Claisen condensation.
-
Troubleshooting:
-
Milder Reaction Conditions: Employ milder bases such as potassium carbonate or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at lower temperatures.
-
Protecting Groups: Although it adds steps, consider protecting one of the carbonyls of the β-diketone before cyanomethylation.
-
-
-
Sub-optimal Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO can be effective for this type of reaction.
-
Temperature Control: Carefully control the reaction temperature. Initial cooling might be necessary during the addition of a strong base to prevent side reactions, followed by gentle heating to drive the reaction to completion.
-
Experimental Protocol: Synthesis of a Substituted Furan Precursor
This protocol outlines a general procedure for the synthesis of a polysubstituted furan precursor, which can be adapted for the target molecule.
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the trifluoromethylated 1,3-dicarbonyl compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a suitable base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Addition of Cyanomethylating Agent: After the evolution of hydrogen gas ceases, add the cyanomethylating agent (e.g., bromoacetonitrile, 1.0 eq) dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Category B: Challenges in the Acid-Catalyzed Cyclization
Question 2: My Paal-Knorr cyclization of the trifluoromethylated dicarbonyl precursor is either not proceeding or giving a very low yield of the desired furan. Why is this happening?
Answer:
This is the most anticipated challenge in this synthesis. The powerful electron-withdrawing effects of the trifluoromethyl and cyano groups significantly impact the standard Paal-Knorr mechanism.[2][3]
-
Mechanism Insight: The Paal-Knorr synthesis proceeds via protonation of one carbonyl, followed by nucleophilic attack from the enol form of the other carbonyl.[1] The electron-withdrawing CF₃ and CN groups decrease the electron density on the carbonyl oxygens, making them less basic and thus more difficult to protonate. They also destabilize the enol intermediate, shifting the keto-enol equilibrium towards the keto form.
-
Troubleshooting Steps:
-
Stronger Acid Catalysts: While standard conditions often use sulfuric acid or hydrochloric acid, you may need to explore stronger acid systems.
-
Lewis Acids: Lewis acids such as ZnCl₂, BF₃·OEt₂, or Sc(OTf)₃ can be effective as they can coordinate to the carbonyl oxygen, increasing its electrophilicity without requiring a high concentration of protons.[7]
-
Superacids: In extreme cases, a superacid system like trifluoromethanesulfonic acid (triflic acid) might be necessary, but be aware of the potential for charring and decomposition of the starting material.
-
-
Dehydrating Conditions: The final step is dehydration. Ensuring the efficient removal of water can drive the equilibrium towards the furan product.
-
Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions.
-
Dehydrating Agents: Use a dehydrating agent in conjunction with the acid catalyst, such as phosphorus pentoxide (P₂O₅) or acetic anhydride.
-
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields by providing rapid and uniform heating, which can overcome the high activation energy of this reaction.[3]
-
Alternative Synthetic Routes: If the Paal-Knorr approach remains problematic, consider alternative strategies for furan synthesis that are more tolerant of electron-withdrawing groups.[8] For instance, a cyclization involving a fluorinated enone could be a viable option.[9][10]
-
Question 3: I am observing the formation of multiple side products and decomposition of my starting material during the cyclization step. What are these side products and how can I avoid them?
Answer:
The harsh conditions often required for the cyclization of electron-deficient precursors can lead to several side reactions.
-
Hydrolysis of the Cyano Group: Under strong acidic conditions, the cyano group can be hydrolyzed to an amide or a carboxylic acid.
-
Troubleshooting:
-
Milder Acids: Use Lewis acids instead of strong protic acids.
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize over-reaction. Microwave synthesis can be particularly helpful here.
-
-
-
Polymerization/Decomposition: The starting material or the furan product can be unstable under strongly acidic and high-temperature conditions, leading to the formation of polymeric tars.
-
Troubleshooting:
-
Lower Temperatures: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Controlled Addition of Acid: Add the acid catalyst slowly at a low temperature to control any initial exotherm.
-
-
-
Incomplete Dehydration: The hemiacetal intermediate may be relatively stable and fail to dehydrate completely, leading to a mixture of the furan and the hemiacetal.
-
Troubleshooting:
-
Effective Dehydrating Agent: As mentioned before, the use of P₂O₅ or acetic anhydride can be crucial.
-
Azeotropic Removal of Water: If the solvent allows, using a Dean-Stark apparatus to azeotropically remove water can be very effective.
-
-
Section 3: Data Summary & Best Practices
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield of Precursor | Low reactivity of cyanomethylating agent | Use a more reactive agent (e.g., bromoacetonitrile) |
| Decomposition of starting material | Use milder base (K₂CO₃), lower temperature | |
| No Cyclization | Deactivation by EWGs | Use stronger acid (Lewis or protic), microwave heating |
| Incomplete dehydration | Add dehydrating agent (P₂O₅), use Dean-Stark trap | |
| Side Product Formation | Hydrolysis of nitrile | Use Lewis acid, shorter reaction time |
| Polymerization | Lower reaction temperature, controlled acid addition |
Best Practices for Success:
-
Purity of Starting Materials: Ensure all starting materials are pure and dry. The presence of impurities can significantly impact the reaction outcome.
-
Inert Atmosphere: Reactions involving strong bases or organometallic reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen.
-
Reaction Monitoring: Diligent monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Safety Precautions: Trifluoromethylated compounds and strong acids should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
References
-
Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]
-
Request PDF: Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Paal–Knorr synthesis. (2023, December 2). In Wikipedia. [Link]
-
Multi-functionalization of β-trifluoromethyl enones enabled 2,3-dihydrofuran synthesis. (2022). Organic Chemistry Frontiers, 9(1), 108-114. [Link]
-
Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. (2022). Organic Chemistry Frontiers, 9(18), 4945-4951. [Link]
-
Synthesis of trifluoromethylated tricyanofuran 2a. (2023). ResearchGate. [Link]
-
Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction. (2021). Organic Chemistry Frontiers, 8(12), 3260-3267. [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
(PDF) Recent Advances in Conjugated Furans. (2017). ResearchGate. [Link]
-
Wang, C., Li, Y., Gong, M., Wu, Q., Zhang, J., Kim, J. K., Huang, M., & Wu, Y. (2016). Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls. Organic Letters, 18(17), 4151–4153. [Link]
-
Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls. (2016). PubMed. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls [organic-chemistry.org]
- 6. Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Furan synthesis [organic-chemistry.org]
- 9. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Trifluoromethylated Furans
Welcome to the Technical Support Center for the synthesis of trifluoromethylated furans. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during these synthetic transformations. The introduction of a trifluoromethyl (CF₃) group into a furan scaffold can significantly enhance the metabolic stability, lipophilicity, and bioavailability of a molecule, making it a highly sought-after motif in medicinal chemistry and materials science.[1] However, the unique reactivity of both the furan ring and the trifluoromethylating reagents can lead to a variety of side reactions, impacting yield, purity, and scalability.
This resource is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to diagnose and resolve issues in your own research.
Diagram: Navigating the Synthesis of Trifluoromethylated Furans
Caption: A workflow for the synthesis and troubleshooting of trifluoromethylated furans.
Frequently Asked Questions (FAQs)
Q1: My radical trifluoromethylation of a substituted furan is resulting in a mixture of regioisomers. How can I improve the selectivity?
A1: Regioisomer formation is a common challenge in the radical trifluoromethylation of furans due to the high reactivity of the trifluoromethyl radical. The position of trifluoromethylation is influenced by both electronic and steric factors of the substituents on the furan ring.
-
Electronic Effects: Electron-donating groups on the furan ring will direct the electrophilic trifluoromethyl radical to the electron-rich positions, typically the C2 and C5 positions. Conversely, electron-withdrawing groups can deactivate the ring and may lead to less selective reactions.
-
Steric Hindrance: Bulky substituents can hinder the approach of the trifluoromethylating reagent to the adjacent positions on the furan ring.
Troubleshooting Strategies:
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of radical trifluoromethylation. Preliminary studies on other heterocyclic systems have shown that a change from a non-polar to a polar solvent can sometimes reverse the regioselectivity. Experiment with a range of solvents with varying polarities.
-
Catalyst Modification: In metal-catalyzed reactions, the choice of ligand can influence the regioselectivity by altering the steric and electronic environment around the metal center.
-
Use of Additives: In some cases, additives can control regioselectivity. For example, the use of cyclodextrins in radical C-H trifluoromethylation of aromatic compounds has been shown to improve regioselectivity by encapsulating the substrate and exposing only specific positions to the reagent.[2]
-
Protecting Groups: If a particular functional group is directing the trifluoromethylation to an undesired position, consider protecting it to alter the electronic and steric profile of the substrate.
Q2: I am observing significant decomposition of my furan starting material or product during the reaction. What is causing this and how can I prevent it?
A2: The furan ring is sensitive to strong acids and can undergo polymerization or ring-opening reactions.[3] Many trifluoromethylation reactions can either be conducted under acidic conditions or generate acidic byproducts, leading to the degradation of the furan ring.
Troubleshooting Strategies:
-
Control of Acidity: If the reaction conditions are acidic, consider using a milder catalyst or adding a non-nucleophilic base to neutralize any generated acid. For reactions that produce acidic byproducts, performing the reaction in the presence of a proton sponge or an acid scavenger can be beneficial.
-
Temperature Control: Furan decomposition is often accelerated at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce degradation.
-
Protecting Groups: Introducing electron-withdrawing groups onto the furan ring can increase its stability towards acidic conditions.[3] If the substitution pattern of your desired product allows, consider using a furan derivative with an electron-withdrawing group that can be removed or modified later.
-
Choice of Trifluoromethylating Reagent: Some trifluoromethylating reagents are more prone to generating acidic byproducts than others. Research the specific reagent you are using and consider alternatives that are known to be milder.
Q3: During workup, I am seeing evidence of hydrolysis of the trifluoromethyl group. How can I avoid this?
A3: While the trifluoromethyl group is generally stable, it can be susceptible to hydrolysis under strong basic conditions to form a carboxylic acid.[4][5] This is a particular concern during aqueous workups if the pH becomes too high.
Troubleshooting Strategies:
-
pH Control During Workup: Carefully monitor and control the pH during any aqueous extraction or washing steps. Avoid using strong bases like sodium hydroxide. Instead, use milder bases like sodium bicarbonate or a buffered aqueous solution to neutralize any acid from the reaction.
-
Anhydrous Workup: If possible, consider an anhydrous workup. This may involve filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts and then removing the solvent under reduced pressure.
-
Temperature of Workup: Perform all workup procedures at low temperatures (e.g., in an ice bath) to minimize the rate of any potential hydrolysis.
Troubleshooting Guide: Specific Side Reactions
Over-Trifluoromethylation
Issue: Formation of di- or tri-trifluoromethylated furan byproducts, leading to a decrease in the yield of the desired mono-substituted product.
Causality: This typically occurs when the mono-trifluoromethylated furan product is still sufficiently reactive to undergo further trifluoromethylation under the reaction conditions. The electron-withdrawing nature of the first CF₃ group deactivates the furan ring, but if the reaction is highly forcing (high temperature, high concentration of a powerful trifluoromethylating reagent), over-reaction can still occur.
Identification:
-
Mass Spectrometry (MS): Look for mass peaks corresponding to the addition of multiple CF₃ groups.
-
¹⁹F NMR Spectroscopy: The presence of multiple signals in the ¹⁹F NMR spectrum, each corresponding to a different trifluoromethyl group environment.
Mitigation Protocols:
| Strategy | Experimental Protocol | Rationale |
| Control Stoichiometry | Carefully add the trifluoromethylating reagent in a controlled manner, using no more than 1.0-1.2 equivalents. Consider adding the reagent portion-wise or via syringe pump over an extended period. | Limits the concentration of the trifluoromethylating reagent at any given time, favoring the mono-substitution product. |
| Lower Reaction Temperature | Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely by TLC or GC-MS to avoid prolonged reaction times after the starting material is consumed. | Reduces the overall reactivity of the system, decreasing the likelihood of the less reactive mono-substituted product reacting further. |
| Use a Milder Reagent | If using a highly reactive reagent like Umemoto's or Togni's reagent, consider switching to a milder alternative if the substrate is sufficiently reactive. | Milder reagents have a lower propensity for reacting with the deactivated mono-trifluoromethylated furan. |
Furan Ring Opening and Polymerization
Issue: Formation of intractable tars, dark-colored reaction mixtures, and low yields of the desired product. This is often accompanied by a complex mixture of byproducts in the crude reaction analysis.
Causality: The furan ring is susceptible to acid-catalyzed ring-opening, which can lead to the formation of 1,4-dicarbonyl compounds.[6] These reactive intermediates, along with the reactive furan species themselves, can then undergo polymerization, especially in the presence of strong acids and at elevated temperatures.[7]
Identification:
-
Visual Observation: The reaction mixture becomes dark, viscous, or a solid precipitate forms.
-
¹H NMR Spectroscopy: Disappearance of the characteristic furan proton signals and the appearance of broad, unresolved signals indicative of polymeric material.
-
IR Spectroscopy: Appearance of strong carbonyl (C=O) stretching bands around 1700-1720 cm⁻¹, suggesting the formation of dicarbonyl compounds from ring opening.
Mitigation Protocols:
| Strategy | Experimental Protocol | Rationale |
| Strictly Anhydrous Conditions | Ensure all glassware is oven- or flame-dried and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | Water can participate in the ring-opening mechanism, so its exclusion can help to suppress this side reaction. |
| Buffered or Basic Conditions | If the reaction mechanism allows, add a non-nucleophilic base such as 2,6-lutidine or proton sponge to the reaction mixture to neutralize any in situ generated acid. | Prevents the accumulation of acid that catalyzes the polymerization and ring-opening pathways. |
| Use of Protecting Groups | For furan substrates with electron-donating groups that activate the ring towards polymerization, consider installing a temporary electron-withdrawing group to stabilize the ring. This group can be removed in a subsequent step. | Acetal protection of carbonyl functionalities on the furan ring can also enhance stability.[8] |
Diagram: Mechanism of Acid-Catalyzed Furan Degradation
Caption: A simplified mechanism of acid-catalyzed furan ring degradation.
Purification Strategies for Trifluoromethylated Furans
The purification of trifluoromethylated furans can be challenging due to the potential for co-eluting regioisomers and the presence of non-polar byproducts from the trifluoromethylating reagents.
Table: Recommended Purification Techniques
| Issue | Recommended Technique | Key Considerations |
| Separation of Regioisomers | High-Performance Liquid Chromatography (HPLC) on a chiral or specialized stationary phase. Supercritical Fluid Chromatography (SFC) can also be effective.[9] Gas chromatography (GC) can be used for volatile isomers.[9] | Isomer separation often requires extensive screening of columns and mobile phases. Normal-phase chromatography with hexane/ethyl acetate or hexane/dichloromethane gradients on silica gel can sometimes resolve isomers. The introduction of trifluoromethyl groups can be exploited for separation on fluorous stationary phases. |
| Removal of Reagent Byproducts | Column Chromatography: Byproducts from reagents like Togni's and Umemoto's are often more polar and can be separated on silica gel.[10] Aqueous Wash: Some byproducts can be removed with an aqueous wash during workup, but be mindful of the potential for CF₃ group hydrolysis. | The byproducts of sulfonium-based reagents (e.g., Umemoto's) can sometimes be removed by simple filtration or washing.[11] |
| Removal of Polymeric Material | Filtration: Filter the crude reaction mixture through a plug of celite or silica gel to remove the bulk of the polymeric material before concentration and further purification. Precipitation/Trituration: In some cases, the desired product can be precipitated from the crude mixture by the addition of a non-polar solvent like hexanes, leaving the polymeric material in solution. | Polymeric byproducts can streak on TLC plates and make column chromatography difficult. A preliminary filtration or precipitation step is highly recommended. |
References
- BenchChem. (2025). Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite.
- Lenders, P., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering.
- Ni, C., et al. (2013).
- Grushin, V. V. (2010). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry.
- Couturier, D., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- Ni, C., et al. (2021). Contemporary synthetic strategies in organofluorine chemistry.
- Couturier, D., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Wikipedia. (2023). Togni reagent II.
- Li, Y., et al. (2024).
- da Silva, J. B. P., et al. (2018). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI.
- Grushin, V. V. (2010). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry.
- Xu, C., et al. (2011).
- Fujiwara, Y., et al. (2013). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv.
- Tang, X., et al. (2019).
- Ki, C., et al. (1998).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV).
- Wuts, P. G. (n.d.). Protecting Groups.
- Stavber, S., et al. (2008).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Nagib, D. A., et al. (2013). Preliminary results on the effect of solvent on regioselectivity in the trifluoromethylation of 4-acetylpyridine.
- Wencel-Delord, J., et al. (2015).
- Kaliappan, K. P. (2020). Protecting Groups.
- da Silva, J. B. P., et al. (2018). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- Domingo, L. R., et al. (2014). Understanding the role of the trifluoromethyl group in reactivity and regioselectivity in [3+2] cycloaddition reactions of enol acetates with nitrones. A DFT study.
- Togni, A., et al. (2016). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews.
- Alcaraz, L., et al. (2012). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group.
- Shimizu, R., et al. (2013). Trifluoromethylation of indole derivatives with Togni's reagent.
- Zhang, C. (2014). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.
- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry.
- TCI Chemicals. (n.d.).
- Hsung, R. P., et al. (2012). Control of Regioselectivity and Stereoselectivity in (4+3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans.
- Wüst, M., et al. (2023). Enrichment and structural assignment of geometric isomers of unsaturated furan fatty acids.
- Alcaraz, L., et al. (2012). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions.
- Belskaya, N. P., et al. (2021). Linking Fluorine with Bio-Derived Furfuryl: Aiming Towards More Sustainable Fluorinated Polymers and Drugs.
- Tang, X., et al. (2019). Development of Sustainable Catalytic Pathways for Furan Derivatives.
- BenchChem. (2025).
- Grossmann, I., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie.
- Guranova, N., et al. (2019). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones.
- Kada, R., et al. (1973). Furan derivatives. XXXVI.
- Wüst, M., et al. (2023). Enrichment and structural assignment of geometric isomers of unsaturated furan fatty acids.
- Lenders, P., et al. (2022).
- Wang, Y., et al. (2019). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. ACS Omega.
- Liu, Y., et al. (2017). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
Sources
- 1. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
Technical Support Center: Synthesis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan
Welcome to the technical support center for the synthesis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this multi-step synthesis. Our goal is to empower you with the knowledge to improve your yield, purity, and overall success in obtaining this valuable fluorinated heterocyclic compound.
Introduction
The synthesis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan is a challenging yet rewarding endeavor, yielding a molecule with significant potential in medicinal chemistry and materials science. The presence of both a trifluoromethyl group and a cyano group on the furan ring imparts unique electronic properties, influencing the molecule's lipophilicity, metabolic stability, and binding interactions. This guide outlines a robust three-step synthetic pathway and addresses common experimental hurdles.
Proposed Synthetic Pathway Overview
The synthesis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan can be strategically approached in three key stages, starting from the readily available 2-methylfuran. This pathway involves:
-
Step 1: Trifluoromethylation of 2-Methylfuran to yield 2-Methyl-5-(trifluoromethyl)furan.
-
Step 2: Vilsmeier-Haack Formylation of 2-Methyl-5-(trifluoromethyl)furan to introduce a formyl group at the 3-position, yielding 2-Methyl-5-(trifluoromethyl)furan-3-carbaldehyde.
-
Step 3: Conversion of the Aldehyde to a Nitrile to afford the final product, 3-Cyano-5-methyl-2-(trifluoromethyl)furan.
Step 1: Trifluoromethylation of 2-Methylfuran
The introduction of a trifluoromethyl group onto the furan ring is a critical first step. Due to the electron-rich nature of the furan ring, electrophilic trifluoromethylation is a plausible approach. However, the high reactivity of furan can also lead to side reactions and polymerization.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended reagents for the trifluoromethylation of 2-methylfuran?
A1: Several electrophilic trifluoromethylating reagents, often referred to as "CF3+" sources, can be employed. Togni's reagents and Umemoto's reagents are popular choices due to their relative stability and reactivity.[2] For instance, 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent II) in the presence of a Lewis or Brønsted acid can be effective.
Q2: I am observing a low yield and significant formation of a black tar-like substance. What is happening and how can I prevent it?
A2: The formation of tar is a common issue when working with highly reactive substrates like furan. This is likely due to polymerization of the starting material or product under the reaction conditions.
-
Troubleshooting Steps:
-
Lower the reaction temperature: Start the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly to room temperature.
-
Control the rate of addition: Add the trifluoromethylating reagent slowly to the solution of 2-methylfuran to avoid localized heating and high concentrations of reactive species.
-
Use a less reactive solvent: Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often suitable. Avoid highly polar or coordinating solvents that might interfere with the reaction.
-
Optimize the catalyst: If using a catalyst, screen different Lewis acids (e.g., BF₃·OEt₂, Zn(OTf)₂) or Brønsted acids (e.g., TfOH) and their loadings to find the optimal conditions.
-
Q3: How can I purify the 2-Methyl-5-(trifluoromethyl)furan product?
A3: The product is a volatile liquid. Purification can typically be achieved by:
-
Distillation: Fractional distillation under atmospheric or reduced pressure is often the most effective method for separating the product from non-volatile impurities and any remaining starting material.
-
Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate) can be employed.
Experimental Protocol: Trifluoromethylation of 2-Methylfuran
-
Materials:
-
2-Methylfuran
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent II)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoromethanesulfonic acid (TfOH) (optional, as a catalyst)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methylfuran (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve Togni's reagent II (1.2 eq) in anhydrous DCM.
-
Slowly add the Togni's reagent solution to the stirred 2-methylfuran solution via the dropping funnel over 30 minutes.
-
If using a catalyst, add a catalytic amount of TfOH (e.g., 0.1 eq) to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by fractional distillation.
-
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7][8] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Where will the formylation occur on the 2-Methyl-5-(trifluoromethyl)furan ring?
A1: The regioselectivity of the Vilsmeier-Haack reaction on a substituted furan is influenced by the electronic and steric effects of the substituents. The trifluoromethyl group at the 5-position is strongly electron-withdrawing, deactivating the ring towards electrophilic attack. The methyl group at the 2-position is weakly activating. Electrophilic substitution on furans generally prefers the α-positions (2 and 5). Since both are occupied, the reaction will target the more electron-rich β-position. The formylation is expected to occur at the 3-position, which is adjacent to the activating methyl group and meta to the deactivating trifluoromethyl group.
Q2: My reaction is sluggish and gives a low yield of the desired aldehyde. What can I do to improve it?
A2: The deactivating effect of the trifluoromethyl group can make the furan ring less reactive towards the Vilsmeier reagent.
-
Troubleshooting Steps:
-
Increase the reaction temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious as higher temperatures can also lead to decomposition.
-
Increase the reaction time: Monitor the reaction over a longer period to allow for complete conversion.
-
Use a slight excess of the Vilsmeier reagent: Increasing the concentration of the electrophile can drive the reaction forward. A 1.5 to 2.0 molar excess of the POCl₃/DMF adduct is often sufficient.
-
Ensure anhydrous conditions: The Vilsmeier reagent is sensitive to moisture. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A3: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[9][10][11]
-
Safety Precautions:
-
Always handle POCl₃ in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.
-
Quench any residual POCl₃ carefully by slowly adding it to a large volume of ice-cold water or a basic solution with vigorous stirring.
-
Experimental Protocol: Vilsmeier-Haack Formylation
-
Materials:
-
2-Methyl-5-(trifluoromethyl)furan
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Aqueous sodium acetate solution
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, place anhydrous DMF (1.5 eq) in anhydrous DCE.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise to the DMF solution with vigorous stirring. A white solid, the Vilsmeier reagent, will form.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of 2-Methyl-5-(trifluoromethyl)furan (1.0 eq) in anhydrous DCE to the Vilsmeier reagent suspension.
-
After the addition, remove the ice bath and heat the reaction mixture to 50-60 °C for 2-4 hours, monitoring by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1 hour to hydrolyze the iminium salt intermediate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude aldehyde by column chromatography on silica gel.
-
Step 3: Conversion of Aldehyde to Nitrile
The final step involves the conversion of the formyl group to a cyano group. Several methods are available for this transformation, with the choice depending on the stability of the substrate and the desired reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a reliable method for converting the furan-3-carbaldehyde to the corresponding nitrile?
A1: A common and effective method is the reaction of the aldehyde with hydroxylamine to form an oxime, followed by dehydration to the nitrile. This two-step, one-pot procedure is often high-yielding.
Q2: My dehydration of the oxime is not going to completion. What are some alternative dehydrating agents?
A2: If a standard dehydrating agent like acetic anhydride is not effective, consider using other reagents.
-
Alternative Dehydrating Agents:
-
Thionyl chloride (SOCl₂): Can be very effective but is also highly reactive and should be used with caution.
-
Phosphorus pentoxide (P₂O₅): A strong dehydrating agent.
-
Trifluoroacetic anhydride (TFAA): A powerful dehydrating agent that often works at room temperature.
-
Burgess reagent: A mild and selective dehydrating agent.
-
Q3: Are there any safety concerns with the reagents used in this step?
A3: Yes, hydroxylamine and its salts can be explosive, especially when heated in the absence of a solvent. Handle with care and avoid heating the solid. Cyaniding agents are highly toxic.
-
Safety Precautions:
-
Handle hydroxylamine with care and do not heat it as a solid.
-
If using cyaniding agents, perform the reaction in a well-ventilated fume hood and have a cyanide antidote kit available.
-
Wear appropriate PPE at all times.
-
Experimental Protocol: Conversion of Aldehyde to Nitrile
-
Materials:
-
2-Methyl-5-(trifluoromethyl)furan-3-carbaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Acetic anhydride
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-Methyl-5-(trifluoromethyl)furan-3-carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and pyridine.
-
Heat the mixture to reflux for 1-2 hours to form the oxime. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and slowly add acetic anhydride (2.0 eq).
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to dehydrate the oxime to the nitrile.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Cyano-5-methyl-2-(trifluoromethyl)furan.
-
Data Summary and Visualization
Table 1: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Trifluoromethylation | 2-Methylfuran, Togni's reagent II | DCM | -78 °C to rt | 60-75% |
| 2 | Vilsmeier-Haack | 2-Methyl-5-(trifluoromethyl)furan, POCl₃, DMF | DCE | 50-60 °C | 70-85% |
| 3 | Aldehyde to Nitrile | Aldehyde, Hydroxylamine HCl, Acetic Anhydride | Ethanol/Pyridine | Reflux | 80-90% |
Diagrams
Caption: Overall synthetic workflow for 3-Cyano-5-methyl-2-(trifluoromethyl)furan.
Caption: Troubleshooting guide for the Vilsmeier-Haack formylation step.
References
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
PubChem. (n.d.). 2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile. [Link]
-
StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques. [Link]
-
ResearchGate. (2025, August 6). Notes - Formylation of Furans. [Link]
-
Sciencemadness Wiki. (2024, June 16). Phosphoryl chloride. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. (n.d.). Furan. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Química Organica.org. (n.d.). Sulfonation, formylation, Mannich and acetylation of furan. [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]
-
PubMed. (2019, December 6). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
-
MDPI. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]
-
Wikipedia. (n.d.). Furan. [Link]
-
Matrix Fine Chemicals. (n.d.). 3-ISOCYANATO-5-METHYL-2-(TRIFLUOROMETHYL)FURAN. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Oriental Journal of Chemistry. (n.d.). Recent Trifluoromethylation Reactions. A Mini Review Paper. [Link]
-
Wikipedia. (n.d.). Formylation. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
PubMed Central. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. [Link]
-
INCHEM. (1989). Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989). [Link]
-
Stenutz. (n.d.). furan-3-carbaldehyde. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). 2-Methyltetrahydrofuran. [Link]
-
MDPI. (2023, June 28). Evaluation of Organofunctionalized Polydimethylsiloxane Films for the Extraction of Furanic Compounds. [Link]
-
MDPI. (2024, January 2). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. [Link]
-
FUR4Sustain. (n.d.). Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. [Link]
-
ResearchGate. (n.d.). 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. [Link]
-
PubMed. (n.d.). Efficient cartridge purification for producing high molar activity [18F]fluoro-glycoconjugates via oxime formation. [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. [Link]
-
European Patent Office. (2021, January 21). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - EP 4032881 A1. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Support Center: Purification of Polar Trifluoromethylated Compounds
Welcome to the technical support center dedicated to the unique and often complex challenges associated with the purification of polar trifluoromethylated compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. The introduction of a trifluoromethyl (-CF3) group can drastically alter a molecule's physicochemical properties, often in non-intuitive ways, making purification a significant hurdle. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these challenges effectively.
The Paradox of the Trifluoromethyl Group in Purification
The trifluoromethyl group is a powerful tool in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and membrane permeability.[1][2][3] However, its influence on a molecule's polarity is complex. While the high electronegativity of the fluorine atoms creates a strong dipole, the overall effect can be an increase in both polarity and lipophilicity simultaneously.[4] This dual nature is at the heart of many purification challenges, as these compounds may not behave as expected in traditional normal-phase or reversed-phase chromatography systems.
Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethylated compound, which is predicted to be polar, showing poor retention on a C18 column?
This is a common issue. While the -CF3 group is electron-withdrawing and can increase the polarity of a molecule, it also significantly increases its lipophilicity (fat-solubility).[1][2][4] If the overall molecule remains insufficiently polar, it may elute very early or even in the void volume of a standard reversed-phase (RP) column.[5][6] Highly polar compounds often have limited interaction with the non-polar C18 stationary phase.[7][8]
Q2: My polar trifluoromethylated compound streaks badly on silica gel. What is causing this?
Streaking on silica gel for polar, basic compounds is often due to strong, non-ideal interactions with the acidic silanol groups on the silica surface.[9] This can be exacerbated by the presence of basic functional groups (e.g., amines) in your molecule. The interaction can be so strong that it leads to irreversible adsorption or decomposition on the column.[10]
Q3: What are the most common impurities I might encounter when purifying trifluoromethylated compounds?
Impurities can arise from the synthesis of the trifluoromethylated compound itself.[11][12] Common impurities may include starting materials, reagents from the trifluoromethylation reaction (e.g., from trifluoromethyltrimethylsilane or other sources), and isomers formed during the synthesis.[13] It is crucial to have an analytical method that can resolve your target compound from these potential byproducts.
Q4: Can the trifluoromethyl group affect the stability of my compound during purification?
Yes, the strong electron-withdrawing nature of the -CF3 group can influence the reactivity and stability of adjacent functional groups.[2] For instance, it can make certain groups more susceptible to nucleophilic attack or degradation under acidic or basic conditions. It's advisable to assess the stability of your compound to the conditions of your intended purification method (e.g., by spotting on a TLC plate with silica and leaving it for some time).[10]
Chromatography Troubleshooting Guides
Issue 1: Poor Retention in Reversed-Phase Chromatography (RPC)
Symptoms:
-
The compound elutes in the solvent front.
-
No separation from other polar impurities.
Causality: The compound is too polar to interact sufficiently with the hydrophobic stationary phase (e.g., C18).
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor retention in RPC.
Detailed Solutions:
| Solution | Mechanism | When to Use | Considerations |
| Use a Polar-Embedded or Polar-Endcapped Column | These columns have stationary phases that include polar functional groups, which increases their wettability and provides an alternative retention mechanism for polar analytes.[14] | When your compound is moderately to highly polar and shows insufficient retention on a standard C18 phase. | Can provide different selectivity compared to standard C18. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high organic content and a small amount of water.[5][7][15] Polar analytes partition into the water-rich layer on the stationary phase surface and are eluted by increasing the water content.[15][16] | For very polar compounds that are unretained in RPC.[5][7][15] | Requires careful column equilibration and matching of the sample diluent to the initial mobile phase conditions to ensure good peak shape.[7] |
| Supercritical Fluid Chromatography (SFC) | SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent. It can provide unique selectivity for polar compounds and is often faster than HPLC.[17] | When HPLC methods fail or for rapid purification of moderately polar compounds. SFC is particularly adept at chiral separations.[17] | Not all highly polar compounds are suitable for SFC with common supercritical fluids. |
Issue 2: Strong Retention or Decomposition in Normal-Phase Chromatography (NPC)
Symptoms:
-
The compound remains at the baseline of the TLC plate, even with highly polar solvent systems (e.g., 100% ethyl acetate or methanol/DCM mixtures).[10]
-
Low recovery after column chromatography.
-
Appearance of new spots on TLC after exposure to silica gel.
Causality: The polar functional groups in the molecule are interacting too strongly with the acidic silanol groups of the silica gel, leading to irreversible adsorption or degradation.[10]
Troubleshooting Workflow:
Caption: Troubleshooting strong interactions in Normal-Phase Chromatography.
Detailed Solutions:
| Solution | Mechanism | When to Use | Considerations |
| Deactivate Silica Gel | Adding a small percentage of a base (e.g., 1-2% triethylamine or ammonium hydroxide in the mobile phase) neutralizes the acidic silanol groups, reducing strong interactions with basic or sensitive compounds.[9][18] | For basic compounds or those sensitive to acid-catalyzed degradation. | The modifier will be present in your purified fractions and will need to be removed. |
| Alternative Stationary Phases | Alumina is a common alternative to silica and is available in acidic, neutral, and basic grades. Florisil is another option that is less acidic than silica.[10] Diol or amine-functionalized silica can also offer different selectivity.[5][6] | When deactivation of silica is insufficient or if you suspect your compound is degrading on silica. | The choice of alumina grade is critical and depends on the nature of your compound. |
| HILIC on Silica | Using silica gel with a HILIC mobile phase (e.g., acetonitrile/water) can be a powerful technique for purifying polar compounds that are too strongly retained in traditional normal-phase.[5][16] | For compounds that are too polar for normal-phase and not retained in reversed-phase. | Methanol is generally not a good weak solvent for HILIC separations.[5] |
Protocol: Developing a HILIC Flash Chromatography Method
-
Scouting on TLC:
-
Use silica gel TLC plates.
-
Prepare a series of developing solvents with varying ratios of acetonitrile (ACN) and water. A good starting point is 95:5 ACN:Water. You can also add a small amount of buffer (e.g., ammonium acetate) to improve peak shape.
-
Spot your crude sample and develop the TLC plate.
-
Aim for an Rf value of your target compound between 0.15 and 0.4 for optimal separation in a flash column.[19]
-
-
Column Selection and Equilibration:
-
Choose a silica gel flash column.
-
Equilibrate the column with at least 5-10 column volumes of your initial mobile phase (the one that gave the desired Rf on TLC). HILIC requires longer equilibration times than RPC.[7]
-
-
Sample Loading:
-
Dissolve your sample in a solvent that is as weak as or weaker than your initial mobile phase. A mixture of 75:25 acetonitrile:methanol can be a good starting point for many polar analytes.[7] Injecting in a strong solvent like pure water can cause poor peak shape.
-
If solubility is an issue, consider dry loading by adsorbing your sample onto a small amount of silica gel or Celite.[6][18]
-
-
Elution:
-
Run a gradient from your initial high-organic mobile phase to a higher aqueous content. For example, from 95:5 ACN:Water to 70:30 ACN:Water over 10-15 column volumes.
-
-
Fraction Analysis:
-
Collect fractions and analyze them by TLC or LC-MS to identify the pure fractions containing your product.
-
Crystallization Clinic
Issue: Compound Fails to Crystallize, Oils Out, or Yields Poor Quality Crystals
Symptoms:
-
A viscous oil forms upon cooling the solution instead of a solid.
-
No solid formation even after extended periods at low temperature.
-
Formation of very fine needles or amorphous powder.
Causality:
-
Presence of impurities inhibiting crystal lattice formation.
-
The compound has a low melting point or is inherently difficult to crystallize.
-
The chosen solvent system is inappropriate; the compound may be too soluble even at low temperatures, or the solvent's boiling point is too close to the compound's melting point.[20]
Troubleshooting and Optimization Strategy:
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog [waters.com]
- 8. chromtech.com [chromtech.com]
- 9. reddit.com [reddit.com]
- 10. Purification [chem.rochester.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. biotage.com [biotage.com]
- 20. community.wvu.edu [community.wvu.edu]
Overcoming solubility issues of 3-Cyano-5-methyl-2-(trifluoromethyl)furan
<
Technical Support Center: 3-Cyano-5-methyl-2-(trifluoromethyl)furan
Guide Version: 1.0
Introduction
Welcome to the technical support guide for 3-Cyano-5-methyl-2-(trifluoromethyl)furan. This document is intended for researchers, scientists, and drug development professionals who are working with this compound. While specific solubility data for 3-Cyano-5-methyl-2-(trifluoromethyl)furan is not extensively documented in public literature, this guide provides a framework for addressing solubility challenges based on established principles of organic chemistry and the known properties of structurally similar molecules. The trifluoromethyl group, in particular, is known to significantly impact a molecule's physicochemical properties, often increasing lipophilicity while decreasing aqueous solubility.[1][2][3] This guide will equip you with the necessary knowledge and protocols to systematically overcome solubility issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of 3-Cyano-5-methyl-2-(trifluoromethyl)furan?
A1: Based on its molecular structure, 3-Cyano-5-methyl-2-(trifluoromethyl)furan is predicted to be a poorly water-soluble, or hydrophobic, compound.[4] This prediction is based on the following structural features:
-
Furan Ring: A five-membered aromatic heterocycle that contributes some polarity.[5]
-
Cyano Group (-CN): A polar group capable of dipole-dipole interactions.[6][7]
-
Trifluoromethyl Group (-CF3): A highly lipophilic and electron-withdrawing group that significantly decreases aqueous solubility.[1][8]
-
Methyl Group (-CH3): A nonpolar, lipophilic group.
The presence of the trifluoromethyl group is a dominant factor, often leading to increased solubility in non-polar organic solvents.[1]
Q2: Which solvents should I try first for dissolving this compound?
A2: A tiered approach to solvent screening is recommended. Start with common laboratory solvents and progress to more specialized systems as needed.
| Solvent Tier | Examples | Rationale |
| Tier 1: Common Organic Solvents | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN) | The compound's predicted lipophilicity suggests good solubility in these common, relatively non-polar to polar aprotic solvents. |
| Tier 2: Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | These are strong, polar aprotic solvents capable of dissolving a wide range of organic compounds. Use with caution as they can be difficult to remove. |
| Tier 3: Alcohols | Methanol, Ethanol, Isopropanol | These solvents have both polar and non-polar characteristics and may be effective, especially in co-solvent systems. |
| Tier 4: Non-Polar Solvents | Toluene, Hexanes, Diethyl Ether | Solubility is expected to be lower in highly non-polar solvents, but they should be tested for specific applications like chromatography. |
| Tier 5: Aqueous Systems | Water, Buffered Solutions | Solubility is predicted to be very low. These are primarily for determining aqueous solubility limits and for biological assays. |
Q3: My compound is "crashing out" of solution, especially when I add it to an aqueous buffer. Why is this happening and what can I do?
A3: This phenomenon, known as precipitation, occurs when the compound's concentration exceeds its solubility limit in the final solvent system. This is a common issue when a compound dissolved in a high-solubility organic solvent (like DMSO) is diluted into a low-solubility aqueous medium.[9]
Troubleshooting Steps:
-
Reduce the Stock Concentration: Lower the concentration of your compound in the initial organic solvent stock solution.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, try diluting into a mixture of the buffer and a water-miscible organic solvent (a co-solvent) such as ethanol or propylene glycol.[10][11][12] This increases the overall solvating power of the final solution.
-
Increase the Temperature: Gently warming the solution can sometimes increase solubility. However, be mindful of the compound's stability at elevated temperatures.
-
pH Adjustment: If the compound has ionizable groups (which is not immediately apparent from the structure of 3-Cyano-5-methyl-2-(trifluoromethyl)furan), adjusting the pH of the aqueous medium can significantly alter solubility.
Q4: Can I use formulation strategies to improve solubility for biological assays?
A4: Yes, several formulation strategies can enhance the apparent solubility and bioavailability of poorly soluble compounds for in vitro and in vivo studies.[13][14][15][16]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[18][19][20]
-
Surfactants: The use of surfactants can help to create micelles that can encapsulate the hydrophobic compound and aid in its dispersion in aqueous media.
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[13][14] The compound is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon contact with aqueous fluids.[21]
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This guide provides a step-by-step workflow for addressing solubility issues with 3-Cyano-5-methyl-2-(trifluoromethyl)furan.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Kinetic and Thermodynamic Solubility Assessment
It is crucial to distinguish between kinetic and thermodynamic solubility.[22][23] Kinetic solubility is often measured in high-throughput screening and reflects the solubility of a compound when rapidly precipitated from a DMSO stock solution.[24][25][26] Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound.[22][25]
Objective: To determine the aqueous solubility of 3-Cyano-5-methyl-2-(trifluoromethyl)furan.
Materials:
-
3-Cyano-5-methyl-2-(trifluoromethyl)furan (solid)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water and acetonitrile
-
96-well filter plates (e.g., Millipore MultiScreen)
-
HPLC with UV detector or LC-MS
Methodology:
Part A: Kinetic Solubility
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Perform serial dilutions across the plate.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Filter the solutions using a 96-well filter plate to remove any precipitated compound.
-
Analyze the filtrate from each well by HPLC or LC-MS to determine the concentration of the dissolved compound.
-
The kinetic solubility is the highest concentration at which the compound remains fully dissolved.
Part B: Thermodynamic Solubility
-
Add an excess amount of solid 3-Cyano-5-methyl-2-(trifluoromethyl)furan to a vial containing a known volume of PBS (e.g., 1 mL).
-
Ensure there is undissolved solid at the bottom of the vial.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, allow the solid to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove all solid particles.
-
Quantify the concentration of the compound in the filtrate using a validated HPLC or LC-MS method. This concentration represents the thermodynamic solubility.
Protocol 2: Co-Solvent Screening for Improved Solubility
Objective: To identify an effective co-solvent system for dissolving 3-Cyano-5-methyl-2-(trifluoromethyl)furan in an aqueous buffer.
Materials:
-
3-Cyano-5-methyl-2-(trifluoromethyl)furan
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Water-miscible organic co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)
-
Vials or a 96-well plate
-
Shaker/vortexer
Methodology:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add a known amount of solid 3-Cyano-5-methyl-2-(trifluoromethyl)furan to a fixed volume of each co-solvent/buffer mixture.
-
Vortex or shake the samples vigorously for a set period (e.g., 1 hour).
-
Visually inspect each sample for complete dissolution.
-
If undissolved solid remains, the samples can be filtered and the concentration of the dissolved compound can be quantified to determine the solubility in each co-solvent system.
-
Plot the solubility of the compound as a function of the co-solvent percentage to identify the optimal mixture for your application. Generally, solubility increases with a higher fraction of the organic co-solvent.[27]
Caption: Cyclodextrin inclusion complex formation.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]
- Arun, R. S., et al. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Indo American Journal of Pharmaceutical Sciences, 6(5), 9578-9586.
-
Gali-Muhtasib, H., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 725. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
Vo, C. L.-N., et al. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 12(10), 969. [Link]
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Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics, 12(8), 743. [Link]
- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Greenwich.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. [Link]
- Singh, R., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research, 14(10), 4786-4798.
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8(212). [Link]
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The Significance of Trifluoromethyl Groups in Chemical Intermediates. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Molecules, 29(14), 3326. [Link]
- Gupta, V. K., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
-
Cosolvent. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68.
-
Cosolvent. (n.d.). ScienceDirect. [Link]
- Kumar, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(5), 1-8.
-
Leitao, E., & Sobral, L. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
- Patel, J. R., & Patel, M. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 14(8), 3824-3837.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (2021). International Journal of Pharmaceutical and Chemical Analysis, 8(2), 53-61.
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
- Petereit, A., et al. (2013). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 49(4), 557-567.
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
Co-solvent: Significance and symbolism. (n.d.). Acolad. [Link]
- Nagib, D. A., & MacMillan, D. W. (2011). Innate C-H trifluoromethylation of heterocycles.
-
Dr. Lisa explains how cosolvents like ethanol can increase the solubility of organic chemicals in water. (2020, November 12). YouTube. [Link]
-
Nagib, D. A., et al. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14355-14359. [Link]
- Construction of Furan Derivatives with a Trifluoromethyl Stereogenic Center: Enantioselective Friedel–Crafts Alkylations via F. (2016). Organic Letters, 18(19), 5046-5049.
- Cyano-capped molecules: versatile organic materials. (2023).
-
Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. (2019). The Journal of Organic Chemistry, 84(23), 15685-15696. [Link]
- Wang, J., et al. (2019). Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. The Journal of Organic Chemistry, 84(23), 15685-15696.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry, 22(28), 5483-5506.
- “On-water” defluorinative cyclization of trifluoromethyl enones with phosphine oxides: synthesis of polysubstituted furans. (2023). Organic Chemistry Frontiers, 10(10), 2534-2540.
- Ex-situ generation and synthetic utilization of bare trifluoromethyl anion in flow via rapid biphasic mixing. (2023).
-
2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. (2024). Molecules, 29(8), 1845.
- Synthesis of Trifluoromethyl Heterocyclic Compounds. (2005). Journal of Heterocyclic Chemistry, 42(1), 149-153.
- Hansen Solubility Parameter Guided Development of Furan‐2,5‐Dicarboxylate Plasticizers for Poly(3‐Hydroxybutyrate‐co‐3‐Hydroxyhexanoate). (2021). ChemSusChem, 14(24), 5521-5530.
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019). Industrial & Engineering Chemistry Research, 58(23), 9871-9879.
- Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures. (2018). The Journal of Chemical Thermodynamics, 122, 24-31.
-
Furan. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
Sources
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- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
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- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 23. researchgate.net [researchgate.net]
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- 26. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
Stability issues of furan rings under acidic or basic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of furan rings under acidic and basic conditions. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experiments involving furan-containing molecules, which are pivotal scaffolds in medicinal chemistry and materials science.[1][2]
Part 1: Understanding Furan Ring Lability
Why is the stability of the furan ring a concern?
The furan ring, a five-membered aromatic heterocycle, is a versatile building block in organic synthesis. However, its aromaticity is less pronounced than that of benzene, rendering it susceptible to degradation under various reaction conditions, particularly in the presence of acids.[3] This instability can lead to ring-opening, polymerization, and the formation of unwanted byproducts, ultimately impacting reaction yields and purification efficiency.[4] A thorough understanding of its stability is crucial for the successful design and execution of synthetic routes involving furan-containing compounds.[5][6]
Part 2: Troubleshooting Guide & FAQs
This section is designed to address common issues encountered during experiments with furan derivatives.
Category: Acid-Catalyzed Degradation
Question 1: My furan-containing compound is decomposing during an acidic workup or reaction. What is the underlying mechanism?
Answer: Furan rings are notoriously sensitive to acidic conditions, undergoing acid-catalyzed ring-opening. The degradation process is typically initiated by the protonation of the furan ring, which is the rate-limiting step.[7] Protonation preferentially occurs at the α-carbon (the carbon atom adjacent to the oxygen), disrupting the aromatic system.[7] This is followed by a nucleophilic attack from a solvent molecule, such as water, leading to the formation of a furanol intermediate.[7] Subsequent protonation of the ring oxygen facilitates ring-opening, yielding 1,4-dicarbonyl compounds or their derivatives.
dot graph "Acid_Catalyzed_Furan_Ring_Opening" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
Furan [label="Furan Ring"]; ProtonatedFuran [label="Protonated Furan\n(α-position)", fontcolor="#202124", fillcolor="#FBBC05"]; Furanol [label="Furanol Intermediate", fontcolor="#202124", fillcolor="#FBBC05"]; RingOpened [label="1,4-Dicarbonyl Compound", fontcolor="#202124", fillcolor="#EA4335"];
Furan -> ProtonatedFuran [label="+ H+"]; ProtonatedFuran -> Furanol [label="+ H2O (Nucleophile)"]; Furanol -> RingOpened [label="+ H+\n(Ring Opening)"]; } endom Caption: Acid-catalyzed degradation pathway of the furan ring.
Question 2: I'm observing a significant amount of dark, insoluble material (tar) in my acidic reaction. What is causing this?
Answer: The formation of dark, insoluble materials, often referred to as humins or tar, is a common issue when working with furans, especially under acidic conditions.[3] This is primarily due to acid-catalyzed polymerization of the furan ring or its degradation products.[4][8][9][10] Electron-releasing substituents on the furan ring can exacerbate this issue by increasing the ring's reactivity towards electrophiles, including protonated furan molecules.[8]
Troubleshooting Steps:
-
Lower the Temperature: Higher temperatures accelerate the rate of both ring-opening and polymerization. Running the reaction at a lower temperature can significantly reduce the formation of polymeric byproducts.
-
Use a Milder Acid: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can aggressively promote degradation. Consider using milder acids such as phosphoric acid or solid acid catalysts.[8]
-
Control Water Content: The presence of water can be a double-edged sword. While it acts as a nucleophile in ring-opening, in some cases, controlling its concentration can influence the reaction pathway.[11][12] In the polymerization of furfuryl alcohol, the presence of additional water was found to be more influential on ring opening than the nature of the acidic initiator.[11][12]
-
Solvent Choice: The choice of solvent can have a strong stabilizing effect. Polar aprotic solvents, particularly dimethylformamide (DMF), have been shown to enhance the stability of furan derivatives.[5][6] In some cases, using an alcohol like methanol as a solvent can suppress polymerization.[4][13]
Question 3: How do substituents on the furan ring affect its stability in acid?
Answer: Substituents play a critical role in modulating the stability of the furan ring.
-
Electron-Withdrawing Groups (EWGs): Groups like carboxyl, nitro, or fluoroalkyl groups decrease the electron density of the furan ring, making it less susceptible to protonation.[3][8] This generally imparts greater stability under acidic conditions.[3][8] For instance, 2,5-furandicarboxylic acid (FDCA) exhibits enhanced stability.[14]
-
Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy groups increase the electron density of the ring, making it more prone to protonation and subsequent degradation or polymerization.[8]
| Substituent Type | Effect on Furan Ring | Stability in Acid |
| Electron-Withdrawing (e.g., -COOH, -NO₂) | Decreases electron density | Increased |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density | Decreased |
Caption: Influence of Substituents on Furan Stability in Acidic Media.
Category: Stability in Basic Conditions
Question 4: Is the furan ring stable under basic conditions?
Answer: Generally, furan rings are significantly more stable in basic media compared to acidic conditions. However, they are not completely inert. Degradation can occur, especially in the presence of strong bases or if the furan ring is activated by certain substituents. For example, halofurans substituted with electron-withdrawing groups can be more reactive towards nucleophiles.[8]
Question 5: I am performing a reaction with a strong base and my furan-containing starting material is disappearing. What could be happening?
Answer: While less common than acid-catalyzed degradation, furan rings can undergo reactions in the presence of strong bases. The specific pathway depends on the substrate and reaction conditions.
-
Ring-Opening: Some multicomponent reactions in the presence of a base can lead to the ring-opening of the furan and the formation of new heterocyclic systems.
-
Deprotonation and Rearrangement: In the presence of a very strong base, deprotonation of a substituent or the ring itself could occur, potentially leading to rearrangements or other reactions.
Troubleshooting Steps:
-
Use a Milder Base: If possible, switch to a milder base (e.g., K₂CO₃ instead of NaOH or an alkoxide).
-
Lower Reaction Temperature: As with acidic conditions, lower temperatures can help minimize side reactions.
-
Protecting Groups: If a specific functional group is activating the furan ring towards the base, consider protecting it.[15][16][17]
Category: Purification and Handling
Question 6: My furan derivative appears to be degrading during silica gel chromatography. How can I prevent this?
Answer: Silica gel is inherently acidic and can cause the degradation of sensitive furan compounds during column chromatography.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine in your eluent, and then re-equilibrate with the eluent.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Alternative Purification Methods: If your compound is thermally stable and volatile, distillation can be a good alternative. Preparative TLC or reverse-phase chromatography might also be options.[18]
-
Minimize Contact Time: Run the column as quickly as possible to reduce the time your compound is in contact with the silica gel.
dot graph "Troubleshooting_Furan_Degradation" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
Start [label="Furan Compound Degradation Observed", fontcolor="#202124", fillcolor="#FBBC05"]; CheckConditions [label="Identify Conditions:\nAcidic, Basic, or Purification?", shape=diamond, fontcolor="#202124", fillcolor="#F1F3F4"]; Acidic [label="Acidic Conditions", fontcolor="#202124", fillcolor="#EA4335"]; Basic [label="Basic Conditions", fontcolor="#202124", fillcolor="#EA4335"]; Purification [label="Purification Step", fontcolor="#202124", fillcolor="#EA4335"]; AcidSolutions [label="Solutions:\n- Lower Temperature\n- Milder Acid\n- Control Water\n- Change Solvent (e.g., DMF)"]; BasicSolutions [label="Solutions:\n- Milder Base\n- Lower Temperature\n- Protecting Groups"]; PurificationSolutions [label="Solutions:\n- Neutralize Silica\n- Alternative Stationary Phase\n- Distillation/Prep-TLC"];
Start -> CheckConditions; CheckConditions -> Acidic [label="Acidic"]; CheckConditions -> Basic [label="Basic"]; CheckConditions -> Purification [label="Purification"]; Acidic -> AcidSolutions; Basic -> BasicSolutions; Purification -> PurificationSolutions; } endom Caption: Troubleshooting workflow for furan ring degradation.
Part 3: Experimental Protocols
Protocol 1: Monitoring Furan Stability Under Acidic Conditions
This protocol provides a general method for assessing the stability of a furan-containing compound in an acidic solution using HPLC.
Materials:
-
Furan-containing compound of interest
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
Deionized water
-
Acid (e.g., HCl, H₂SO₄)
-
Buffer solution (if pH control is needed)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the furan compound in a suitable HPLC-grade solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare the Reaction Mixture: In a vial, combine the stock solution with an aqueous acidic solution to achieve the desired final concentrations of the furan compound and acid.
-
Initial Time Point (t=0): Immediately after mixing, inject an aliquot of the reaction mixture into the HPLC system to obtain the initial concentration of the furan compound.
-
Incubation: Maintain the reaction mixture at a constant temperature (e.g., room temperature or a specific reaction temperature).
-
Time-Course Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture, quench with a base if necessary, and inject it into the HPLC.
-
Data Analysis: Quantify the peak area of the furan compound at each time point. Plot the concentration of the furan compound versus time to determine the degradation rate.
dot graph "Degradation_Kinetics_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
A [label="Prepare Stock Solution\nof Furan Compound"]; B [label="Prepare Acidic\nReaction Mixture"]; C [label="Inject t=0 Sample\ninto HPLC"]; D [label="Incubate at\nConstant Temperature"]; E [label="Inject Samples at\nRegular Time Intervals"]; F [label="Quantify Peak Area\nand Plot Data"];
A -> B -> C -> D -> E -> F; } endom Caption: Workflow for a furan degradation kinetics experiment.
References
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem. Available at: [Link]
-
Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). Polymers. Available at: [Link]
-
General scheme of the study of furan stability. ResearchGate. Available at: [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2018). Energy & Fuels. Available at: [Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). RSC Advances. Available at: [Link]
-
Furans, thiophenes and related heterocycles in drug discovery. (2007). Current Topics in Medicinal Chemistry. Available at: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem. Available at: [Link]
-
On the Ring-Opening Reactions of the Furan Compounds. II. Available at: [Link]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). Applied Microbiology and Biotechnology. Available at: [Link]
-
Furan resin. Wikipedia. Available at: [Link]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). Applied Microbiology and Biotechnology. Available at: [Link]
-
Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Furan. Organic Syntheses. Available at: [Link]
-
Polyfuran. Wikipedia. Available at: [Link]
-
Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis and Characterization of Furanic Compounds. DTIC. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. Available at: [Link]
-
Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. (2019). Polymers. Available at: [Link]
-
Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. ResearchGate. Available at: [Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). RSC Advances. Available at: [Link]
-
Help with purification of furanones. Reddit. Available at: [Link]
-
Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. (2020). The Journal of Physical Chemistry A. Available at: [Link]
-
Furan. Wikipedia. Available at: [Link]
-
Stability of the Furan Ring During Bromination. (2001). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups. Available at: [Link]
-
Protecting Groups. Organic Synthesis. Available at: [Link]
-
Disconnecting with a sneaky furan? YouTube. Available at: [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). Polymers. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
Furan | Aromatic Nucleophilic Substitution Reaction | Problem | Question | Solved. YouTube. Available at: [Link]
-
View of Stability of the Furan Ring During Bromination. Available at: [Link]
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Technical Support Center: Optimization of Reaction Conditions for Scaling Up Furan Synthesis
Welcome to our dedicated technical support center for the optimization and scale-up of furan synthesis. This guide is meticulously crafted for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. As a Senior Application Scientist, my objective is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to navigate the complexities of transitioning furan synthesis from the laboratory bench to pilot and industrial scales.
This resource is structured to address the most pressing challenges you may encounter, offering a blend of troubleshooting guides and frequently asked questions. We will delve into the nuances of reaction kinetics, catalyst selection, process control, and purification strategies, all grounded in authoritative scientific literature.
Troubleshooting Guide: Navigating the Hurdles of Furan Synthesis Scale-Up
This section is designed to be your first point of reference when you encounter specific issues during your scale-up experiments. Each problem is analyzed from a mechanistic perspective, followed by actionable, step-by-step solutions.
Issue 1: Disappointing Yields Upon Scaling Up
Q: My lab-scale furan synthesis, based on the Paal-Knorr reaction of a 1,4-dicarbonyl compound, consistently gives high yields. However, upon increasing the batch size by a factor of 20, the yield has dropped significantly. What are the likely culprits and how can I rectify this?
A: This is a classic scale-up challenge. The drop in yield is likely due to a combination of factors that are less pronounced at a smaller scale. Let's break down the potential causes and solutions.
Causality Analysis:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients.[1][2] This can result in the degradation of starting materials or the furan product, especially given the acid sensitivity of many furans.[3]
-
Sub-optimal Temperature Control: Exothermic reactions that are easily managed in a lab flask with a simple cooling bath can become problematic at scale.[4] The lower surface-area-to-volume ratio of larger reactors makes heat dissipation less efficient, leading to temperature overshoots that can trigger side reactions.
-
Extended Reaction Times: At a larger scale, the time required for heating, cooling, and reagent addition is often longer. Prolonged exposure to harsh reaction conditions, such as high temperatures and strong acids, can lead to product decomposition.[5]
Troubleshooting Protocol:
-
Re-evaluate Your Mixing Efficiency:
-
Ensure the stirrer design and speed are adequate for the reactor geometry and volume to maintain a homogeneous mixture.
-
For viscous reaction mixtures, consider using an overhead stirrer with a high-torque motor and a suitably shaped impeller (e.g., anchor or turbine).
-
Computational Fluid Dynamics (CFD) modeling can be a powerful tool to simulate and optimize mixing in your specific reactor setup.[6][7][8]
-
-
Implement Robust Temperature Control:
-
Utilize a jacketed reactor with a reliable temperature control unit.
-
For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise or via a syringe pump to manage the rate of heat generation.[9]
-
Monitor the internal reaction temperature, not just the bath temperature, for accurate control.
-
-
Optimize Reaction Time and Conditions for Scale:
-
Perform a time-course study at the larger scale to determine the optimal reaction time.
-
Consider using a milder catalyst or a lower catalyst loading to slow down the reaction and reduce the rate of heat evolution.
-
Issue 2: Prolific Formation of Insoluble Side-Products (Humins)
Q: I am working on the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (HMF), and I am observing the formation of a significant amount of black, insoluble material (humins). This is not only reducing my yield but also complicating the work-up. How can I mitigate humin formation?
A: Humin formation is a major challenge in the conversion of carbohydrates to furans.[10] These dark, polymeric materials arise from the acid-catalyzed degradation and polymerization of sugars and the furan product itself.[11][12]
Causality Analysis:
-
High Acidity and Temperature: Strong acids and elevated temperatures accelerate the degradation of both the starting sugar and the furan product, leading to the formation of reactive intermediates that polymerize.[13]
-
High Substrate Concentration: Increased concentrations of sugars and HMF can enhance the rate of intermolecular reactions leading to humins.[13]
-
Presence of Water: In aqueous systems, water can promote the rehydration of HMF to levulinic acid and formic acid, which are also precursors to humin formation.[13]
Mitigation Strategies:
-
Solvent System Modification:
-
Aprotic Polar Solvents: The use of aprotic polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) can stabilize HMF and suppress humin formation.[13][14] DMSO, for instance, can form a complex with the aldehyde group of HMF, protecting it from polymerization.[14]
-
Biphasic Systems: Employing a biphasic system, such as water with an organic extracting solvent (e.g., methyl isobutyl ketone - MIBK), allows for the continuous removal of the furan product from the reactive aqueous phase, thus minimizing its degradation.
-
-
Process Parameter Optimization:
-
Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.
-
Controlled Acidity: Use the minimum amount of acid catalyst required for efficient conversion. Consider using solid acid catalysts, which can offer milder reaction conditions and easier separation.[15]
-
Feedstock Addition: A continuous or semi-batch addition of the carbohydrate solution can help maintain a low concentration of reactive species in the reactor.
-
-
Use of Co-solvents and Additives:
-
The addition of certain co-solvents, like isophorone, has been shown to solubilize humins, preventing reactor clogging and simplifying purification.[13]
-
Some studies suggest that the addition of phenolic compounds can alter the pathway of humin formation, potentially leading to more manageable byproducts.[16]
-
Frequently Asked Questions (FAQs) for Furan Synthesis Scale-Up
This section addresses common questions that arise during the planning and execution of furan synthesis scale-up projects.
Q1: For a large-scale Paal-Knorr synthesis, should I use a traditional mineral acid like H₂SO₄ or a solid acid catalyst?
A: The choice between a mineral acid and a solid acid catalyst is a critical decision with significant implications for both the reaction and the downstream processing.
| Feature | Mineral Acids (e.g., H₂SO₄, HCl) | Solid Acid Catalysts (e.g., Zeolites, Ion-Exchange Resins) |
| Activity | Generally high activity, leading to faster reaction rates. | Activity can be tailored, but may be lower than mineral acids. |
| Selectivity | Can lead to lower selectivity and more side products due to their strong, non-specific acidity.[5] | Often exhibit higher selectivity due to shape-selective properties (in the case of zeolites) and tunable acid site density.[17] |
| Separation | Requires a neutralization step, which generates salt waste and complicates work-up. | Easily separated by filtration, allowing for a simpler purification process.[15] |
| Corrosion | Highly corrosive to standard reactors, often requiring specialized and expensive equipment.[2] | Non-corrosive, allowing for the use of standard stainless-steel reactors. |
| Reusability | Not reusable. | Can be regenerated and reused multiple times, reducing cost and waste.[18] |
Recommendation: For large-scale production, solid acid catalysts are generally the superior choice due to their ease of separation, reduced corrosivity, and potential for reuse, leading to a more sustainable and cost-effective process.[15][18]
Q2: My furan product forms an azeotrope with water. How can I effectively purify it at an industrial scale?
A: The furfural-water azeotrope is a common purification challenge.[19] At an industrial scale, simple distillation is insufficient. The most common and effective method is pressure-swing distillation .[20][21]
Principle of Pressure-Swing Distillation:
The composition of an azeotrope is often dependent on pressure. Pressure-swing distillation utilizes two distillation columns operating at different pressures.
-
Low-Pressure Column: The azeotropic mixture is fed to the first column, which operates at a lower pressure (e.g., atmospheric pressure). This column separates one of the pure components as the bottom product.
-
High-Pressure Column: The distillate from the first column, which is at or near the azeotropic composition, is then fed to a second column operating at a higher pressure. At this different pressure, the azeotropic composition shifts, allowing for the separation of the other pure component as the bottom product. The distillate from the second column is then recycled back to the first column.
This method avoids the need for a third component (entrainer), which simplifies the overall process and reduces potential contamination.[21]
Q3: What are the key safety considerations when scaling up a furan synthesis that involves a highly exothermic reaction?
A: Managing the thermal hazards of exothermic reactions is paramount for safe scale-up. A thermal runaway can lead to a rapid increase in temperature and pressure, potentially resulting in a catastrophic failure of the reactor.[12]
Key Safety Protocols:
-
Thorough Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's heat of reaction, onset temperature of decomposition, and maximum temperature of synthesis reaction (MTSR).
-
Robust Cooling and Emergency Quenching Systems:
-
Ensure the reactor's cooling system is capable of removing the heat generated by the reaction, even under worst-case scenarios.
-
Have a documented and tested emergency shutdown procedure. This may involve an emergency cooling system or a "dump tank" containing a quenching agent to rapidly stop the reaction.[9][12]
-
-
Controlled Reagent Addition: For highly exothermic reactions, always opt for a semi-batch process where the limiting reagent is added at a controlled rate. The addition rate should be set such that the heat generated can be effectively removed by the cooling system.[9]
-
Continuous Monitoring and Alarms: Implement a robust process control system with continuous monitoring of critical parameters like temperature, pressure, and agitator speed. Alarms should be in place to alert operators to any deviations from the safe operating window.[22]
Q4: I am using a zeolite catalyst for my furan synthesis, and I'm observing a decline in its activity after a few cycles. What is the likely cause, and how can I regenerate the catalyst?
A: Catalyst deactivation in furan synthesis is often due to the deposition of carbonaceous materials (coke) or the adsorption of humin byproducts on the active sites of the zeolite.[18]
Catalyst Regeneration Protocol (General Procedure for Zeolites):
-
Solvent Washing (Optional but Recommended): Before thermal treatment, wash the recovered catalyst with a suitable solvent (e.g., ethanol or acetone) to remove loosely bound organic residues.
-
Drying: Dry the catalyst in an oven at 100-120 °C to remove any residual solvent.
-
Calcination (Controlled Oxidation):
-
Place the dried catalyst in a furnace with a controlled atmosphere.
-
Slowly heat the catalyst in a stream of inert gas (e.g., nitrogen) to the desired calcination temperature (typically 450-550 °C).
-
Once the target temperature is reached, gradually introduce a controlled amount of air or a dilute oxygen/nitrogen mixture to burn off the carbonaceous deposits. The slow introduction of oxygen is crucial to avoid a rapid exotherm that could damage the zeolite structure.
-
Hold at the calcination temperature for several hours until the regeneration is complete (often indicated by a change in the color of the catalyst from black/brown to its original color).
-
Cool the catalyst down to room temperature under a stream of inert gas.
-
The specific temperatures and times for calcination will depend on the type of zeolite and the nature of the coke deposits. It is advisable to consult the literature or the catalyst manufacturer for specific regeneration conditions.
Visualizations and Protocols
Logical Workflow for Furan Synthesis Scale-Up Optimization
Caption: Decision workflow for optimizing furan synthesis scale-up.
Experimental Protocol: Safe Quenching of n-Butyllithium at Pilot Scale
WARNING: n-Butyllithium (n-BuLi) is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water. This procedure should only be performed by trained personnel in a properly equipped facility.
Materials:
-
Reactor containing the n-BuLi reaction mixture.
-
Quenching vessel (appropriately sized to handle the reaction volume and subsequent additions).
-
Inert solvent (e.g., heptane or toluene).
-
Isopropanol.
-
Methanol.
-
Deionized water.
-
Dry ice/acetone bath.
-
Syringe pump or addition funnel.
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, face shield, and chemical-resistant gloves.
Procedure:
-
Preparation:
-
Ensure the quenching vessel is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon).
-
Dilute the reaction mixture by adding an equal volume of dry, inert solvent (heptane or toluene) to the quenching vessel.
-
Cool the quenching vessel to -78 °C using a dry ice/acetone bath.
-
-
Slow Addition of Isopropanol:
-
Slowly add isopropanol to the cooled, stirred reaction mixture via a syringe pump or addition funnel. The rate of addition should be controlled to maintain the internal temperature below -60 °C.[1]
-
Continue the addition until gas evolution ceases.
-
-
Addition of Methanol:
-
Once the initial quench with isopropanol is complete and the exotherm has subsided, slowly add methanol to ensure all residual n-BuLi is consumed.
-
-
Final Water Quench:
-
After the methanol addition, slowly and carefully add deionized water dropwise. Be vigilant for any signs of a delayed exotherm.[2]
-
-
Work-up:
-
Allow the quenched mixture to warm to room temperature. The aqueous and organic layers can then be separated for further work-up.
-
-
Waste Disposal:
-
Dispose of the quenched reaction mixture and any contaminated materials as hazardous waste according to institutional guidelines.[1]
-
References
- Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. University of California, Santa Barbara.
- Environmental Health and Safety. sop_template_quenching_tbuli.docx. University of California, Santa Barbara.
- The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. University of California, Berkeley.
- Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride - ORBi: Detailed Reference. (2021, January 25).
- A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis - Benchchem.
- Novel Hybrid Reactive Distillation with Extraction and Distillation Processes for Furfural Production from an Actual Xylose Solution - MDPI. (2021, February 22).
- Chemical reaction hazards and the risk of thermal runaway INDG254.
- Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural - American Chemical Society. (2025, January 17).
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention - IRJET.
- Molecular structure, morphology and growth mechanisms and rates of 5-hydroxymethyl furfural (HMF) derived humins - Semantic Scholar. (2015, November 17).
- Synthesis of furan derivatives via cascade-type reactions c
- Preventing polymerization during 5-hydroxymethylfurfural conversion - Benchchem.
- Investigation of the Formation, Characterization, and Oxidative Catalytic Valoriz
- Runaway reactions, case studies, lessons learned - ARIA.
- Technical Support Center: Furan Synthesis Scale-Up - Benchchem.
- Troubleshooting common issues in furan ring synthesis - Benchchem.
- US6958304B2 - Method for regenerating a zeolite catalyst - Google P
- Insight into Pressure-Swing Distillation from Azeotropic Phenomenon to Dynamic Control. (2016, November 9).
- (PDF)
- Pressure Swing Distillation to Break Azeotropes - ChemEnggHelp.
- (PDF) Biomass valorization to high furan liquids by heterogeneous catalysts.
- Deactivation And Regeneration Of Zeolite C
- Formation, Molecular Structure, and Morphology of Humins in Biomass Conversion: Influence of Feedstock and Processing Conditions - Radboud Repository. (2013, July 8).
- WO2004080591A1 - A method for the regeneration of zeolite catalysts - Google P
- Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline.
- JP2002504014A - Regeneration method of zeolite catalyst - Google P
- Qualitative and quantitative determination of acid sites on solid acid catalysts | Request PDF. (2025, August 6).
- Qualitative and Quantitative Analysis of Acid Properties for Solid Acids by Solid-State Nuclear Magnetic Resonance Spectroscopy | Request PDF - ResearchG
- New progress in zeolite synthesis and catalysis | National Science Review | Oxford Academic.
- Syllabus for Chemistry (SCQP08). (2025, December 13).
- Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals - ChemistryViews. (2025, May 20).
- Control Strategies For Managing Exothermic Reactions In Flow - P
- Purification of Industrial Tannin Extract to produce Enhanced Tannin-furanic Foams. (2018, August 14).
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
- Computational fluid dynamics modelling of multiphase reactors | Request PDF. (2025, August 7).
- Computational Flow Modeling for Chemical Reactor Engineering, Volume 5 - 1st Edition | Elsevier Shop.
- Safe scale-up with exothermic reactions - Process Technology Online.
- Optimization of Reaction Selectivity Using CFD-Based Compartmental Modeling and Surrogate-Based Optimiz
- The impact of impurity concentrations on feedstock consumption (a),...
- Computational Fluid Dynamics for Chemical Reactor Engineering - SciSpace.
- Reaction Modeling in Computational Fluid Dynamics with Special Focus on the Blast Furnace Raceway Zone - reposiTUm. (2021, October 12).
Sources
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- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. irjet.net [irjet.net]
- 6. Investigation of the Formation, Characterization, and Oxidative Catalytic Valorization of Humins [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. cedrec.com [cedrec.com]
- 9. WO2016113678A1 - Preparation of furfural using mixed solvents - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 21. JP2002504014A - Regeneration method of zeolite catalyst - Google Patents [patents.google.com]
- 22. sarponggroup.com [sarponggroup.com]
Technical Support Center: A Troubleshooting Guide for Trifluoromethylation Reactions
Welcome to the technical support hub for trifluoromethylation reactions. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that moves beyond simple protocols. This document is structured to help you diagnose issues, understand the underlying chemical principles, and optimize your reactions for success. We will explore common challenges in a practical question-and-answer format, grounded in established scientific literature.
Part 1: Reagent-Specific Issues & FAQs
The success of a trifluoromethylation reaction often begins with the choice and handling of the CF₃ source. Different reagents have unique stabilities, activation requirements, and incompatibilities.
Question: My reaction with Togni's reagent II is sluggish or failing. I've noticed the reagent has a slight discoloration. What's happening?
Answer: This is a classic issue related to the stability of Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). While considered "bench-stable," it is a metastable solid at room temperature. Discoloration is a sign of decomposition.
-
Causality: Togni's reagent II can slowly decompose over weeks, even at room temperature, and is sensitive to heat, strong acids, strong bases, and reductants.[1] Heating it above its melting point (~123 °C) leads to a strong exothermic decomposition.[1] The presence of impurities or moisture can accelerate this process.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Always use a fresh, white, crystalline sample of the reagent. If it's discolored, its potency is compromised.
-
Storage: Store Togni's reagent II in a refrigerator and under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) to prolong its shelf life.
-
Reaction Conditions: Avoid high temperatures unless specifically required by a validated protocol. Screen reaction temperatures starting from room temperature. Also, ensure your substrate and solvent are free from strong acids or bases that could react with the reagent.[1]
-
Question: I am using the Ruppert-Prakash reagent (TMSCF₃) for a nucleophilic trifluoromethylation, but the reaction won't start. What am I missing?
Answer: Unlike electrophilic sources, the Ruppert-Prakash reagent does not react spontaneously. It requires a nucleophilic initiator to generate the active trifluoromethide anion (CF₃⁻).
-
Causality: The silicon-carbon bond in TMSCF₃ is strong and requires activation. A sub-stoichiometric amount of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium carbonate (Cs₂CO₃), is needed to initiate an anionic chain reaction.[2]
-
Troubleshooting Steps:
-
Initiator is Essential: Ensure you have added a catalytic amount of a suitable initiator. The choice of initiator can be critical and may need optimization.[2]
-
Anhydrous Conditions: The trifluoromethide anion is a strong base and will be quenched by protic sources. Ensure your solvent and all reagents are rigorously dried. Even trace amounts of water can halt the reaction.
-
Reagent Quality: TMSCF₃ is a volatile liquid and should be handled with care in a well-ventilated fume hood.[3] Ensure it has been stored properly to prevent hydrolysis.
-
Question: Are Umemoto's reagents more stable than Togni's reagents?
Answer: Yes, generally. Umemoto's reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are typically white, crystalline, thermally stable solids that are easier to handle in the atmosphere.[4][5][6] However, their reactivity can be tuned by substituents on the dibenzothiophene core. For instance, Umemoto Reagent IV, with electron-withdrawing trifluoromethoxy groups, exhibits higher reactivity than earlier versions.[7]
Table 1: Comparative Overview of Common Trifluoromethylating Reagents
| Reagent Class | Specific Reagent | Type | Key Strengths | Handling & Stability Considerations | Common Activators/Catalysts |
| Hypervalent Iodine | Togni's Reagent II | Electrophilic | High reactivity, broad scope for C-, S-, and O-nucleophiles.[4][8] | Metastable solid; decomposes with heat, strong acids/bases.[1] Explosive properties noted.[8] | Often used with copper or photoredox catalysts for radical pathways.[9] |
| Sulfonium Salts | Umemoto's Reagents | Electrophilic | Thermally stable, easy-to-handle solids.[4][6] | Generally robust, but reactivity varies with substitution pattern.[7] | Used directly with nucleophiles or in Pd-catalyzed and photoredox reactions.[5] |
| Organosilicon | Ruppert-Prakash (TMSCF₃) | Nucleophilic | Excellent for carbonyls and imines.[10] | Volatile liquid. Requires a nucleophilic initiator. Sensitive to moisture and acids.[3][11] | Catalytic fluoride (TBAF, CsF) or alkoxides. |
| Sulfinate Salt | Langlois Reagent (CF₃SO₂Na) | Radical Precursor | Inexpensive, easy to handle solid.[12] | Requires an oxidant to generate the CF₃ radical. | Oxidants (e.g., tBuOOH) or photoredox catalysts.[13][14] |
Part 2: General Reaction Troubleshooting (By Symptom)
This section addresses common experimental outcomes and provides a logical framework for diagnosis.
Workflow for Troubleshooting Poor Reaction Outcomes
Caption: A systematic workflow for diagnosing trifluoromethylation reaction failures.
Question: My reaction yield is low, or I'm only recovering starting material. What are the most common causes?
Answer: This is the most frequent issue and can stem from several factors, often related to reaction kinetics or deactivation pathways.
-
Initiator/Catalyst Inactivity: For radical or nucleophilic pathways, the reaction simply won't proceed without proper initiation. For photoredox reactions, the catalyst must be excited by the correct wavelength of light.
-
Solution: Verify the integrity of your catalyst or initiator. For photoredox catalysis, ensure your light source is functional and emitting at the appropriate wavelength. Sometimes, carefully increasing catalyst loading can help, but this should be optimized.
-
-
Presence of Oxygen (Radical Reactions): Molecular oxygen is a potent radical scavenger and can completely inhibit radical chain reactions.
-
Solution: Ensure your reaction is performed under a fully inert atmosphere (argon or nitrogen). This requires properly degassing the solvent (e.g., via freeze-pump-thaw cycles or sparging with inert gas for at least 30 minutes) and flushing the reaction vessel thoroughly.
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration are critical.
-
Solution: A solvent screen is highly recommended. Common solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dichloromethane (DCM) can have vastly different effects on reaction outcomes.[15] While many modern methods run at room temperature, some systems may require gentle heating or cooling to balance reactivity and stability.
-
-
Substrate Reactivity: The electronic nature of your substrate is paramount. For electrophilic trifluoromethylation, electron-rich substrates are generally more reactive. For radical reactions, the stability of the resulting radical intermediate is key.[13]
-
Solution: For poorly reactive substrates, you may need to switch to a more powerful trifluoromethylating agent (e.g., from Togni's reagent to a more reactive Umemoto's reagent) or change the entire reaction class (e.g., from an electrophilic to a radical pathway).[7]
-
Question: My reaction is messy, with multiple side products. How can I improve selectivity?
Answer: Side product formation indicates that competing reaction pathways are occurring at rates comparable to the desired transformation.
-
Excess Radical Generation: In photoredox or radical-initiated reactions, too high a concentration of CF₃• radicals can lead to undesired side reactions, such as dimerization or reaction with the solvent.
-
Solution: Reduce the amount of the radical initiator or the intensity of the light source. You can also try adding the initiator slowly over time with a syringe pump to maintain a low, steady concentration of radicals.
-
-
Reaction with Solvent: The CF₃ radical is highly reactive and can abstract a hydrogen atom from or add to certain solvents.
-
Solution: Choose a solvent that is known to be robust under your reaction conditions. Perfluorinated solvents are highly inert but often suffer from poor solubility of substrates. Acetonitrile is a common and relatively robust choice.
-
-
Incompatible Functional Groups: Unprotected nucleophilic groups like amines (-NH₂), alcohols (-OH), or thiols (-SH) can react directly with electrophilic CF₃⁺ sources, consuming your reagent and creating byproducts.
-
Solution: Protect sensitive functional groups using standard protecting group chemistry (e.g., Boc for amines, TBS for alcohols). Alternatively, switching to a radical-based method often provides much broader functional group tolerance.
-
Question: The reaction starts well but stalls before the starting material is fully consumed. Why?
Answer: Reaction stalling is typically caused by the deactivation of a catalytic species or the formation of an inhibitor.
-
Catalyst Decomposition: Many transition-metal and photoredox catalysts can degrade over the course of a reaction, especially under prolonged irradiation or heating.
-
Solution: Adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species. If you suspect decomposition, try running the reaction in the dark (for photoredox systems) to see if background thermal reactions are contributing to catalyst degradation.
-
-
Inhibitor Formation: A byproduct of the reaction may be acting as a catalyst poison or radical scavenger.
-
Solution: This can be difficult to diagnose without mechanistic studies. However, one practical approach is to try a different class of catalyst or a different initiation method that might not be susceptible to the same inhibitor.
-
Part 3: Choosing and Optimizing Your Reaction Pathway
The inherent properties of your substrate should guide your choice of trifluoromethylation strategy.
Caption: Decision logic for selecting a trifluoromethylation strategy based on substrate type.
Part 4: Key Experimental Protocol
Protocol: Photocatalytic Trifluoromethylation of an Arene using Langlois Reagent
This protocol provides a representative example of a radical trifluoromethylation reaction.
-
Materials:
-
Arene substrate (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois Reagent, CF₃SO₂Na) (2.0 equiv)
-
tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H₂O) (3.0 equiv)
-
Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an Iridium complex) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
-
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the arene substrate (e.g., 0.5 mmol), Langlois reagent (1.0 mmol), and the photoredox catalyst (0.005 - 0.01 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.
-
Initiator Addition: Add the tert-butyl hydroperoxide (1.5 mmol) via syringe.
-
Irradiation: Place the reaction vial approximately 5-10 cm from a light source (e.g., a blue LED lamp). Ensure the reaction is stirred vigorously to ensure even irradiation.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically run for 12-24 hours at room temperature.[13]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
References
-
Wikipedia. Togni reagent II. [Link]
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Al-Masum, M. A., & Al-Ghamdi, Y. A. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6). [Link]
-
Mandal, D., Maji, S., Pal, T., Sinha, S. K., & Maiti, D. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 58(75), 10429-10452. [Link]
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Al-Masum, M. A., & Al-Ghamdi, Y. A. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. [Link]
-
Imran, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8271. [Link]
-
ResearchGate. (2025). An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. [Link]
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Shen, Q., & Li, C. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1644-1656. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 113(5), 3247-3317. [Link]
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ResearchGate. (n.d.). The optimization of reaction conditions for trifluoromethylation of chalcone 1a with TMSCF₃. [Link]
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O'Hara, F., et al. (2013). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 110(28), 11421-11426. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
Hossain, A., & Kim, D. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5032-5036. [Link]
-
Xu, J., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 11-23. [Link]
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ResearchGate. (n.d.). Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. [Link]
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American Chemical Society. (2021). Trifluoromethyltrimethylsilane. [Link]
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Wikipedia. Trifluoromethyltrimethylsilane. [Link]
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ResearchGate. (n.d.). Substrate scope for the trifluoromethylation. Isolated yields. [Link]
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Ngai, M.-Y., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Tetrahedron, 74(50), 7127-7135. [Link]
-
Reddit. (2015). Stability of Ruppert-Prakash reagent (TMSCF3). [Link]
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Organic Chemistry Portal. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. [Link]
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ResearchGate. (n.d.). Substrate scope for the N-trifluoromethylation of O-benzoylhydroxylamines. [Link]
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Carboni, A., & Dagousset, G. (2021). Radical trifluoromethylation. Chemical Society Reviews, 50(9), 5347-5362. [Link]
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ResearchGate. (n.d.). Substrate scope of this C−H trifluoromethylation reaction. [Link]
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Wikipedia. Trifluoromethylation. [Link]
-
Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. Accounts of Chemical Research, 45(5), 788-797. [Link]
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Preventing decomposition of 3-Cyano-5-methyl-2-(trifluoromethyl)furan during storage
Welcome to the technical support center for 3-Cyano-5-methyl-2-(trifluoromethyl)furan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the storage and handling of this compound. Our goal is to ensure the integrity of your experiments by preserving the stability of this valuable reagent.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and storage of 3-Cyano-5-methyl-2-(trifluoromethyl)furan.
Q1: What are the primary factors that can cause the decomposition of 3-Cyano-5-methyl-2-(trifluoromethyl)furan during storage?
A1: The decomposition of 3-Cyano-5-methyl-2-(trifluoromethyl)furan is primarily influenced by its chemical structure. The furan ring, particularly when substituted with strong electron-withdrawing groups like trifluoromethyl (-CF₃) and cyano (-CN), is susceptible to several degradation pathways. The main contributing factors are:
-
Moisture: The furan ring can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, leading to ring-opening and the formation of 1,4-dicarbonyl compounds.[1][2]
-
Oxygen: Like many organic compounds, it can be susceptible to oxidation, a process that can be accelerated by light and heat.[3]
-
Light: Exposure to UV or even ambient light can induce photochemical reactions, leading to dimerization, isomerization, or other forms of degradation.[4][5] Molecules with extended conjugation are particularly at risk.[6]
-
Elevated Temperatures: Heat can accelerate all degradation pathways, including thermal decomposition.[7]
Q2: I've noticed a discoloration (e.g., yellowing) of my solid sample. What does this indicate?
A2: Discoloration, such as the appearance of a yellow or brown tint in a previously colorless or white solid, is a common visual indicator of decomposition. This often suggests the formation of polymeric or oxidized byproducts. While minor color changes may not significantly impact all applications, it is a clear sign that the compound's purity is compromised. It is highly recommended to re-analyze the material to determine its purity before use.
Q3: What are the ideal storage conditions for long-term stability?
A3: To ensure the long-term stability of 3-Cyano-5-methyl-2-(trifluoromethyl)furan, it is crucial to control the environmental factors that promote decomposition. The ideal storage conditions are as follows:
-
Temperature: Store at low temperatures, ideally at 2-8°C. For extended storage, temperatures of -20°C are recommended.[8]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.[9][10][11]
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[3]
-
Container: Use a tightly sealed container to prevent moisture ingress. For highly sensitive applications, consider storage in a desiccator or a glove box.[3][11]
Q4: Can I store a solution of this compound? If so, what solvent is recommended and for how long?
A4: Storing solutions of 3-Cyano-5-methyl-2-(trifluoromethyl)furan is generally not recommended for long periods due to an increased risk of degradation. If short-term storage of a solution is necessary, the choice of solvent is critical.
-
Recommended Solvents: Use anhydrous, aprotic solvents such as acetonitrile, ethyl acetate, or dichloromethane.
-
Solvents to Avoid: Avoid protic solvents like methanol or water, as they can facilitate hydrolysis.
-
Storage Conditions: Store solutions under the same stringent conditions as the solid material (low temperature, inert atmosphere, protection from light). It is advisable to prepare solutions fresh for each experiment.
II. Troubleshooting Guide: Diagnosing and Solving Decomposition Issues
This section provides a structured approach to identifying and resolving specific problems encountered during the storage and use of 3-Cyano-5-methyl-2-(trifluoromethyl)furan.
Problem 1: Inconsistent or Poor Results in Subsequent Experiments Using the Same Batch of Compound
-
Symptom: You observe a decrease in reaction yield, the appearance of unexpected side products, or a change in biological activity in experiments conducted at different times with the same batch of the compound.
-
Underlying Cause: This is a classic sign of compound degradation over time. The purity of your starting material is likely decreasing with each use.
-
Troubleshooting Steps:
-
Purity Re-assessment: Immediately re-analyze the purity of your stock material using an appropriate analytical method (see Section III for recommended techniques).
-
Review Storage Protocol: Critically evaluate your current storage and handling procedures against the ideal conditions outlined in the FAQs. Are you consistently using an inert atmosphere? Is the container properly sealed?
-
Aliquot Your Sample: To prevent repeated exposure of the entire batch to the atmosphere, it is best practice to aliquot the compound into smaller, single-use vials upon receipt.
-
Problem 2: Analytical Data (NMR, LC-MS) Shows Impurities Not Present in the Initial Analysis
-
Symptom: Your latest analytical data reveals new peaks that were not present in the certificate of analysis provided by the supplier.
-
Underlying Cause: The compound has degraded, and the new peaks correspond to decomposition products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for new impurity detection.
Problem 3: Solid Material Appears Clumpy or "Wet"
-
Symptom: The free-flowing powder has become clumpy or appears moist.
-
Underlying Cause: This indicates moisture absorption (hygroscopicity). The presence of water significantly increases the risk of hydrolysis.
-
Immediate Actions:
-
Dry the Material: Dry the compound under high vacuum. A gentle warming (e.g., 30-40°C) can be applied if the compound is thermally stable at that temperature, but proceed with caution.
-
Transfer to a Desiccator: Immediately transfer the dried material to a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide or anhydrous calcium sulfate).
-
Improve Storage: For future storage, use a container with a more secure seal and consider storing it within a desiccator or a dry box.
-
III. Experimental Protocols for Stability Assessment
To ensure the integrity of your experimental results, it is crucial to periodically assess the purity of your 3-Cyano-5-methyl-2-(trifluoromethyl)furan.
Recommended Analytical Techniques for Purity Assessment
| Technique | Information Provided | Key Considerations |
| HPLC-UV | Quantitative purity assessment. | Develop a stability-indicating method capable of resolving the parent compound from potential degradants. |
| LC-MS | Identification of potential degradants by mass. | Useful for structural elucidation of impurities. |
| ¹H and ¹⁹F NMR | Structural confirmation and detection of impurities with distinct NMR signals. | Provides a clear indication of structural integrity. |
| GC-MS | Purity assessment and identification of volatile impurities.[12] | Headspace GC-MS is particularly sensitive for detecting furan and its derivatives.[12][13] |
Protocol: Stability Testing via HPLC-UV
This protocol outlines a general procedure for monitoring the stability of the compound over time.
-
Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detector set at the λmax of the compound.
-
Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies by exposing the compound to acidic, basic, oxidative, and photolytic stress conditions. The method should be able to separate the parent peak from all degradation product peaks.
-
-
Initial Analysis (Time Zero):
-
Prepare a stock solution of the compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Inject the solution and record the chromatogram. The peak area of the main peak at time zero represents 100% purity.
-
-
Stability Study:
-
Store aliquots of the solid compound under different conditions (e.g., recommended: 2-8°C, inert atmosphere, dark; and accelerated: 25°C/60% RH, ambient light).
-
At predetermined time points (e.g., 1, 3, 6 months), prepare a solution from one of the aliquots and analyze by HPLC.
-
Calculate the percentage of the remaining parent compound by comparing the peak area to the time-zero sample.
-
IV. Best Practices for Handling and Storage
Adhering to strict handling and storage protocols is the most effective way to prevent decomposition.
Handling Workflow for Air-Sensitive Compounds
Caption: Decision workflow for handling air-sensitive reagents.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (short-term), -20°C (long-term) | Slows down the rate of all chemical reactions.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture.[9][14] |
| Light | Amber vial or opaque container | Prevents photolytic degradation.[4][6] |
| Moisture | Tightly sealed container, desiccator for opened containers | Prevents hydrolysis of the furan ring.[10][11] |
By implementing these guidelines, researchers can significantly extend the shelf-life of 3-Cyano-5-methyl-2-(trifluoromethyl)furan and ensure the reliability and reproducibility of their experimental results.
V. References
-
Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. (2022). Chemical Research in Toxicology, 35(11), 2014–2024.
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central.
-
Air Sensitive Compounds. Ossila.
-
Principles of Inert Atmosphere Storage. (2024). ResearchGate.
-
Chemical Storage.
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). MDPI.
-
Air and Water Reactive Materials Fact Sheet. ESSR.
-
Chapter 04: Proper Storage of Chemicals in Laboratories. (2021). UNC Policies.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
-
Photostability testing theory and practice. (2021). Q1 Scientific.
-
Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K. (2021). ResearchGate.
-
4-Cyano-5-methyl-2,5-dihydrofuran-3-yl trifluoromethanesulfonate. ChemScene.
-
Schematic view of the hydrolysis mechanism of furan network. (2021). ResearchGate.
-
Furan Hydrolysis. ChemTube3D.
-
Photoreactive furan derivatives. (2005). ElectronicsAndBooks.
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- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of Trifluoromethylated Furans
The introduction of a trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This powerful substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among these scaffolds, the furan ring system is a prevalent motif in numerous pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile methods for the synthesis of trifluoromethylated furans is of paramount importance.
This guide provides a comparative analysis of the principal synthetic strategies for accessing trifluoromethylated furans, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Strategic Approaches to Synthesis
The construction of trifluoromethylated furans can be broadly categorized into three main strategies:
-
Cyclization of Acyclic Precursors Containing a CF₃ Group: Building the furan ring from a linear starting material that already bears the trifluoromethyl moiety.
-
Direct Trifluoromethylation of Pre-formed Furans: Introducing the CF₃ group onto an existing furan ring system.
-
Cycloaddition Reactions: Employing cycloaddition chemistry to construct the heterocyclic ring with the desired trifluoromethyl substituent.
Cyclization of Acyclic Precursors: Building from Trifluoromethylated Blocks
This strategy is one of the most common and reliable approaches, leveraging readily available trifluoromethylated starting materials. The core principle involves the formation of the furan ring through an intramolecular cyclization of a suitably functionalized acyclic precursor.
Key Method: Paal-Knorr-Type Synthesis from 1,4-Diketones
The Paal-Knorr synthesis is a classic and robust method for furan synthesis, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2] For trifluoromethylated furans, this requires a 1,4-diketone bearing a CF₃ group.
Mechanism & Rationale: The reaction proceeds by protonation of one carbonyl group, followed by nucleophilic attack from the enol or enolate of the second carbonyl. Subsequent dehydration leads to the aromatic furan ring. The presence of the electron-withdrawing CF₃ group can influence the regioselectivity of enolization and the overall reaction rate.
Workflow Diagram: Paal-Knorr Synthesis of a 2-(Trifluoromethyl)furan
Caption: Paal-Knorr cyclization workflow.
Experimental Data Comparison:
| Precursor Type | Catalyst/Conditions | Yield (%) | Reference |
| 1,1,1-Trifluoro-2,5-diketones | H₂SO₄, 25-70°C | 60-85% | [3] |
| β-Alkynyl allylic alcohols | Base-catalyzed | 70-90% | [4] |
| α-Diazo-β-ketoesters & Alkynes | Copper(II) catalyst | 65-85% | [5] |
Advantages:
-
High yields and predictability.
-
Readily available starting materials.
Disadvantages:
-
Requires the synthesis of the precursor diketone, which can be multi-step.
-
Limited to substitution patterns dictated by the precursor.
Direct C-H Trifluoromethylation of Furans
The direct introduction of a CF₃ group onto a pre-existing furan ring is a highly atom-economical approach. This is typically achieved through radical, electrophilic, or nucleophilic trifluoromethylating agents.
Key Method: Radical Trifluoromethylation
Radical trifluoromethylation has emerged as a powerful tool, often employing reagents that generate the trifluoromethyl radical (•CF₃). The Langlois reagent (CF₃SO₂Na) is a notable example.[6]
Mechanism & Rationale: The reaction is initiated by an oxidant that converts CF₃SO₂Na to the •CF₃ radical. This highly electrophilic radical then attacks the electron-rich furan ring, typically at the C2 position, which is the most nucleophilic. A subsequent oxidation step restores the aromaticity of the furan ring.
Workflow Diagram: Radical C-H Trifluoromethylation
Caption: Radical C-H trifluoromethylation workflow.
Key Method: Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating agents, often referred to as "CF₃⁺" sources, are also widely used. Hypervalent iodine reagents, such as Togni's reagents, are prominent in this class.[7]
Mechanism & Rationale: These reagents deliver an electrophilic trifluoromethyl group to nucleophiles. For electron-rich heterocycles like furan, the reaction proceeds via an electrophilic aromatic substitution-type mechanism.
Comparative Data of Trifluoromethylating Agents:
| Reagent Class | Example Reagent | Typical Conditions | Advantages | Disadvantages |
| Radical | CF₃SO₂Na (Langlois) | Oxidant (t-BuOOH), metal catalyst (optional) | Inexpensive, bench-stable solid[6] | Can have regioselectivity issues |
| Electrophilic | Togni's Reagents | Metal catalyst or photoredox | Broad substrate scope, mild conditions[7] | Reagents can be expensive |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash) | Fluoride source (e.g., TBAF) | Excellent for carbonyls and imines | Less common for direct C-H functionalization of furans |
Cycloaddition Reactions
Cycloaddition reactions provide a powerful and often stereocontrolled route to complex heterocyclic systems. For trifluoromethylated furans, this can involve the reaction of a trifluoromethylated dienophile or diene.
Key Method: [3+2] Cycloaddition
A notable example is the copper-catalyzed reaction of enaminones with N-tosylhydrazones to generate highly substituted 2-amino-3-trifluoromethyl-2H-furans.[8] This method allows for the construction of a quaternary stereocenter with high diastereoselectivity.
Advantages:
-
Access to complex and highly substituted furan derivatives.
-
Potential for high stereocontrol.
Disadvantages:
-
Substrate synthesis can be complex.
-
The scope can be limited to specific reaction partners.
Experimental Protocol: Reductive Trifluoroacetylation and Cyclization
This two-step protocol provides a straightforward route to 2-(trifluoromethyl)furans from readily available benzalacetones.[3]
Step 1: Reductive Trifluoroacetylation
-
To a suspension of magnesium turnings (4.0 equiv.) in N-methyl-2-pyrrolidone (NMP), add the benzalacetone (1.0 equiv.) and ethyl trifluoroacetate (10.0 equiv.).
-
Add trimethylsilyl chloride (5.0 equiv.) dropwise at 10 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude acetal intermediate.
Step 2: Cyclization and Deacetalization
-
To the crude acetal from the previous step, add concentrated sulfuric acid (5 mL).
-
Stir the mixture at 25 °C for 24 hours (or 70 °C for 4 hours for less reactive substrates).
-
Carefully pour the reaction mixture onto ice and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)furan.
Self-Validation: The success of the first step can be confirmed by ¹H NMR analysis of the crude product, looking for the disappearance of the enone protons and the appearance of new signals corresponding to the acetal. The final product can be characterized by ¹H, ¹³C, and ¹⁹F NMR, and mass spectrometry. The characteristic quartet in the ¹³C NMR for the CF₃ group is a key indicator of successful trifluoromethylation.
Concluding Remarks
The choice of synthetic method for accessing trifluoromethylated furans depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
-
Cyclization of acyclic precursors offers a reliable and high-yielding route for specific isomers when the required trifluoromethylated building blocks are accessible.
-
Direct C-H trifluoromethylation is an increasingly powerful and atom-economical strategy, particularly for late-stage functionalization, with a growing arsenal of radical and electrophilic reagents.
-
Cycloaddition reactions provide access to complex, highly substituted furans that may be difficult to obtain through other methods.
Researchers and drug development professionals should consider these factors carefully to select the most appropriate and efficient strategy for their specific synthetic targets.
References
-
Padwa, A., Rashatasakhon, P., & Rose, M. (2003). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. The Journal of Organic Chemistry, 68(13), 5139–5146. Available at: [Link]
-
Various Authors. (2025). Synthesis of Furans – Recent Advances. ResearchGate. Available at: [Link]
-
Various Authors. (2014-2016). A powerful cascade approach for expeditious synthesis of trifluoromethylated furans. Semantic Scholar. Available at: [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Available at: [Link]
-
Thornbury, R. T., & Toste, F. D. (2013). Catalysis for Fluorination and Trifluoromethylation. IScience, 1(1), 1-13. Available at: [Link]
-
Various Authors. (2022). Substrate scope for synthesis of tetrahydrofuran-containing molecules... ResearchGate. Available at: [Link]
-
Wang, X., Yang, Y., & Wu, T. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3043. Available at: [Link]
-
Li, J., Wang, S., Zhang, M., Fan, R., & Li, Z. (2024). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Molecules, 29(11), 2636. Available at: [Link]
-
Yagupolskii, L. M. (2013). Trifluoromethylated heterocycles. Topics in Heterocyclic Chemistry. Available at: [Link]
-
Cole, T. G., Perry, I. B., & Stephenson, C. R. J. (2023). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. Available at: [Link]
-
Various Authors. (2018). Substrate scope for the trifluoromethylation. Isolated yields. ResearchGate. Available at: [Link]
-
Zhang, T., Xie, C., Sakata, H., & Maekawa, H. (2020). A Simple Protocol from Benzalacetones to 1,1,1-Trifluoro-2,5-diketones and 2-(Trifluoromethyl)furans by Reductive Trifluoroacetylation. ChemistryOpen, 9(4), 481-485. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Available at: [Link]
-
Pitre, S. P., McTiernan, C. D., & Scaiano, J. C. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available at: [Link]
-
Li, J., Wang, Y., & Chen, Y. (2020). Construction of Furan Derivatives with a Trifluoromethyl Stereogenic Center: Enantioselective Friedel–Crafts Alkylations via Formal Trienamine Catalysis. The Journal of Organic Chemistry, 85(15), 9937-9946. Available at: [Link]
-
da Silva, J. F., & de Oliveira, H. C. (2018). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. Chemical Communications, 54(78), 10992-10995. Available at: [Link]
-
Various Authors. (2021). Substrate scope for trifluoromethylthiolation and... ResearchGate. Available at: [Link]
-
Various Authors. (2025). Synthetic Strategies to Substituted Chiral Furans: A Review. ResearchGate. Available at: [Link]
-
Cui, X., Xu, X., Wojtas, L., Kim, M. M., & Zhang, X. P. (2012). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 134(49), 19981-19984. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]
-
Various Authors. (2021). Substrate scope of alkene trifluoromethylthiosulfonylation reactions a. ResearchGate. Available at: [Link]
-
Marshall, J. A., & Wang, X. (1991). Synthesis of furans by base-catalyzed cyclization-isomerization of .beta.- and .gamma.-alkynyl allylic alcohols. The Journal of Organic Chemistry, 56(2), 960-969. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Available at: [Link]
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The Untapped Potential of Trifluoromethylated Furans: A Comparative Guide to the Biological Activity of 3-Cyano-5-methyl-2-(trifluoromethyl)furan and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the furan scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5] The strategic modification of the furan ring with specific functional groups can dramatically modulate its biological profile. This guide delves into the prospective biological significance of a unique, yet under-investigated molecule: 3-Cyano-5-methyl-2-(trifluoromethyl)furan .
While direct experimental data for this specific compound is not yet prevalent in published literature, a comprehensive analysis of structurally related furan derivatives allows us to build a strong hypothesis for its potential bioactivity. This guide will provide a comparative analysis of the known biological activities of various furan derivatives, with a focus on the influence of trifluoromethyl and cyano substitutions, thereby illuminating the rationale for future investigation into our target molecule.
The Furan Scaffold: A Versatile Platform for Drug Discovery
The five-membered aromatic ring of furan, containing one oxygen atom, serves as a versatile template for the design of novel therapeutic agents.[1] Its electron-rich nature and aromaticity contribute to its ability to interact with various biological targets.[1] The biological activity of furan-based compounds is profoundly influenced by the nature and position of substituents on the furan ring.[4]
Key Substitutions Influencing Biological Activity
The Power of the Trifluoromethyl Group
The introduction of a trifluoromethyl (-CF3) group into a molecule is a well-established strategy in medicinal chemistry to enhance its therapeutic potential.[6] The -CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to target proteins.[6] In many instances, trifluoromethylated analogs of existing drugs have shown superior potency and a more favorable pharmacokinetic profile.[6]
The Role of the Cyano Group
The cyano (-CN) group is a potent electron-withdrawing group that can significantly alter the electronic properties of a molecule. In the context of furan derivatives, the presence of a cyano group can influence their reactivity and biological interactions. While less universally applied than the trifluoromethyl group, the cyano moiety has been incorporated into various bioactive molecules to modulate their activity.
Comparative Biological Activity of Furan Derivatives
To project the potential biological activities of 3-Cyano-5-methyl-2-(trifluoromethyl)furan, we will examine the known activities of furan derivatives with similar structural features.
Antimicrobial Activity
Furan derivatives have a long history as antimicrobial agents, with nitrofurantoin being a classic example used in the treatment of urinary tract infections.[2][3] The antimicrobial efficacy of furans is often linked to the presence of electron-withdrawing groups.[7][8]
Table 1: Antimicrobial Activity of Selected Furan Derivatives
| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Reference |
| Nitrofurantoin | Staphylococcus aureus, Caulobacter crescentus | IC50 values reported | [7] |
| 3-Aryl-3(furan-2-yl)propanoic acid derivative | Escherichia coli | 64 | [1] |
| 2,4-Disubstituted furan derivative | Escherichia coli, Proteus vulgaris | Not specified | [1] |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Not specified | [1] |
| Sulfonyl derivative of 2(5H)-furanone (F105) | Methicillin-susceptible S. aureus (MSSA) | 10 | [9] |
| Sulfonyl derivative of 2(5H)-furanone (F105) | Methicillin-resistant S. aureus (MRSA) | 20 | [9] |
The data in Table 1 suggests that substituted furans can exhibit potent activity against a range of bacteria. The presence of a trifluoromethyl group in our target compound, 3-Cyano-5-methyl-2-(trifluoromethyl)furan, could potentially enhance its antimicrobial properties.
Cytotoxic Activity
The furan scaffold is also a component of numerous compounds with significant anticancer activity.[10][11] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[12]
Table 2: Cytotoxic Activity of Selected Furan Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast Cancer) | MTT | 4.06 | |
| Furan-based N-phenyl Triazinone | MCF-7 (Breast Cancer) | MTT | 2.96 | |
| Furan C-2 Quinoline Coupled 1,2,4-Triazole (7a) | A375 (Melanoma) | MTT | 2.9 µg/mL | [10] |
| Furan C-2 Quinoline Coupled 1,2,4-Triazole (7a) | MDA-MB 231 (Breast Cancer) | MTT | 6.2 µg/mL | [10] |
| Furo[2,3-d]pyrimidine derivative (7b) | A549 (Lung Cancer) | Not specified | 6.66 | [11] |
| Furo[2,3-d]pyrimidine derivative (7b) | MCF-7 (Breast Cancer) | Not specified | 6.72 | [11] |
| Furo[2,3-d]pyrimidine derivative (7b) | HT-29 (Colon Cancer) | Not specified | 8.51 | [11] |
The low micromolar and even nanomolar IC50 values observed for some furan derivatives highlight their potential as anticancer agents. The combination of a trifluoromethyl and a cyano group on the furan ring of our target compound could lead to novel cytotoxic agents.
Anti-inflammatory Activity
Furan and benzofuran derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of inflammatory mediators like nitric oxide (NO).[4][13]
Table 3: Anti-inflammatory Activity of Selected Furan Derivatives
| Compound/Derivative Class | Activity Metric | Value | Reference |
| Benzofuran derivative (1) | IC50 (NO inhibition) | 17.31 µM | [13] |
| Benzofuran derivative (3) | IC50 (NO inhibition) | 16.5 µM | [13] |
| 1-Substituted 3-methyl furan | Noted for anti-inflammatory effects | Not specified | [2] |
The anti-inflammatory potential of furan derivatives warrants further investigation, and the unique substitution pattern of 3-Cyano-5-methyl-2-(trifluoromethyl)furan makes it an interesting candidate for screening in inflammatory models.
Proposed Experimental Workflows
To ascertain the biological activity of 3-Cyano-5-methyl-2-(trifluoromethyl)furan, a systematic experimental approach is necessary.
Antimicrobial Susceptibility Testing
A standard method to determine the antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Conclusion and Future Directions
The furan scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While the biological profile of 3-Cyano-5-methyl-2-(trifluoromethyl)furan remains to be experimentally determined, the analysis of related compounds provides a compelling rationale for its investigation. The presence of both a trifluoromethyl group and a cyano group on the furan ring represents a unique combination of substituents that could impart potent and novel biological activities.
Future research should focus on the synthesis of this compound and its screening in a battery of antimicrobial, anticancer, and anti-inflammatory assays. Structure-activity relationship (SAR) studies, by systematically modifying the substituents on the furan ring, will be crucial in optimizing its biological activity and developing new lead compounds for drug discovery.
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Spectroscopic comparison of 3-cyanofuran isomers
An Application Scientist's Guide to the Spectroscopic Differentiation of 3-Cyanofuran and 2-Cyanofuran
In the fields of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Furanonitriles, specifically the constitutional isomers 3-cyanofuran and 2-cyanofuran, serve as valuable synthons and precursors for a range of more complex molecules. While possessing the same molecular formula and weight, the positional difference of the cyano group on the furan ring imparts distinct electronic and steric properties, which in turn dictate their reactivity and biological activity. Consequently, the ability to unambiguously differentiate between these two isomers is a critical step in quality control, reaction monitoring, and the characterization of final products.
This technical guide provides a comparative analysis of 3-cyanofuran and 2-cyanofuran using fundamental spectroscopic techniques: Vibrational (Infrared & Raman), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data, but to explain the underlying principles that give rise to the spectral differences, thereby empowering researchers to make informed decisions in their own analytical workflows. We will explore how the placement of the electron-withdrawing nitrile group—either adjacent to the ring oxygen (C2 position) or at the beta-position (C3)—creates a unique spectroscopic "fingerprint" for each molecule.
Molecular Structures and Properties
A foundational understanding begins with the structures themselves. The proximity of the cyano group to the heteroatom in 2-cyanofuran versus its placement in 3-cyanofuran is the primary driver of the spectral variations we will observe.
| Property | 2-Cyanofuran | 3-Cyanofuran |
| Structure | N≡C attached to C2 | N≡C attached to C3 |
| Synonyms | 2-Furonitrile, Furan-2-carbonitrile[1][2][3] | 3-Furonitrile, Furan-3-carbonitrile[4] |
| CAS Number | 617-90-3[1] | 30078-65-0[4] |
| Molecular Formula | C₅H₃NO[1] | C₅H₃NO[4] |
| Molecular Weight | 93.08 g/mol [1] | 93.08 g/mol [4] |
Vibrational Spectroscopy: A Tale of Two Dipoles
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds.[5][6] The energy of these vibrations is sensitive to bond strength and the masses of the connected atoms. For isomeric differentiation, we look for shifts in frequency and changes in intensity of characteristic peaks, particularly the C≡N stretch and the vibrations within the furan ring.
Causality of Spectral Differences
The key distinction arises from the differing conjugation and inductive effects of the nitrile group at the C2 versus the C3 position. At the C2 position, the cyano group is in direct conjugation with the lone pair of the oxygen atom through the double bond system, which influences the electron density of the entire ring and the C≡N bond itself. This effect is altered at the C3 position, leading to predictable changes in the vibrational frequencies of the ring and the nitrile group.
Comparative IR & Raman Data
| Vibrational Mode | 2-Cyanofuran (cm⁻¹) | 3-Cyanofuran (cm⁻¹) | Rationale for a Senior Application Scientist |
| ν(C≡N) Stretch | ~2230 - 2240 | ~2230 - 2240 | While the C≡N stretch is a prominent feature for both, its intensity and exact position can be subtly influenced by the degree of conjugation.[7] Electron-withdrawing substituents typically shift this band to higher wavenumbers.[7] |
| Ring C=C Stretch | ~1580, ~1470 | ~1595, ~1520 | The position of the cyano group alters the symmetry and electronic distribution of the furan ring, causing shifts in the C=C stretching frequencies. These bands are often strong and provide a reliable point of comparison. |
| Ring C-O-C Stretch | ~1180 - 1250 | ~1150 - 1200 | The asymmetric and symmetric stretching of the C-O-C bond is a hallmark of the furan ring.[8] The electron-withdrawing effect of the nitrile group will influence this vibration differently depending on its proximity to the oxygen. |
| C-H Bending (out-of-plane) | ~750 - 850 | ~730 - 800 | The substitution pattern on the aromatic ring dictates the out-of-plane C-H bending frequencies. The number and position of adjacent hydrogens for each C-H bond are different, leading to a distinct pattern in the "fingerprint region" (600-1400 cm⁻¹). |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol describes the use of a standard Fourier Transform Infrared (FTIR) spectrometer, a workhorse in synthetic and analytical labs.
-
Sample Preparation (Thin Film):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry by wiping them with a lint-free cloth soaked in a volatile solvent like dichloromethane or acetone. Handle plates by the edges to avoid transferring moisture.
-
Place one drop of the neat liquid cyanofuran sample onto the center of one salt plate.
-
Carefully place the second salt plate on top, gently rotating to spread the sample into a thin, uniform film. Avoid applying excessive pressure.
-
-
Background Collection:
-
Place the salt plates (if using a holder) or leave the sample compartment empty.
-
In the spectrometer software, initiate a "Background Scan." This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum. A typical background scan involves 16-32 co-added scans for good signal-to-noise.
-
-
Sample Analysis:
-
Place the prepared sample assembly into the spectrometer's sample holder.
-
Initiate the "Sample Scan" using the same scan parameters as the background.
-
The software will automatically ratio the sample scan to the background scan, generating the final transmittance or absorbance spectrum.
-
-
Data Processing:
-
Perform a baseline correction if necessary to ensure the baseline is flat at ~100% transmittance.
-
Use the peak-picking tool to identify and label the wavenumbers of significant absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides direct insight into the chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus.[9] The electron-withdrawing and anisotropic effects of the cyano group cause significant and predictable changes in chemical shifts and coupling constants.
Causality of Spectral Differences
The cyano group is strongly electron-withdrawing (inductive effect) and magnetically anisotropic.
-
In 2-cyanofuran: The cyano group is at the α-position, strongly deshielding the adjacent H-3 proton. Its influence on H-4 and H-5 is moderated by distance.
-
In 3-cyanofuran: The cyano group is at the β-position. It strongly deshields the adjacent H-2 and H-4 protons. The H-5 proton, being α to the oxygen and furthest from the cyano group, will appear in a distinct region.
The result is a completely different set of chemical shifts and spin-spin coupling patterns for the three aromatic protons in each isomer.
Comparative ¹H and ¹³C NMR Data (Predicted, in CDCl₃)
¹H NMR
| Isomer | Proton | Predicted δ (ppm) | Multiplicity | Expected J (Hz) |
|---|---|---|---|---|
| 2-Cyanofuran | H-5 | ~7.6 | dd | J₄,₅ ≈ 1.8, J₃,₅ ≈ 0.8 |
| H-3 | ~7.2 | dd | J₃,₄ ≈ 3.6, J₃,₅ ≈ 0.8 | |
| H-4 | ~6.5 | dd | J₃,₄ ≈ 3.6, J₄,₅ ≈ 1.8 | |
| 3-Cyanofuran | H-2 | ~8.1 | m | J₂,₅ ≈ 1.0 |
| H-5 | ~7.5 | t | J₄,₅ ≈ 1.8, J₂,₅ ≈ 1.0 |
| | H-4 | ~6.8 | m | J₄,₅ ≈ 1.8 |
¹³C NMR
| Isomer | Predicted δ (ppm) | Rationale for a Senior Application Scientist |
|---|---|---|
| 2-Cyanofuran | C2: ~125, C3: ~115, C4: ~112, C5: ~150, CN: ~110 | The ipso-carbon (C2) bearing the cyano group is significantly shielded compared to a typical furan α-carbon due to the substituent effect. C5 remains highly deshielded as it is α to the oxygen. |
| 3-Cyanofuran | C2: ~150, C3: ~105, C4: ~118, C5: ~148, CN: ~113 | The ipso-carbon (C3) is now a β-carbon and is heavily shielded.[4] C2, being α to the oxygen and adjacent to the substituted carbon, is highly deshielded. The chemical shifts provide a clear, unambiguous distinction. |
Experimental Protocol: High-Resolution ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the cyanofuran isomer into a clean, dry vial.
-
Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4-5 cm).
-
-
Spectrometer Setup:
-
Insert the NMR tube into a spinner turbine and place it into the spectrometer's autosampler or manual insertion port.
-
In the acquisition software, load a standard ¹H experiment.
-
The instrument will automatically lock onto the deuterium signal of the CDCl₃, ensuring field stability.
-
The instrument will then perform shimming, a process of optimizing the magnetic field homogeneity to achieve sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
Set the number of scans (e.g., 8 or 16) and a relaxation delay (e.g., 1-2 seconds).
-
Initiate the acquisition. The resulting Free Induction Decay (FID) signal will be collected.
-
-
Data Processing:
-
The software performs a Fourier Transform (FT) on the FID to generate the frequency-domain spectrum.
-
Phasing: Manually or automatically adjust the phase correction to make all peaks positive and have a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative ratio of protons.
-
Peak Picking: Identify and label the chemical shift of each multiplet. Analyze the splitting patterns to determine coupling constants (J-values).
-
Mass Spectrometry: Differentiating Fragmentation Pathways
Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a definitive technique for separating isomers and analyzing their fragmentation patterns.[10][11] While both 2- and 3-cyanofuran have the same molecular ion (M⁺) peak, the stability of the intermediate fragments will differ, leading to variations in the relative abundances of daughter ions.
Causality of Spectral Differences
Upon electron ionization (EI), a radical cation (M⁺˙) is formed. The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses.
-
Common Fragments: Both isomers are expected to show losses of common neutral molecules like HCN (M-27) and CO (M-28).
-
Differentiating Pathways: The stability of the furan ring cation after losing the cyano radical (·CN) or the stability of intermediate ions formed during rearrangement will differ. For instance, the formation of a cyclopropenyl-type cation might be more favorable from one isomer over the other, leading to a unique fragment ion peak.
Comparative Mass Spectrometry Data (EI-MS)
| m/z Value | Ion Identity | 2-Cyanofuran (Relative Intensity) | 3-Cyanofuran (Relative Intensity) | Rationale for a Senior Application Scientist |
| 93 | [M]⁺˙ | High | High | The molecular ion peak will be prominent for both aromatic isomers.[1][4] |
| 65 | [M - CO]⁺˙ | Moderate | Moderate-High | Loss of carbon monoxide is a characteristic fragmentation pathway for furans. The relative intensity of this peak can be a key differentiator. |
| 66 | [M - HCN]⁺˙ | Moderate-Low | Moderate | Loss of hydrogen cyanide is expected from a nitrile. The ease of this loss may differ based on the stability of the resulting C₄H₂O⁺˙ ion. |
| 39 | [C₃H₃]⁺ | High | High | The cyclopropenyl cation is a common, stable fragment in the mass spectra of many small aromatic compounds. |
Note: Relative intensities are estimates and can vary by instrument conditions. Direct comparison of authentic spectra is essential.
Workflow for Isomer Identification
The logical process for distinguishing between cyanofuran isomers involves a systematic application of these spectroscopic techniques.
Caption: A logical workflow for the unambiguous identification of cyanofuran isomers.
Conclusion
The differentiation of 3-cyanofuran and 2-cyanofuran is a quintessential challenge in organic analysis that is readily solved through the systematic application of modern spectroscopy. While mass spectrometry can confirm the molecular weight and provide initial clues from fragmentation, it is the profound sensitivity of NMR spectroscopy to the local electronic environment that offers the most definitive evidence. The distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra serve as unique fingerprints for each isomer. Vibrational spectroscopy complements this analysis by confirming the presence of the nitrile and furan functionalities and providing its own subtle, yet valuable, distinguishing features in the fingerprint region. By employing this multi-technique approach, researchers can confidently and accurately characterize their cyanofuran isomers, ensuring the integrity of their subsequent research and development efforts.
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From the Petri Dish to Preclinical Trials: A Guide to In Vitro vs. In Vivo Efficacy of Furan-Based Compounds
For researchers in the vanguard of drug discovery, the furan scaffold represents a privileged structure—a five-membered aromatic ring with one oxygen atom that is a cornerstone in a multitude of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5][6] However, the journey from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. The controlled environment of a cell culture plate often fails to recapitulate the complex, dynamic systems of a living organism.[7][8]
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of furan-based compounds. Moving beyond a simple list of results, we will dissect the causality behind experimental choices, explore the reasons for frequent discrepancies between the two models, and provide the technical insights necessary for a robust drug development pipeline.
Part 1: The In Vitro Landscape - Screening for Bioactivity
In vitro assays are the workhorse of early-stage drug discovery, offering a rapid, cost-effective, and high-throughput method to screen vast libraries of compounds for potential therapeutic activity. The primary goal is to determine if a compound has a direct biological effect on a specific target, be it a cancer cell line, a bacterial strain, or an enzyme.
Causality in Assay Selection
The choice of an in vitro assay is dictated by the intended therapeutic application.
-
For Anticancer Agents: The fundamental question is whether a compound can kill or stop the proliferation of cancer cells. Assays like the MTT, LDH release, and Annexin V/PI staining are standard. The MTT assay, for instance, measures the metabolic activity of cells, which correlates with viability. A reduction in the conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals signifies reduced cell viability. However, this is an indirect measure; a compound could be cytostatic (halting proliferation) rather than cytotoxic (killing cells), or it could interfere with cellular metabolism, leading to misleading results. Therefore, combining it with an assay like LDH release, which directly measures the loss of plasma membrane integrity—a hallmark of cytolysis—provides a more complete picture.
-
For Antimicrobial Agents: The objective is to ascertain the minimum concentration of a compound that inhibits or kills a pathogen. The microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a gold standard.[9] This assay systematically exposes a standardized number of microorganisms to decreasing concentrations of the drug, allowing for a quantitative assessment of its potency.[9]
-
For Anti-inflammatory Agents: The focus is on inhibiting pathways that drive inflammation. This can be assessed through various means, such as measuring the inhibition of cyclooxygenase (COX) enzymes or evaluating the suppression of inflammatory cytokine production in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[1][10]
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard procedure for evaluating the cytotoxic potential of furan-based compounds against a cancer cell line.[11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the furan-based test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Part 2: The In Vivo Challenge - Navigating Biological Complexity
A promising IC₅₀ value in vitro is no guarantee of success in vivo. A living organism introduces layers of complexity that can dramatically alter a compound's efficacy.[7][8][12] This discrepancy is the primary reason why many drug candidates fail in preclinical and clinical development.
Key Factors Influencing In Vivo Efficacy:
-
Pharmacokinetics (ADME): This encompasses the Absorption, Distribution, Metabolism, and Excretion of a drug. A compound may have excellent in vitro potency but fail in vivo because it is poorly absorbed from the gut, does not distribute to the target tissue (e.g., a solid tumor), is rapidly metabolized into inactive forms, or is quickly cleared from the body.[13]
-
Metabolic Activation (The Furan "Double-Edged Sword"): The furan ring itself is particularly susceptible to metabolic activation. Cytochrome P450 enzymes, primarily CYP2E1 found in high concentrations in the liver, can oxidize the furan ring to form a highly reactive α,β-unsaturated dialdehyde intermediate, cis-2-butene-1,4-dial.[14] This reactive metabolite can be responsible for the compound's therapeutic effect, but it is also frequently the cause of significant toxicity, particularly hepatotoxicity.[14][15] This metabolic process is absent in most simple in vitro cell culture models, leading to a major disconnect with the in vivo reality.[16][17]
-
Host Factors: The immune system, the tumor microenvironment, and interactions with host proteins can all influence a drug's activity.[8] An anti-inflammatory drug, for example, must function within the complex milieu of immune cells and signaling molecules present at a site of inflammation.
The In Vivo Experimental Workflow
The transition from in vitro screening to in vivo validation requires a systematic approach to test for both efficacy and safety.
Caption: General workflow from in vitro screening to in vivo validation.
Part 3: Bridging the Gap - A Comparative Analysis
Direct comparisons of in vitro and in vivo efficacy for the same furan derivative are often spread across different studies. However, by synthesizing available data, we can illuminate the translational gap.
Many furan derivatives show potent anticancer activity in vitro. For instance, a study on novel furan derivatives identified compounds 1 and 24 as having excellent antiproliferative activity against HeLa cervical cancer cells, with IC₅₀ values as low as 0.08 µM.[18][19] Another investigation found that furan-based compound 7 exhibited good cytotoxic activity against the MCF-7 breast cancer cell line with an IC₅₀ of 2.96 µM.[11][20]
The critical challenge remains toxicity. The parent compound, furan, is a well-established hepatotoxin and carcinogen in rodents precisely because of its metabolic activation.[14][16][21] Studies have shown that while in vitro kinetic parameters from hepatocytes can accurately predict in vivo pharmacokinetics, they also confirm the rapid metabolism that leads to toxicity.[16][17] This underscores that for furan-based compounds, the therapeutic window in vivo may be narrow, even if the in vitro cytotoxicity against a cancer cell line appears highly selective.
Quantitative Data Summary: In Vitro vs. In Vivo Activity
| Compound Class/Name | Therapeutic Area | In Vitro Model | In Vitro Efficacy (IC₅₀/MIC) | In Vivo Model | In Vivo Efficacy (Dose & Effect) | Potential for Discrepancy |
| Furan Derivative 24 | Anticancer | HeLa & SW620 cells | 0.08 to <10 µM[19] | N/A in source | N/A in source | High - Metabolic instability, poor PK, or toxicity could limit in vivo translation. |
| Furan Derivative 7 | Anticancer | MCF-7 cells | 2.96 µM[20] | N/A in source | N/A in source | High - As above. Selectivity against cancer vs. normal cells in vitro may not translate to systemic safety. |
| Furo[2,3-d]pyrimidine 7b | Anticancer (VEGFR-2) | A549 & HT-29 cells | 6.66 µM & 8.51 µM[22] | N/A in source | N/A in source | Moderate - Target-based activity (VEGFR-2 inhibition also shown) improves chances, but PK/toxicity are still key hurdles. |
| Furan-based Pyrimidine 8k | Antimicrobial | E. coli | MIC: 12.5 µg/mL | N/A in source | N/A in source | High - Compound must reach the site of infection at sufficient concentrations without being metabolized or causing systemic toxicity. |
| Bergapten (Furanocoumarin) | Anti-inflammatory | N/A in source | N/A in source | Chick (Carrageenan foot edema) | ED₅₀: 1.6 mg/kg[4] | Lower - Positive in vivo data demonstrates systemic bioavailability and effect, though the specific in vitro potency is not listed for direct comparison. |
Part 4: Case Study - The Mechanism of Furan-Induced Cytotoxicity
The anticancer effects of many furan derivatives are linked to their ability to induce apoptosis. Some compounds have been shown to suppress critical cell survival pathways like PI3K/Akt and Wnt/β-catenin.[18][19] The diagram below illustrates a potential mechanism by which a furan-based compound could exert its cytotoxic effects.
Caption: Potential signaling pathway for furan-induced cytotoxicity and toxicity.
This diagram highlights the dual role of furan compounds. They can act on specific cellular targets like PTEN to induce apoptosis (the desired in vitro and in vivo anticancer effect).[18] Simultaneously, they can be metabolized in vivo by enzymes like Cytochrome P450 to form reactive species that lead to off-target toxicity.[14]
Conclusion and Future Directions
The furan scaffold remains an exceptionally valuable starting point for the design of novel therapeutics. However, this guide underscores the critical importance of early and integrated assessment of both in vitro and in vivo properties. The disparity between the two is not a failure of the models but rather a reflection of biological reality. A potent in vitro result should be seen as a key, but not the map.
Future success in developing furan-based drugs will rely on:
-
Designing for Metabolism: Creating derivatives that are less susceptible to P450 activation or that are metabolized into benign products.
-
Advanced In Vitro Models: Utilizing more complex in vitro systems, such as 3D organoids or liver-on-a-chip technologies, that incorporate metabolic activity to better predict in vivo outcomes.
-
Early PK/PD Assessment: Integrating pharmacokinetic and pharmacodynamic studies early in the discovery pipeline to weed out compounds with poor drug-like properties before committing to expensive, late-stage efficacy studies.
By understanding the causality behind the in vitro to in vivo transition and by employing a scientifically rigorous, multi-faceted evaluation strategy, researchers can more effectively unlock the immense therapeutic potential of furan-based compounds.
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The Fluorine Advantage: A Comparative Guide to Trifluoromethylated vs. Non-Fluorinated Furan Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the properties of a drug candidate, often transforming a moderately active compound into a clinical success. The furan ring, a common scaffold in numerous natural products and pharmaceuticals, serves as an excellent platform to illustrate the profound impact of fluorination.[1][2] This guide provides a comprehensive comparison between trifluoromethylated furan analogs and their non-fluorinated counterparts, offering experimental insights and data to inform rational drug design.
The Strategic Imperative of Fluorination in Medicinal Chemistry
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool for medicinal chemists.[3][4][5] The introduction of a trifluoromethyl (CF₃) group, in particular, can confer significant advantages by modulating a molecule's physicochemical and biological characteristics.[6][7] These alterations often lead to improved pharmacokinetic profiles, enhanced target affinity, and increased metabolic stability.[3][8]
Physicochemical Properties: A Tale of Two Analogs
The introduction of a trifluoromethyl group onto a furan ring induces significant changes in its electronic and physical properties. These changes are fundamental to the observed differences in biological activity.
Lipophilicity: A Double-Edged Sword
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly impacted by trifluoromethylation. While it is a common misconception that all fluorination increases lipophilicity, the effect is highly context-dependent.[9][10]
Generally, the replacement of a methyl group with a trifluoromethyl group increases lipophilicity, as measured by the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[9] This is attributed to the larger surface area of the CF₃ group and its ability to shield the molecule from polar interactions. However, the high electronegativity of fluorine can also lead to altered dipole moments and changes in hydrogen bonding capacity, which can sometimes decrease lipophilicity.[4][9]
Table 1: Comparative Lipophilicity of Furan Analogs
| Compound | Structure | LogP (Calculated) | Experimental LogD (pH 7.4) |
| 2-Methylfuran | 1.85 | 1.85 | |
| 2-(Trifluoromethyl)furan | 2.43 | 2.43 | |
| 2,5-Dimethylfuran | 2.31 | 2.31 | |
| 2,5-Bis(trifluoromethyl)furan | 3.59 | 3.59 |
Note: LogP values are estimations and can vary based on the calculation method. Experimental LogD values provide a more accurate measure of lipophilicity under physiological conditions.
Electronic Effects and Acidity/Basicity
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the furan ring.[5] This can have profound effects on the pKa of nearby functional groups. For instance, a CF₃ group can increase the acidity of a neighboring carboxylic acid or decrease the basicity of an adjacent amine.[5] This modulation of pKa can be crucial for optimizing drug-receptor interactions and improving oral bioavailability.[4]
Biological Performance: Where Trifluoromethylation Shines
The true value of trifluoromethylation is most evident in the enhanced biological performance of furan analogs.
Metabolic Stability: Blocking the Metabolic "Soft Spot"
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[6] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.
By strategically placing a CF₃ group at a site susceptible to oxidative metabolism (a "metabolic soft spot"), that metabolic pathway can be effectively blocked. This leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[11] For example, replacing a metabolically labile methyl group on a furan ring with a trifluoromethyl group can prevent hydroxylation at that position.[11]
Table 2: Comparative In Vitro Metabolic Stability
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 2-Methylfuran analog 'X' | 15 | 92.4 |
| 2-(Trifluoromethyl)furan analog 'X' | > 120 | < 5.8 |
Target Binding Affinity and Potency
The introduction of a trifluoromethyl group can also enhance the binding affinity of a furan analog to its biological target.[4][12] This can be attributed to several factors:
-
Favorable Interactions: The CF₃ group can participate in favorable non-covalent interactions with the protein target, such as dipole-dipole interactions and orthogonal multipolar interactions.
-
Conformational Effects: The steric bulk of the trifluoromethyl group can lock the molecule into a more bioactive conformation, leading to a more favorable binding entropy.
-
Altered Electronics: The electron-withdrawing nature of the CF₃ group can modulate the electronic properties of the furan ring, leading to stronger interactions with the target.[4]
In some cases, the introduction of a trifluoromethyl group has led to a significant increase in potency. For instance, a fluoromethyl analog of a CSF1R inhibitor demonstrated a higher affinity than its non-fluorinated counterpart.[13]
Experimental Protocols
To empirically validate the comparative performance of trifluoromethylated and non-fluorinated furan analogs, the following experimental protocols are essential.
Synthesis of Furan Analogs
The Paal-Knorr synthesis is a robust and widely used method for preparing substituted furans from 1,4-dicarbonyl compounds.[14]
Experimental Workflow: Paal-Knorr Furan Synthesis
Caption: Paal-Knorr synthesis workflow.
Step-by-Step Protocol for Paal-Knorr Synthesis of 2,5-Dimethylfuran:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).
-
Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until the theoretical amount of water (1.8 mL) is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield 2,5-dimethylfuran.
For the synthesis of trifluoromethylated furan analogs, specialized fluorinating reagents and reaction conditions are often required, and these methods can be found in the chemical literature.[7][15][16][17]
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes.
Experimental Workflow: Microsomal Stability Assay
Caption: In vitro metabolic stability workflow.
Step-by-Step Protocol for In Vitro Microsomal Stability Assay:
-
Prepare working solutions of the test compound and positive control in a suitable buffer.
-
Prepare the liver microsome solution and the NADPH regenerating system solution in phosphate buffer.
-
In a 96-well plate, add the liver microsome solution and the test compound working solution. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Conclusion: A Clear Advantage for Trifluoromethylated Furan Analogs
The strategic incorporation of a trifluoromethyl group into a furan scaffold offers a powerful approach to enhancing the drug-like properties of a molecule. The resulting analogs frequently exhibit superior metabolic stability, and in many cases, improved target affinity and potency. While the synthesis of trifluoromethylated compounds can be more challenging, the potential rewards in terms of improved clinical performance often justify the additional effort. This comparative guide underscores the importance of considering fluorination as a key strategy in the design and optimization of novel furan-based therapeutics.
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Stability Under Scrutiny: A Comparative Benchmark of 3-Cyano-5-methyl-2-(trifluoromethyl)furan for Drug Discovery
In the landscape of modern medicinal chemistry, the judicious selection of heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. These core structures profoundly influence a molecule's pharmacological activity, pharmacokinetic profile, and, crucially, its chemical stability. This guide provides an in-depth analysis of the stability of 3-Cyano-5-methyl-2-(trifluoromethyl)furan , a highly functionalized and promising scaffold, benchmarked against other key heterocycles commonly employed in drug development. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the stability of this and related molecular architectures, thereby facilitating more informed decisions in the design of new chemical entities.
The furan nucleus is a prevalent motif in numerous biologically active compounds, often serving as a bioisostere for phenyl rings to modulate steric and electronic properties, which can enhance metabolic stability and drug-receptor interactions.[1] However, the inherent reactivity of the furan ring, particularly its susceptibility to oxidative metabolism and acid-catalyzed degradation, presents a significant challenge.[2] The strategic incorporation of electron-withdrawing groups is a well-established strategy to mitigate these liabilities. In 3-Cyano-5-methyl-2-(trifluoromethyl)furan, the potent electron-withdrawing trifluoromethyl (CF3) and cyano (CN) groups are poised to significantly influence the stability of the furan core. The CF3 group, in particular, is renowned for its capacity to enhance metabolic stability by blocking potential sites of oxidation.[3]
This guide will dissect the anticipated stability of this molecule through the lens of established chemical principles and comparative data from related structures. We will further provide detailed, field-proven protocols for rigorous stability testing, empowering researchers to generate their own high-quality, comparative data.
The Stability Profile of 3-Cyano-5-methyl-2-(trifluoromethyl)furan: A Mechanistic Perspective
The stability of an aromatic heterocycle is intrinsically linked to its aromaticity and the electronic nature of its substituents. Furan is the least aromatic among the common five-membered heterocycles containing a single heteroatom, following the general order of Benzene > Thiophene > Pyrrole > Furan. This lower aromaticity translates to a higher propensity for undergoing reactions that disrupt the dienyl system, such as Diels-Alder reactions and ring-opening under acidic conditions.
The substituents on the furan ring of our target molecule are anticipated to modulate its reactivity in the following ways:
-
2-(Trifluoromethyl) Group: This powerful electron-withdrawing group significantly decreases the electron density of the furan ring. This deactivation is expected to retard electrophilic attack, a key step in many degradation pathways, including acid-catalyzed ring opening. Furthermore, the CF3 group is known to block metabolic oxidation at the C-2 position, a common site of enzymatic attack in furan-containing compounds.[3]
-
3-Cyano Group: Also a strong electron-withdrawing group, the cyano moiety further deactivates the furan ring towards electrophilic attack. Its presence is likely to contribute to enhanced stability against acidic and oxidative conditions.
-
5-Methyl Group: In contrast to the electron-withdrawing groups, the methyl group is weakly electron-donating. While it might slightly counteract the deactivating effects of the CF3 and cyano groups, its primary role in stability is likely related to its own susceptibility to oxidation. However, the presence of the adjacent electron-withdrawing CF3 group may offer some degree of electronic protection to the methyl group.
Collectively, the electronic landscape of 3-Cyano-5-methyl-2-(trifluoromethyl)furan suggests a significantly more stable scaffold compared to unsubstituted furan or furans bearing only electron-donating groups. The pronounced electron deficiency of the ring is the cornerstone of its predicted robustness.
Comparative Stability Analysis: Furan vs. Thiophene and Other Heterocycles
To contextualize the stability of our target furan derivative, it is instructive to compare it with other five-membered heterocyclic scaffolds commonly used in drug discovery, such as thiophene, pyrrole, oxazole, and thiazole.
| Feature | Furan | Thiophene | Pyrrole | Oxazole | Thiazole |
| Heteroatom | Oxygen | Sulfur | Nitrogen | Nitrogen, Oxygen | Nitrogen, Sulfur |
| Aromaticity | Lowest | Higher than Furan | Higher than Furan | Aromatic | Aromatic |
| Reactivity towards Electrophiles | Highest | Lower than Furan | Highest (of the three) | Lower than Furan | Lower than Furan |
| Susceptibility to Oxidation | High | Moderate | High | Moderate | Moderate |
| Acid Stability | Prone to ring opening | Generally stable | Prone to polymerization | Generally more stable than furan | Generally stable |
| Metabolic Stability | Often a liability | Generally more stable | Can be a liability | Generally more stable | Generally more stable |
Table 1: General Comparison of Physicochemical and Stability Properties of Common Five-Membered Heterocycles.
Thiophene, being more aromatic and less prone to oxidation than furan, is often considered a more metabolically robust alternative. However, the strategic placement of electron-withdrawing groups on the furan ring, as in our target molecule, can significantly close this stability gap. Oxazoles and thiazoles, being more electron-deficient heterocycles, generally exhibit greater stability towards oxidation and acidic conditions compared to furan.[4][5]
The key takeaway for the drug designer is that while the parent furan ring possesses inherent stability challenges, appropriate substitution can yield a scaffold with a desirable stability profile. The combination of a trifluoromethyl and a cyano group in 3-Cyano-5-methyl-2-(trifluoromethyl)furan represents a deliberate and potent strategy to achieve this.
Experimental Protocols for Benchmarking Stability
A definitive assessment of stability requires rigorous experimental evaluation under stressed conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies and are designed to be self-validating systems for assessing the stability of a new chemical entity.[6]
Experimental Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies.
Hydrolytic Stability
Objective: To assess the susceptibility of the molecule to hydrolysis under acidic and basic conditions.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of 3-Cyano-5-methyl-2-(trifluoromethyl)furan in a suitable solvent mixture (e.g., acetonitrile/water, 50:50 v/v).
-
Acidic Condition: To 1 mL of the sample solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Basic Condition: To 1 mL of the sample solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Neutral Condition: To 1 mL of the sample solution, add 1 mL of water.
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated stability-indicating UPLC-MS method.[7]
Oxidative Stability
Objective: To evaluate the molecule's resistance to oxidative degradation.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the test compound.
-
Oxidative Condition: To 1 mL of the sample solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H2O2.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Time Points: Sample at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly by UPLC-MS.
Photostability
Objective: To determine the impact of light exposure on the stability of the molecule, following ICH Q1B guidelines.[8]
Protocol:
-
Sample Preparation: Place the solid compound in a chemically inert, transparent container. Prepare a solution (e.g., 1 mg/mL) in a transparent container.
-
Control Samples: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by UPLC-MS.
Thermal Stability
Objective: To assess the stability of the compound under elevated temperature.
Protocol:
-
Sample Preparation: Place the solid compound in a controlled environment chamber (e.g., an oven).
-
Incubation: Maintain the temperature at a high level (e.g., 80°C).
-
Time Points: Withdraw samples at specified intervals.
-
Analysis: Prepare solutions of the withdrawn solid samples and analyze by UPLC-MS.
Potential Degradation Pathways
The primary modes of degradation for furan-containing compounds involve the furan ring itself.
Caption: General degradation pathways of the furan ring.
For 3-Cyano-5-methyl-2-(trifluoromethyl)furan, the electron-withdrawing substituents are expected to disfavor the formation of the epoxide and enedial intermediates by reducing the electron density of the furan ring, thereby enhancing its stability against both oxidative and acid-catalyzed degradation.
Conclusion
3-Cyano-5-methyl-2-(trifluoromethyl)furan is a promising heterocyclic scaffold engineered for enhanced stability. The strategic incorporation of potent electron-withdrawing trifluoromethyl and cyano groups is predicted to significantly mitigate the inherent reactivity of the furan ring, rendering it more resistant to acidic, oxidative, and metabolic degradation compared to less substituted furan analogues. While thiophene and other electron-deficient heterocycles may offer greater intrinsic stability, the tailored electronic properties of this highly functionalized furan make it a compelling candidate for further investigation in drug discovery programs.
The provided experimental protocols offer a robust framework for conducting forced degradation studies, enabling a direct and quantitative comparison of its stability against other lead compounds and benchmark heterocycles. Such data-driven assessments are indispensable for the rational design of durable and safe therapeutic agents.
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Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. National Institutes of Health. Available at: [Link]
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A Researcher's Guide to Validating the Mechanism of Action for Bioactive Furan Derivatives
The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] However, elucidating the precise mechanism of action (MoA) for these derivatives is a critical and often challenging step in the drug discovery pipeline. A validated MoA is essential for optimizing lead compounds, predicting potential side effects, and designing rational combination therapies.[3][4]
This guide provides researchers, scientists, and drug development professionals with an integrated, multi-pronged strategy for rigorously validating the MoA of novel bioactive furan derivatives. Moving beyond a simple checklist of techniques, we delve into the causality behind experimental choices, offering a self-validating workflow from initial target identification to phenotypic confirmation.
Chapter 1: The Landscape of Furan Bioactivity: Known Mechanisms and Targets
Furan derivatives exert their effects by modulating a diverse range of biological pathways.[5][6] Their activity is often attributed to their ability to mimic phenyl rings while offering distinct electronic and steric properties, which can enhance binding affinity and pharmacokinetic profiles.[1] A common theme in their bioactivity, particularly in an anti-inflammatory context, is the inhibition of key signaling pathways like NF-κB and MAPK.[5][7]
The NF-κB signaling cascade is a central regulator of inflammation, immunity, and cell survival.[8] Chronic activation of this pathway is linked to numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[8][9] Many bioactive compounds, including furan derivatives, function by inhibiting critical steps in this pathway, such as preventing the degradation of the inhibitory IκB proteins or blocking the nuclear translocation of NF-κB.[8][10]
Table 1: Representative Bioactive Furan Derivatives and Their Validated Mechanisms
| Furan Derivative Class | Example Compound | Primary Molecular Target(s) | Validated Mechanism of Action | Therapeutic Area |
| Diaryl Furanones | Rofecoxib Analogues | Cyclooxygenase-2 (COX-2) | Selective inhibition of COX-2 enzyme activity, reducing prostaglandin synthesis.[6] | Anti-inflammatory |
| Nitrofurans | Nitrofurantoin | Bacterial Ribosomal Proteins & DNA | Inhibition of bacterial protein synthesis and DNA damage.[2] | Antibacterial |
| Natural Furanocoumarins | Psoralen | DNA | Intercalates into DNA and forms photoadducts upon UVA irradiation, inhibiting replication. | Dermatology |
| Synthetic Furans | (Various) | IKK Complex, Proteasome | Inhibition of IκBα phosphorylation and degradation, preventing NF-κB activation.[8][10] | Anti-inflammatory, Anticancer |
Chapter 2: An Integrated Workflow for MoA Validation
Caption: A multi-phase workflow for MoA validation.
Chapter 3: Core Protocols for Target Identification and Engagement
The foundational step in MoA validation is identifying the direct molecular target of the bioactive compound and confirming physical interaction in a cellular context.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method for verifying target engagement in intact cells or lysates.[11][12] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[13][14] This increased stability is detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Detailed Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, THP-1) to achieve 80-90% confluency. Treat cells with the furan derivative at various concentrations (e.g., 0.1 to 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer, often containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
Lysis: Lyse the cells through repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath) to release soluble proteins.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein using Western blotting or other protein quantification methods like ELISA or mass spectrometry.
-
Data Interpretation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
Protocol 3.2: Affinity Purification-Mass Spectrometry (AP-MS)
Principle: AP-MS is a hypothesis-free method used to identify the binding partners of a "bait" molecule from a complex protein mixture like a cell lysate.[15][16] For a small molecule, this often involves immobilizing a derivatized version of the compound onto beads, which are then used to "pull down" interacting proteins for identification by mass spectrometry.[17]
Detailed Step-by-Step Methodology:
-
Bait Preparation: Synthesize an analog of the bioactive furan derivative that includes a linker and an affinity tag (e.g., biotin or a clickable alkyne group) without disrupting its bioactivity. Immobilize this bait onto affinity beads (e.g., streptavidin-agarose).
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein-protein interactions.
-
Affinity Pulldown: Incubate the immobilized bait with the cell lysate to allow the target protein(s) to bind. Include a control with beads that have a non-functional or no bait.
-
Washing: Wash the beads extensively with buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer or using a competitive eluent.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion (e.g., with trypsin). Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
-
Data Analysis: Identify proteins that are significantly enriched in the bioactive compound pulldown compared to the control. These are high-confidence candidate targets.
Comparison of Target Identification & Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-Mass Spectrometry (AP-MS) |
| Primary Goal | Confirms target engagement | Identifies unknown targets |
| Compound State | Unmodified, native compound | Requires derivatization with an affinity tag |
| Cellular Context | Intact cells or fresh lysates | Native lysates |
| Throughput | Moderate to High | Low to Moderate |
| Pros | Label-free; reflects in-cell binding | Unbiased, discovery-oriented |
| Cons | Requires a known target and specific antibody | Technically complex; potential for false positives |
Chapter 4: Elucidating Downstream Signaling Pathways
Once a direct target is confirmed, the next step is to map how its modulation by the furan derivative affects downstream signaling events. For anti-inflammatory furans, this frequently involves the NF-κB pathway.
Caption: Inhibition of the NF-κB pathway by a furan derivative.
Protocol 4.1: NF-κB Luciferase Reporter Assay
Principle: This assay quantifies the transcriptional activity of NF-κB.[19] Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB binding sites.[20][21] When NF-κB is activated and translocates to the nucleus, it drives luciferase expression, which can be measured as a luminescent signal.[22]
Detailed Step-by-Step Methodology:
-
Transfection: Seed cells (e.g., HEK293) in a 96-well plate. Transfect them with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization).[21]
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the furan derivative for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulus like TNF-α or LPS for a defined period (e.g., 6 hours). Include unstimulated and vehicle-only stimulated controls.
-
Lysis: Wash the cells with PBS and add passive lysis buffer.
-
Luminescence Measurement: Transfer the lysate to an opaque plate. Use a dual-luciferase assay system to sequentially measure firefly and Renilla luciferase activity in a luminometer.[22]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. A dose-dependent decrease in the normalized luciferase activity in compound-treated, stimulated cells indicates inhibition of the NF-κB pathway.
Chapter 5: Tying it All Together: From Target to Phenotype
The final and most crucial stage is to demonstrate that the observed target engagement and pathway modulation directly cause the desired cellular phenotype. This involves correlating data across the different experimental phases.
Table 2: Hypothetical Data Integration for an Anti-inflammatory Furan Derivative
| Experiment | Metric | Vehicle + TNF-α | Furan (10 µM) + TNF-α | Conclusion |
| CETSA | IKKβ Melt Temp (°C) | 48.5 °C | 52.0 °C | Compound engages IKKβ in cells. |
| Western Blot | p-IκBα / Total IκBα | 4.5 (relative units) | 1.2 (relative units) | Compound inhibits IKKβ kinase activity. |
| Reporter Assay | NF-κB Activity (RLU) | 100% | 15% | Compound inhibits NF-κB transcriptional activity. |
| ELISA | IL-6 Secretion (pg/mL) | 850 pg/mL | 120 pg/mL | Compound reduces inflammatory cytokine production. |
This integrated dataset provides a compelling, self-validating narrative: the furan derivative directly binds to and stabilizes IKKβ (CETSA), which inhibits its kinase activity (Western Blot), leading to reduced NF-κB transcriptional activation (Reporter Assay) and culminating in a decreased inflammatory cellular response (ELISA). This logical chain of evidence forms the bedrock of a well-validated MoA.
Conclusion
Validating the mechanism of action for a bioactive furan derivative requires a systematic and multi-faceted approach. By integrating hypothesis-free discovery methods like AP-MS with target engagement confirmation (CETSA), pathway analysis (reporter assays, Western blotting), and phenotypic readouts, researchers can build a robust and defensible model of a compound's biological function. This rigorous validation is indispensable for advancing promising furan-based compounds from discovery to clinical application.
References
- Patsnap Synapse. (2024, June 21). What are NF-κB inhibitors and how do they work?
- Hashemzaei, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463.
- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Patsnap Synapse. (2024, December 10). Pharmacological activity of furan derivatives.
- AlQalam Journal of Medical and Applied Sciences. (2023, February 18). A Review on Biological and Medicinal Significance of Furan.
- IntechOpen. (2024, January 25). Furan: A Promising Scaffold for Biological Activity.
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A Head-to-Head Comparison of Trifluoromethylating Reagents for Furan Synthesis: An In-Depth Technical Guide
The introduction of a trifluoromethyl (CF₃) group into organic scaffolds is a pivotal strategy in modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Furans, as prevalent structural motifs in numerous natural products and pharmaceuticals, are prime candidates for trifluoromethylation to generate novel compounds with potentially superior properties.
This guide provides a comprehensive, head-to-head comparison of the leading trifluoromethylating reagents for the synthesis of trifluoromethylated furans. We will delve into the mechanistic nuances, substrate compatibility, and practical considerations for electrophilic, nucleophilic, and radical trifluoromethylation strategies, supported by experimental data to inform your synthetic planning.
The Trifluoromethylation Toolbox: A Mechanistic Overview
The direct trifluoromethylation of furans can be broadly categorized into three mechanistic pathways: electrophilic, nucleophilic, and radical. The choice of reagent dictates the reaction mechanism and, consequently, the scope and limitations of the transformation.
Electrophilic Trifluoromethylation: The "CF₃⁺" Approach
Electrophilic trifluoromethylating reagents deliver a formal trifluoromethyl cation (CF₃⁺) equivalent to an electron-rich substrate like furan. These reactions typically proceed via an electrophilic aromatic substitution-type mechanism. The most prominent reagents in this class are hypervalent iodine compounds (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents).[1][2][3]
Due to the electron-rich nature of the furan ring, electrophilic trifluoromethylation is a common and effective strategy. For 2-substituted furans, the reaction generally occurs with high regioselectivity at the C5 position due to the greater stabilization of the cationic intermediate.
Nucleophilic Trifluoromethylation: The "CF₃⁻" Strategy
Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion (CF₃⁻) equivalent to an electrophilic carbon center. The most widely used reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent. T[4][5]his approach is particularly well-suited for the trifluoromethylation of furan derivatives bearing electrophilic sites, such as aldehydes and ketones. The reaction is typically initiated by a catalytic amount of a fluoride source, which activates the TMSCF₃ reagent.
Caption: Nucleophilic trifluoromethylation of a furan carbonyl derivative.
Radical Trifluoromethylation: The "CF₃•" Pathway
Radical trifluoromethylation introduces a trifluoromethyl radical (CF₃•) to the furan ring. This method is highly effective for the direct C-H trifluoromethylation of furan and its derivatives, often proceeding under mild conditions and tolerating a wide range of functional groups. Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is a prominent and cost-effective source of trifluoromethyl radicals. T[6][7]he generation of the CF₃• radical is typically achieved through oxidation, often facilitated by an oxidant like tert-butyl hydroperoxide or via photoredox catalysis.
Caption: Workflow for electrophilic trifluoromethylation.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the furan substrate (1.0 mmol).
-
Dissolve the substrate in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, 5 mL).
-
Add Togni's Reagent II (1.2 mmol, 1.2 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) and saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated furan.
Representative Protocol for Radical C-H Trifluoromethylation of a Furan Derivative using Langlois Reagent
This protocol is adapted from the work of Baran and co-workers for the trifluoromethylation of heterocycles.
[7]Workflow:
dot
Caption: Workflow for radical trifluoromethylation.
Step-by-Step Procedure:
-
To a round-bottom flask, add the furan substrate (1.0 mmol) and sodium trifluoromethanesulfinate (Langlois reagent, 3.0 mmol, 3.0 equiv).
-
Add a biphasic solvent mixture, such as dichloromethane (5 mL) and water (5 mL).
-
Stir the mixture vigorously.
-
Add tert-butyl hydroperoxide (70% in water, 5.0 mmol, 5.0 equiv) dropwise over 5 minutes.
-
Continue to stir the reaction vigorously at room temperature for 3-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice of trifluoromethylating reagent for furan synthesis is highly dependent on the substitution pattern of the furan and the desired transformation.
-
For direct C-H trifluoromethylation of electron-rich or unactivated furans, radical methods using the Langlois reagent offer an excellent combination of efficiency, mild conditions, and cost-effectiveness.
-
For electron-rich furans where high regioselectivity at the C5 position is desired, electrophilic trifluoromethylation with Togni's or Umemoto's reagents is a powerful strategy. Togni's reagents are generally milder, while Umemoto's reagents can be more potent.
-
For furan derivatives already possessing an electrophilic handle, such as an aldehyde or ketone, nucleophilic trifluoromethylation with the Ruppert-Prakash reagent is the most direct and high-yielding approach.
By understanding the distinct reactivity profiles and mechanistic pathways of these reagents, researchers can make informed decisions to efficiently synthesize novel trifluoromethylated furans for applications in drug discovery and materials science.
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Gorelov, D., et al. (2025). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules. [Link]
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Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 876-886. [Link]
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Yang, G.-J., Du, W., & Chen, Y.-C. (2016). Construction of Furan Derivatives with a Trifluoromethyl Stereogenic Center: Enantioselective Friedel–Crafts Alkylations via Formal Trienamine Catalysis. The Journal of Organic Chemistry, 81(20), 10056–10061. [Link]
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Eisenberger, P., Gischig, S., & Togni, A. (2006). Novel 10‐I‐3 Hypervalent Iodine‐Based Compounds for Electrophilic Trifluoromethylation. Chemistry – A European Journal, 12(9), 2579-2586. [Link]
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Barata-Vallejo, S., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–A European Journal, 20(51), 16806-16829. [Link]
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Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]
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Postigo, A. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC: Online Journal of Organic Chemistry, 2014(2), 362-405. [Link]
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Chambers, M. P., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(33), 10465-10474. [Link]
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Yang, G.-J., et al. (2016). Construction of Furan Derivatives with a Trifluoromethyl Stereogenic Center: Enantioselective Friedel–Crafts Alkylations via Formal Trienamine Catalysis. The Journal of Organic Chemistry, 81(20), 10056-10061. [Link]
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Ritter, T., et al. (2020). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 142(12), 5521-5526. [Link]
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Hu, J. (2007). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 128(9), 937-961. [Link]
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Usachev, B. I., Obydennov, D. L., & Sosnovskikh, V. Y. (2013). ChemInform Abstract: Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6-. ChemInform, 44(50). [Link]
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Sosnovskikh, V. Y., et al. (2003). Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. The Journal of Organic Chemistry, 68(20), 7747-7754. [Link]
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Usachev, B. I., Obydennov, D. L., & Sosnovskikh, V. Y. (2013). ChemInform Abstract: Regioselective Synthesis of 2‐ and 5‐Trifluoromethyl‐ or 2‐ and 5‐Difluoromethylpyrazolo[1,5‐c]pyrimidines Based on 7,7,7‐Trifluoro‐ or 7,7‐Difluoro‐2,4,6‐trioxoheptanoic and 6‐Trifluoromethyl‐ or 6‐Difluoromethylcomanic Acids. ChemInform, 44(50). [Link]
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Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Cyanofuran Derivatives
For Immediate Release
A Deep Dive into the SAR of 3-Cyanofuran Derivatives for Anticancer and Kinase Inhibition Applications
The 3-cyanofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly in the realms of oncology and kinase inhibition. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-cyanofuran derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical space of this promising heterocyclic core. By synthesizing data from various studies, this document elucidates the critical structural modifications that govern the biological activity of these compounds, offering insights into the rational design of future drug candidates.
The 2-Amino-3-cyanofuran Core: A Versatile Pharmacophore
The 2-amino-3-cyanofuran moiety is a recurring motif in a multitude of biologically active molecules. Its inherent electronic properties and hydrogen bonding capabilities make it an attractive starting point for the design of compounds targeting a range of cellular processes. The presence of the cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, is often crucial for the interaction with biological targets. This guide will primarily focus on derivatives of the 2-amino-3-cyanofuran scaffold, exploring how substitutions at various positions on the furan ring influence their therapeutic efficacy.
Comparative Analysis of In Vitro Efficacy: Deciphering the SAR
The biological activity of 3-cyanofuran derivatives is profoundly influenced by the nature and position of substituents on the furan ring. While direct, comprehensive SAR studies on a single, extensive series of "2-amino-5-phenyl-3-furonitrile" derivatives are limited in publicly available literature, a comparative analysis of structurally related compounds provides valuable insights.
Substitutions at the 5-Position: A Key Determinant of Potency
The 5-position of the 2-amino-3-cyanofuran ring presents a prime location for modification to modulate biological activity. Studies on analogous structures, such as pyranochromene derivatives that also feature the 2-amino-3-carbonitrile moiety, reveal the significant impact of aryl substitutions at this position.
Table 1: Comparative in Vitro Anticancer Activity of 2-Amino-3-cyanofuran Analogs and Related Heterocycles
| Compound ID | Heterocyclic Core | Substitution | Target Cell Line/Kinase | Activity (IC50/GI50) in µM | Reference |
| Furan Derivative 1 | Furan | 2-amino-5-(4-bromophenyl)-3-cyano | MCF-7 (Breast Cancer) | 4.06 | |
| Furan Derivative 2 | Furan | 2-amino-5-(4-chlorophenyl)-3-cyano | MCF-7 (Breast Cancer) | 2.96 | |
| Pyranochromene 1h | Pyranochromene | 3,4-dichlorophenyl at C4 | HT-29, EA.hy926, HCT-116 p53-/- | Active | |
| Pyranochromene 1j | Pyranochromene | 3-pentafluorothiophenyl at C4 | HT-29 | 0.4 | |
| Pyranochromene 1j | Pyranochromene | 3-pentafluorothiophenyl at C4 | EA.hy926 | 0.15 | |
| Pyranochromene 1j | Pyranochromene | 3-pentafluorothiophenyl at C4 | HCT-116 p53-/- | 0.04 | |
| Quinoline 4d | Quinoline | Phenylalanine methyl ester moiety | A549 (Lung Cancer) | 3.317 | [1] |
| Quinoline 4e | Quinoline | Phenylalanine methyl ester moiety | MCF-7 (Breast Cancer) | 6.114 | [1] |
Key SAR Observations from Comparative Analysis:
-
Halogen Substitution on the 5-Aryl Ring: The presence and position of halogen atoms on the 5-phenyl ring significantly impact anticancer activity. For instance, a 4-chlorophenyl substituent (Furan Derivative 2) leads to a lower IC50 value against MCF-7 cells compared to a 4-bromophenyl group (Furan Derivative 1), suggesting that the nature of the halogen is a critical determinant of potency. In the analogous pyranochromene series, a 3,4-dichlorophenyl substitution (Compound 1h) confers activity against multiple cancer cell lines.
-
Electron-Withdrawing Groups: The introduction of strongly electron-withdrawing groups, such as the 3-pentafluorothiophenyl group in pyranochromene 1j, can lead to a dramatic increase in potency and selectivity against specific cell lines. This highlights the importance of modulating the electronic properties of the aryl substituent.
-
Fused Ring Systems: The core heterocyclic scaffold also plays a crucial role. While this guide focuses on 3-cyanofurans, it is noteworthy that related structures like 2-amino-3-cyanopyridines and quinolines also exhibit significant anticancer activity, often through mechanisms involving kinase inhibition.[1][2][3]
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer activity of 3-cyanofuran derivatives and their analogs often stems from their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Kinase Inhibition: A Common Mechanism of Action
Many 2-amino-3-cyano-substituted heterocycles are designed as kinase inhibitors, mimicking the adenine ring of ATP to bind to the hinge region of the kinase active site.[4] The cyano group frequently acts as a hydrogen bond acceptor, contributing to the binding affinity. While specific kinase targets for many 3-cyanofuran derivatives are still under investigation, related compounds have shown inhibitory activity against kinases such as EGFR.[1][4]
Caption: Proposed mechanism of action for 3-cyanofuran derivatives as kinase inhibitors.
Induction of Apoptosis and Cell Cycle Arrest
Several studies on analogous compounds suggest that the cytotoxic effects of these derivatives are mediated through the induction of apoptosis and cell cycle arrest. For example, active pyranochromene derivatives have been shown to induce G2/M cell cycle arrest in melanoma cells, leading to genomic instability and cell death. This is often associated with the disruption of microtubule dynamics.
Experimental Protocols: A Guide for Researchers
To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of 3-cyanofuran derivatives.
General Procedure for the Synthesis of 2-Amino-5-aryl-3-cyanofuran Derivatives
The synthesis of 2-amino-5-aryl-3-cyanofuran derivatives typically involves a multicomponent reaction, offering an efficient route to this scaffold.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of an appropriate aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add a catalytic amount of a base such as piperidine or diethylamine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold ethanol and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to afford the desired 2-amino-5-aryl-3-cyanofuran derivative.[5]
Caption: General workflow for the synthesis of 2-amino-5-aryl-3-cyanofuran derivatives.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the 3-cyanofuran derivatives and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 20-50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from dose-response curves.
Conclusion and Future Directions
The 3-cyanofuran scaffold represents a highly versatile and promising platform for the development of novel anticancer agents and kinase inhibitors. The structure-activity relationship studies, although still emerging for this specific class, clearly indicate that modifications at the 5-position of the furan ring are critical for modulating potency and selectivity. The introduction of halogenated and electron-withdrawing aryl groups at this position has proven to be a successful strategy for enhancing anticancer activity.
Future research should focus on the systematic synthesis and biological evaluation of a broader and more diverse library of 3-cyanofuran derivatives. This will enable the establishment of a more definitive and comprehensive SAR, guiding the rational design of next-generation therapeutic agents. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their clinical development. The exploration of fused-ring systems incorporating the 3-cyanofuran motif also presents an exciting avenue for discovering novel chemical entities with enhanced therapeutic profiles.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 3-Cyano-5-methyl-2-(trifluoromethyl)furan
Hazard Profile Analysis: A Structurally-Based Assessment
To ensure proper handling and disposal, we must first understand the hazards inherent to the molecule's structure. The risk profile of 3-Cyano-5-methyl-2-(trifluoromethyl)furan is derived from the combined properties of its functional groups.
-
Furan Core: The furan heterocyclic ring is a common motif in organic chemistry. Furan and its derivatives are known to be potentially toxic if inhaled, ingested, or absorbed through the skin.[1] A critical and often overlooked hazard is their potential to form explosive peroxides upon prolonged exposure to air and light.[1] Furthermore, furan itself is classified as a possible human carcinogen (Group 2B by IARC) and is noted for its hepatotoxicity.[2]
-
Trifluoromethyl Group (-CF₃): The presence of the C-F bond classifies this compound as a halogenated organic compound .[3] This is the single most important classification for waste segregation. Halogenated organic wastes require specific, high-temperature incineration methods to prevent the formation of environmentally persistent and highly toxic byproducts such as dioxins.[4]
-
Cyano Group (-CN): The nitrile functional group introduces a significant potential for toxicity. Structurally similar compounds with cyano and trifluoromethyl groups are classified as toxic if swallowed, inhaled, or in contact with skin.[5] While this compound is an organic nitrile, it's crucial to handle it with the awareness that cyanide-containing wastes can be reactive, especially if mixed with acids, potentially generating highly toxic hydrogen cyanide gas.[6]
Inferred Hazard Data Summary
| Property | Inferred Information | Rationale & Citations |
| Waste Classification | Halogenated Organic Waste | Presence of a trifluoromethyl group makes it a fluorinated organic compound.[3] |
| Physical State | Likely a solid or liquid at room temperature. | Similar complex furan derivatives are often solids or high-boiling liquids. |
| Potential Hazards | Toxic if swallowed, inhaled, or in contact with skin; Causes skin and eye irritation; May form explosive peroxides; Harmful to aquatic life. | Based on hazards of furan, trifluoromethyl, and cyano functional groups.[1][5][7] |
| Primary Disposal Route | Licensed hazardous waste incineration. | Standard procedure for halogenated organic compounds to ensure complete destruction.[1][4] |
Immediate Safety & Spill Management
Proper disposal begins with safe handling during use. Adherence to the following protocols will minimize exposure and prevent uncontrolled release.
Personal Protective Equipment (PPE) & Engineering Controls
-
Ventilation: All handling of 3-Cyano-5-methyl-2-(trifluoromethyl)furan, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.
-
Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
Step-by-Step Spill Cleanup Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Eliminate all ignition sources.[8]
-
Assess & Equip: Don appropriate PPE as described above. If the spill is large or you are not trained to handle it, contact your EHS department immediately.
-
Contain & Absorb: For liquid spills, cover with a non-combustible absorbent material like vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover to avoid raising dust.
-
Collect Waste: Carefully scoop the absorbent material and spilled compound into a designated, sealable hazardous waste container. Use non-sparking tools for this process.[1][8]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[1]
-
Label & Dispose: Label the container with "HAZARDOUS WASTE," the full chemical name, and details of the spill. Manage it according to the disposal protocol in the next section.
Step-by-Step Disposal Protocol
Follow this systematic procedure for the routine disposal of 3-Cyano-5-methyl-2-(trifluoromethyl)furan waste, including pure compound, reaction mixtures, and contaminated materials.
1. Waste Identification and Classification:
-
Immediately classify all waste containing this compound as "Halogenated Organic Hazardous Waste." This is a non-negotiable first step due to the trifluoromethyl group.[3]
2. Strict Waste Segregation:
-
Collect this waste in a dedicated container. Crucially, do not mix it with non-halogenated organic waste. [9]
-
Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complicates the incineration process. Proper segregation is the most efficient and compliant practice.
3. Container Selection and Labeling:
-
Choose a container made of compatible material (e.g., glass or polyethylene) with a tightly sealing cap.
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[9]
-
Clearly write the full chemical name, "3-Cyano-5-methyl-2-(trifluoromethyl)furan," and an estimated concentration or volume of all constituents on the label.[9]
4. Safe Accumulation and Storage:
-
Keep the waste container tightly closed at all times, except when adding waste.[9] This prevents the release of vapors and potential peroxide formation.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel.[9]
-
Segregate the container from incompatible materials, particularly strong acids, with which nitriles could potentially react.[8]
5. Final Disposal Pathway:
-
Never dispose of this chemical down the drain or in the regular trash. [8] This can lead to severe environmental contamination and safety hazards.
-
When the container is full or ready for disposal, contact your institution's EHS department.
-
Arrange for pickup by a licensed hazardous waste contractor, who will transport it to a permitted facility for high-temperature incineration.[1]
Disposal Decision Workflow
The following diagram illustrates the logical flow for proper management of waste containing 3-Cyano-5-methyl-2-(trifluoromethyl)furan.
Caption: Decision workflow for handling and disposal.
References
- BenchChem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
- ChemicalBook. (n.d.). Furan - Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet.
- BenchChem. (2025). Proper Disposal of 2,5-Bis(5-hydroxymethyl-2-thienyl)furan: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- PubChem. (2025). 2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile - Safety and Hazards.
- University of Nebraska-Lincoln. (n.d.). Hazardous Waste Segregation.
- Fisher Scientific. (2025). 2-(5H)-Furanone Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Sigma-Aldrich. (2025). 5-Methylfurfural Safety Data Sheet.
- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Ambeed, Inc. (n.d.). 2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)malononitrile.
- TCI Chemicals. (2025). 2,3-Dihydrofuran Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 3(2H)-Furanone, dihydro-2-methyl- Safety Data Sheet.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
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- ChemScene. (n.d.). 4-Cyano-5-methyl-2,5-dihydrofuran-3-yl trifluoromethanesulfonate.
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- Wikipedia. (n.d.). 25-NB.
- Occupational Safety and Health Administration. (2024). CHLORINE TRIFLUORIDE.
- Occupational Safety and Health Administration. (n.d.). Fluoride (F- & HF) in Workplace Atmospheres.
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- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- The Good Scents Company. (n.d.). 5-methyl-3(2H)-furanone, 3511-32-8.
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- CymitQuimica. (2024). Safety Data Sheet - 2-(3-CYANO-4-METHYL-5-PHENYL-5-(TRIFLUOROMETHYL)FURAN-2(5H)-YLIDENE)MALONONITRILE.
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Comprehensive Safety and Handling Guide for 3-Cyano-5-methyl-2-(trifluoromethyl)furan
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Cyano-5-methyl-2-(trifluoromethyl)furan. The information herein is synthesized from established safety data for structurally analogous compounds, including cyanide-containing molecules, trifluoromethylated agents, and furan derivatives. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach to safety is paramount. Researchers, scientists, and drug development professionals must treat this compound as highly hazardous.
Immediate Hazard Assessment and Core Safety Principles
3-Cyano-5-methyl-2-(trifluoromethyl)furan incorporates three distinct functional groups that dictate its hazard profile: a cyanide group (-CN), a trifluoromethyl group (-CF3), and a furan ring. This unique combination necessitates a multi-faceted approach to safety.
-
Cyanide Group: The presence of the cyano group implies a high degree of acute toxicity.[1] Accidental exposure through ingestion, inhalation, or skin contact could be fatal.[2] A critical and immediate danger is the potential for the release of highly toxic and flammable hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[3]
-
Trifluoromethyl Group: While generally stable, trifluoromethylated compounds can decompose under high heat to release hazardous gases, including hydrogen fluoride (HF), which is corrosive and toxic.
-
Furan Ring: Furan and its derivatives can be flammable.[4][5] Some furan-containing compounds are also susceptible to forming explosive peroxides upon prolonged storage, especially if exposed to light and air.
Core Directive: The "ALARA" and "Designated Area" Principles
All work with this compound must adhere to the "As Low As Reasonably Achievable" (ALARA) principle for exposure. All handling of 3-Cyano-5-methyl-2-(trifluoromethyl)furan must be conducted in a designated area within a certified chemical fume hood.[3] This area should be clearly marked with warning signs indicating the presence of a highly toxic chemical.[3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your primary defense against exposure. Standard laboratory attire, such as a lab coat and closed-toe shoes, is insufficient. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves | An inner nitrile glove with an outer, more robust glove such as neoprene or butyl rubber is recommended. This provides layered protection against rapid breakthrough. Always inspect gloves for any signs of degradation or punctures before use.[6] |
| Eyes/Face | Chemical safety goggles and a full-face shield | Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes.[7][8] |
| Body | Flame-retardant and chemical-resistant lab coat or apron | A flame-retardant lab coat is essential due to the flammability risk associated with furan derivatives. For tasks with a higher risk of splashes, a chemically impermeable apron over the lab coat is advised. |
| Respiratory | NIOSH-approved respirator | Given the high toxicity of cyanide compounds and the potential for aerosol generation, respiratory protection may be necessary even within a fume hood, depending on the scale and nature of the procedure.[6] A risk assessment should be conducted to determine if an air-purifying respirator with appropriate cartridges or a supplied-air respirator is required.[7][9] |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial to minimize risk during the handling and use of 3-Cyano-5-methyl-2-(trifluoromethyl)furan.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials, particularly acids and strong oxidizing agents.[2][3] The storage location should be a locked cabinet clearly labeled as "Highly Toxic." Protect from light to minimize the risk of peroxide formation.[2]
Handling and Use
-
Fume Hood Protocol: All manipulations, including weighing and transfers, must be performed within a certified chemical fume hood with a tested and adequate face velocity.[1][3]
-
Preventing HCN Release: Absolutely no acids should be present in the fume hood when working with this compound, unless they are part of the reaction protocol, in which case extreme caution must be exercised.[3]
-
Working Alone: Never work with this compound alone or outside of normal working hours.[3][10]
-
Spill Kit: A dedicated spill kit for cyanide compounds must be readily accessible. This should include an inert absorbent material (such as sand or vermiculite), a pH 10 buffer solution for initial decontamination, and a freshly prepared 10% bleach solution for further cleaning.[3]
Emergency Response: A Step-by-Step Protocol for Spills
In the event of a spill, a calm and methodical response is critical. The following workflow outlines the immediate actions to be taken.
Caption: Workflow for managing a spill of 3-Cyano-5-methyl-2-(trifluoromethyl)furan.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Chemical waste from this compound is considered acutely hazardous. Improper disposal can lead to severe environmental contamination and poses a significant safety risk.
-
Segregation: All waste containing 3-Cyano-5-methyl-2-(trifluoromethyl)furan, including contaminated gloves, paper towels, and glassware, must be collected in a dedicated hazardous waste container.[3] Do not mix this waste with other chemical waste streams.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste - Cyanide" and "No Acids."[3] The date of waste generation should also be clearly visible.
-
Container Management: Waste containers should be kept tightly sealed and stored within a designated satellite accumulation area, preferably inside a fume hood.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1][3] Do not attempt to neutralize the waste yourself without specific training and protocols.
Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. After proper decontamination, the container may be disposed of as regular laboratory waste, in accordance with your institution's guidelines.
References
-
Laboratory-Specific Standard Operating Procedures for Cyanide Compounds. (Source: Louisiana State University Health Sciences Center New Orleans) [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. (Source: Utah State University) [Link]
-
5 Types of PPE for Hazardous Chemicals. (Source: Hazmat School) [Link]
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Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (Source: RSG Safety) [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (Source: United Nations Office on Drugs and Crime) [Link]
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Personal Protective Equipment. (Source: University of Texas at Austin Environmental Health & Safety) [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Source: National Academies Press) [Link]
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Cyanide Safe Use Guidelines. (Source: Columbia University) [Link]
-
Lab Safety Guideline: Cyanide. (Source: Harvard Environmental Health and Safety) [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (Source: Provista) [Link]
-
Metal-Free Synthesis of 2-Trifluoromethyl Furans. (Source: Sci-Hub) [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
